Product packaging for Norfloxacin(Cat. No.:CAS No. 70458-96-7)

Norfloxacin

カタログ番号: B1679917
CAS番号: 70458-96-7
分子量: 319.33 g/mol
InChIキー: OGJPXUAPXNRGGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Norfloxacin is a broad-spectrum, synthetic fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria . Its primary mechanism of action is the inhibition of bacterial DNA replication by targeting two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition blocks DNA supercoiling and segregation, leading to rapid bacterial cell death . Researchers value this compound for its specific activity; it has been shown to possess approximately 100 times higher affinity for bacterial DNA gyrase than for mammalian analogues . This compound is particularly useful in microbiological and biochemical research. It serves as a critical tool for studying bacterial DNA replication mechanisms, the development of antibiotic resistance, and for selecting resistant markers in genetic engineering . Its broad-spectrum efficacy makes it a relevant compound for in vitro studies involving susceptible bacterial strains . This product is provided for research purposes in a pure, anhydrous form and is intended for laboratory use only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18FN3O3 B1679917 Norfloxacin CAS No. 70458-96-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXUAPXNRGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037680
Record name Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to light-yellow crystalline powder

CAS No.

70458-96-7
Record name Norfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name norfloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norfloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0F8P22L1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-228 °C, 220-221 °C, 227 - 228 °C
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of norfloxacin, a widely used fluoroquinolone antibiotic. This compound's clinical efficacy and physicochemical properties, such as solubility and bioavailability, are intrinsically linked to its solid-state structure. Understanding its various crystalline forms—polymorphs, hydrates, and co-crystals—is therefore of paramount importance in drug development and formulation. This document details the crystallographic data, intermolecular interactions, and experimental protocols associated with the structural elucidation of this compound's diverse solid forms.

Crystalline Forms of this compound: An Overview

This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice.[1] To date, several anhydrous polymorphs (Forms A, B, and C), various hydrated forms, and a range of co-crystals and salts have been identified and characterized.[1][2][3] The formation of these different solid-state structures can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of co-formers.[1][4]

The molecule's structure, featuring a carboxylic acid group and a piperazine ring, allows for the formation of a zwitterion in aqueous solution, which influences its solubility.[2] The ability to form various hydrogen bonds and π-π stacking interactions is a key driver for the formation of different crystal structures.[2]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for several known forms of this compound, including its anhydrous polymorphs, hydrates, and selected co-crystals. These data are essential for the identification and characterization of these solid forms.

Table 1: Crystallographic Data for Anhydrous this compound Polymorphs

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
Form A TriclinicP-1------1[2]
Form A MonoclinicP21/c8.5532(4)--90-90-[1][5]

Note: Conflicting data exists for Form A. Further research is needed for clarification. Data for Forms B and C were not available in the searched literature.

Table 2: Crystallographic Data for this compound Hydrates

Hydrate FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
1.25 Hydrate MonoclinicP21/c-------[3][6]
1.125 Hydrate MonoclinicP21/c-------[3][6]

Table 3: Crystallographic Data for Selected this compound Co-crystals and Salts

Co-former/SaltStoichiometryCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
Isonicotinamide-CHCl3 1:1:1---------[2]
Succinate Hydrate 1:0.5:1---------[2]
Malonate Dihydrate ----------[2]
Maleate Hydrate ----------[2]
Fumaric Acid Various---------[7]
Resorcinol 1:1---------[4]
Nicotinic Acid 1:1MonoclinicPa------4[8]
Acetic Acid Solvate -Triclinic-15.6939.2306.999107.37690.38496.982-[9]

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

Intermolecular Interactions in this compound Crystals

The stability and packing of this compound molecules in the crystalline state are governed by a network of non-covalent interactions.

Hydrogen Bonding

Hydrogen bonds are the predominant interactions in this compound crystals. The carboxylic acid group and the piperazine moiety are the primary sites for hydrogen bond donation and acceptance. In the anhydrous form A, the molecule exists as a zwitterion, with the piperazinyl nitrogen being protonated and the carboxylic group deprotonated. This facilitates strong N-H···O hydrogen bonds.[5] In co-crystals and salts, robust hydrogen bonds such as O−H···O, O−H···N, N−H···O, and N+−H···O- are commonly observed between this compound and the co-former molecules.[2] Water molecules in hydrated forms play a crucial role in mediating hydrogen bond networks, which can lead to shifts from neutral to ionic hydrogen bonding between this compound molecules.[6][10]

π-π Stacking Interactions

The planar quinolone ring system of this compound facilitates π-π stacking interactions. These interactions contribute to the overall stability of the crystal lattice and often result in the formation of layered or columnar structures.[2]

intermolecular_interactions cluster_norfloxacin1 This compound Molecule 1 cluster_norfloxacin2 This compound Molecule 2 N1 Piperazine N-H O2 Carboxylate O N1->O2 N-H···O Hydrogen Bond O1 Carboxylate O Q1 Quinolone Ring Q2 Quinolone Ring Q1->Q2 π-π Stacking

Key intermolecular interactions in this compound crystals.

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed for the comprehensive characterization of this compound's crystalline forms.

Crystallization Methods

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[11][12]

  • Solvent Evaporation: A common technique where a saturated solution of this compound in a suitable solvent is allowed to evaporate slowly.[2]

  • Slow Cooling: Crystallization is induced by gradually lowering the temperature of a saturated solution.[1]

  • Vapor Diffusion: An effective method where a less volatile solvent containing this compound is allowed to slowly mix with a more volatile anti-solvent.[1]

  • Mechanochemical Grinding: Co-crystals can be prepared by grinding the active pharmaceutical ingredient (API) with a co-former, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[8][13]

crystallization_workflow start This compound Powder dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration dissolution->filtration crystallization Crystallization filtration->crystallization evaporation Slow Evaporation crystallization->evaporation Method 1 cooling Slow Cooling crystallization->cooling Method 2 diffusion Vapor Diffusion crystallization->diffusion Method 3 crystals Single Crystals evaporation->crystals cooling->crystals diffusion->crystals characterization_pathway start Crystalline Sample pxrd PXRD Phase Identification Polymorph Screening start->pxrd scxrd SCXRD 3D Atomic Structure Unit Cell Determination start->scxrd thermal DSC/TGA Thermal Stability Phase Transitions start->thermal spectroscopy IR/Raman/ssNMR Molecular Interactions Functional Groups start->spectroscopy end Structural Elucidation pxrd->end scxrd->end thermal->end spectroscopy->end

References

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Norfloxacin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norfloxacin, a pioneering fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The inherent versatility of the this compound scaffold has spurred extensive research into the synthesis of novel derivatives with the aim of enhancing antibacterial potency, broadening the spectrum of activity, and overcoming emerging resistance. This guide provides a comprehensive overview of the synthesis of various this compound derivatives and delineates the key structure-activity relationships (SAR) that govern their biological efficacy.

Structure-Activity Relationship of this compound Derivatives

The antibacterial activity of this compound and its derivatives is intricately linked to the chemical modifications at various positions of the quinolone core and the piperazinyl substituent. The fundamental 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is crucial for binding to DNA gyrase.[1]

Key structural modifications and their impact on activity are summarized below:

  • N-1 Position: Substitution at the N-1 position with a cyclopropyl group has been shown to improve overall potency.[2][3]

  • C-5 Position: The addition of an amino group at the C-5 position generally enhances the overall potency of the compound.[2][3]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of fluoroquinolones and significantly augments antibacterial potency, particularly against Gram-negative bacteria.[1][4][5]

  • C-7 Position: The piperazine moiety at the C-7 position is critical for anti-pseudomonal activity.[5] Modifications at the N-4 position of this piperazine ring are a major focus of derivatization and profoundly influence the antibacterial spectrum and potency.

    • Alkylation of the N-4 piperazinyl nitrogen can enhance activity against Gram-positive organisms.[1]

    • Incorporation of bulky benzoyl groups at the N-4 position of the piperazinyl moiety can be beneficial for activity against Gram-positive strains.[6]

    • The introduction of N-4-piperazinyl moieties like 2-cyanoacetyl and ethoxy carbonyl has been shown to enhance antimicrobial activity towards Gram-positive bacteria, such as S. aureus, more than towards Gram-negative strains.[7]

  • C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[2][3]

The following diagram illustrates the core structure of this compound and the key positions for chemical modification.

SAR_this compound cluster_this compound This compound Core Structure cluster_modifications Key Modification Points and Their Effects This compound This compound N1 N-1: Cyclopropyl group enhances potency N1->this compound C5 C-5: Amino group improves overall potency C5->this compound C6 C-6: Fluorine atom is crucial for activity C6->this compound C7 C-7 (Piperazinyl N-4): Major site for derivatization to modulate spectrum C7->this compound C8 C-8: Halogen improves anaerobic activity and absorption C8->this compound

Caption: Key positions on the this compound scaffold for chemical modification to alter biological activity.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µM) of selected this compound derivatives against various bacterial strains.

CompoundDerivative TypeS. aureus ATCC 6538E. coli ATCC 25922K. pneumoniae ATCC 10031P. aeruginosa ATCC 27853Reference
This compound Parent Drug7.83--0.24[7]
Compound 6 N-4-piperazinyl cyano0.21---[7]
Compound 7 N-methoxycarbonyl----[7]
Compound 15 Benzothiazole---0.20[7]
Compound 5a Acetyl hydroxamic acidPotent---[6]
Compound 5b Chloroacetyl hydroxamic acidPotent---[6]
Compound 8a-c Benzoyl hydroxamic acidPotent---[6]
Compound 8b -----[6]
Compound 20b -----[6]
ND-7 α-substituted N4-acetamide----[8]
ND-6 α-substituted N4-acetamide----[8]
ND-8 α-phenyl, Ar = 3-chlorophenyl----[8]
ND-10 α-phenyl, Ar = 2-pyrimidyl----[8]
CD-7 Ciprofloxacin derivative0.6-0.9---[8]
CD-9 Ciprofloxacin derivative0.6-0.9---[8]
CD-10 Ciprofloxacin derivative0.4---[8]
3e Ester with naphthol----[9][10][11]

Note: A lower MIC value indicates greater antibacterial potency. "-" indicates data not available in the cited sources.

Experimental Protocols

This section details the generalized synthetic methodologies for various classes of this compound derivatives.

Synthesis of N-4 Substituted Piperazinyl this compound Derivatives

These derivatives are synthesized via nucleophilic substitution reactions at the piperazine ring of the this compound core.

a) Synthesis of N-Acyl, Sulfonyl, Alkyl, and Phenacyl Derivatives:

  • To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., refluxing ethanol), add the desired sulfonyl chloride (1.5 equivalents) and a base such as potassium carbonate (2.5 equivalents).[12]

  • Reflux the reaction mixture for 14-15 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate using a rotary evaporator to obtain the solid product.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield the purified N-substituted this compound derivative.[12]

b) Synthesis of N-Methoxycarbonyl Derivatives:

  • React this compound with ethyl chloroformate in a nucleophilic substitution reaction at the piperazinyl NH group.[7]

Synthesis of this compound Hydroxamic Acid Derivatives
  • Synthesize N-4 substituted piperazinyl this compound derivatives as described above.

  • Treat the N-4 substituted derivative with ethyl chloroformate in the presence of triethylamine in dichloromethane to form a mixed anhydride.[6][13]

  • Add hydroxylamine hydrochloride to the reaction mixture to yield the corresponding hydroxamic acid derivative.[6][13]

  • Purify the final product by crystallization with methanol, followed by trituration with diethyl ether.[6]

Synthesis of this compound Mannich Base Derivatives
  • Reflux a mixture of this compound (1 equivalent), formaldehyde (37% solution), and the desired amine (1 equivalent) in ethanol.[6]

  • The resulting Mannich bases can be purified by crystallization using a mixture of DMF and water.[6]

  • These Mannich bases can be further converted to their corresponding hydroxamic acid derivatives using the procedure described in section 2.[6]

Synthesis of α-Substituted-N4-Acetamides of this compound
  • Synthesize various α-substituted N4-acetamide derivatives of this compound.[8]

  • Assay the synthesized compounds for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[8]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Nucleophilic Substitution at N-4 of Piperazine Ring start->step1 step2 Introduction of Acyl, Sulfonyl, Alkyl, etc. groups step1->step2 step3 Optional: Further derivatization (e.g., hydroxamic acid formation) step2->step3 product This compound Derivatives step3->product screening Antibacterial Screening (MIC determination) product->screening Test Compounds sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanism Mechanism of Action Studies (e.g., DNA gyrase inhibition) screening->mechanism cytotoxicity Cytotoxicity Assays screening->cytotoxicity

Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including this compound and its derivatives, exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][13] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[5]

  • In Gram-negative bacteria , the primary target is DNA gyrase, with topoisomerase IV being the secondary target.[1][13]

  • In Gram-positive bacteria , the roles are reversed, with topoisomerase IV being the more susceptible target.[1][13]

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in the arrest of DNA replication and the generation of double-strand DNA breaks, which ultimately leads to bacterial cell death.[1] Molecular docking studies have confirmed that this compound derivatives can establish additional bonds with these target enzymes.[13]

The following diagram depicts the mechanism of action of this compound derivatives.

MoA_this compound cluster_drug Drug Action cluster_bacterial_process Bacterial DNA Replication drug This compound Derivative gyrase DNA Gyrase (Primary target in Gram-negative) drug->gyrase Inhibits topoIV Topoisomerase IV (Primary target in Gram-positive) drug->topoIV Inhibits dna Bacterial DNA dna->gyrase relieves supercoiling dna->topoIV deatenates daughter chromosomes replication DNA Replication & Segregation gyrase->replication death Bacterial Cell Death gyrase->death Inhibition leads to DNA damage topoIV->replication topoIV->death Inhibition leads to DNA damage replication->death successful replication leads to survival

Caption: Mechanism of action of this compound derivatives through the inhibition of DNA gyrase and topoisomerase IV.

References

An In-Depth Technical Guide to the Identification of Norfloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of norfloxacin degradation products. This compound, a fluoroquinolone antibiotic, is susceptible to degradation under various environmental and stress conditions, leading to the formation of multiple transformation products. Understanding these degradation pathways and identifying the resulting products is crucial for assessing the environmental fate, potential toxicity, and stability of this compound-containing pharmaceutical products.

This compound Degradation Pathways

This compound degrades through several primary pathways, including photodegradation, microbial degradation, and forced degradation under hydrolytic (acidic and basic) and oxidative conditions. The main transformation sites are the piperazine ring and the quinolone core.

Key Degradation Reactions:
  • Piperazine Ring Oxidation and Cleavage: This is a common pathway leading to a variety of smaller, more polar degradation products.

  • Hydroxylation: The addition of hydroxyl groups to the quinolone or piperazine ring.

  • Defluorination: The removal of the fluorine atom from the quinolone core.

  • Decarboxylation: The loss of the carboxylic acid group.

  • De-ethylation: The removal of the ethyl group from the piperazine nitrogen.

Below is a generalized depiction of the primary degradation pathways of this compound.

Norfloxacin_Degradation_Pathways cluster_photodegradation Photodegradation cluster_microbial Microbial Degradation cluster_forced Forced Degradation (Hydrolysis/Oxidation) This compound This compound Photo_P1 Hydroxylated Products This compound->Photo_P1 Hydroxylation Photo_P2 Defluorinated Products This compound->Photo_P2 Defluorination Photo_P3 Piperazine Ring Cleavage Products This compound->Photo_P3 Ring Cleavage Micro_P1 N-Acetylthis compound This compound->Micro_P1 Acetylation Micro_P2 N-Nitrosothis compound This compound->Micro_P2 Nitrosation Micro_P3 Piperazine Ring Oxidation Products This compound->Micro_P3 Oxidation Forced_P1 Decarboxylated Product This compound->Forced_P1 Acid/Base Hydrolysis Forced_P2 De-ethylated Products This compound->Forced_P2 Oxidation Forced_P3 Oxidized Piperazine Products This compound->Forced_P3 Oxidation

Figure 1: Primary Degradation Pathways of this compound

Data Presentation: Quantitative Analysis of Degradation

The extent of this compound degradation and the formation of its byproducts vary significantly with the degradation conditions. The following tables summarize quantitative data from representative degradation studies.

Table 1: Photocatalytic Degradation of this compound

CatalystLight SourceInitial Conc. (mg/L)Time (min)Degradation (%)Key Degradation ProductsReference
Mn:ZnS QDsUV156086Piperazine ring transformation products[1]
N-doped TiO2Visible12.53069.79Not specified[1]
Bi2WO6VisibleNot specified120Not specifiedHydroxylated and defluorinated products[2]
TiO2-XVisibleNot specifiedNot specifiedEfficientPiperazine ring cleavage and hydroxylated products[2]

Table 2: Forced Degradation of this compound

ConditionTime (h)Temperature (°C)Degradation (%)Key Degradation ProductsReference
1.0 M NaOH246011.72PD1, PD2 (unidentified)
2 M HCl12.28 (t1/2)15050Decarboxylated product[3]
2 M NaOH30.09 (t1/2)15050Decarboxylated product[4][3]
Neutral--8.62Not specified[5]
Acidic--14.75Not specified[5]
Basic--18.9Not specified[5]
Oxidative (H2O2)264-31.5Not specified[5]

Table 3: Identified Degradation Products and their Mass-to-Charge Ratios (m/z)

Degradation MethodProposed Structure/Namem/z (protonated)Reference
MicrobialN-Acetylthis compound362[6][7]
MicrobialN-Nitrosothis compound349[6][7]
Bioequivalence Study7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acidNot specified[8][9]
GeneralDecarboxylated degradantNot specified[4]

Experimental Protocols

The identification of this compound degradation products relies on a combination of chromatographic separation and spectrometric detection. Below are detailed methodologies for the key analytical techniques employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful technique for identifying and quantifying degradation products due to its high sensitivity and ability to provide structural information.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis A Degraded this compound Sample B Filtration (0.22 µm) A->B C Dilution with Mobile Phase B->C D HPLC System C->D E C18 Column D->E F Gradient Elution E->F G Mass Spectrometer (e.g., Q-TOF, Triple Quad) F->G H Electrospray Ionization (ESI) G->H I Full Scan & MS/MS Acquisition H->I J Chromatogram Extraction I->J K Mass Spectra Interpretation J->K L Structure Elucidation K->L

Figure 2: Experimental Workflow for LC-MS Analysis of this compound Degradation Products

Protocol Details:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 0.8 to 1.0 mL/min.[10][11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is ideal for accurate mass measurements and structural elucidation. A triple quadrupole mass spectrometer can be used for targeted quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fluoroquinolones.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). Product ion scan (MS/MS) mode to obtain fragmentation patterns for structural identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound and its degradation products, especially when reference standards are available.

Protocol Details:

  • Chromatographic System: Standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).[10][11]

  • Mobile Phase:

    • Isocratic: A mixture of an aqueous buffer (e.g., 0.01 M sodium perchlorate, pH 3.1) and an organic modifier (e.g., methanol) in a fixed ratio (e.g., 85:15 v/v).[10][11]

    • Gradient: Similar to the LC-MS method for separating multiple degradation products.

  • Flow Rate: 0.8 mL/min.[10][11]

  • Detection Wavelength: 220 nm is often used for simultaneous detection of this compound and its impurities.[10][11]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from a reference standard.

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for the qualitative analysis of degradation products and for monitoring the progress of degradation reactions.[4][3]

Protocol Details:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[4][3]

  • Mobile Phase: A mixture of solvents optimized for the separation of this compound and its degradation products. A common mobile phase is n-butanol:methanol:ammonia (33%) in a ratio of 8:1:3.5 (v/v/v).[4][3]

  • Sample Application: Apply 5-10 µL of the sample solution as a spot or a band onto the TLC plate.

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches a predetermined height.

  • Visualization: Visualize the separated spots under UV light (at 254 nm).

  • Quantification (Densitometry): A TLC scanner can be used for the quantitative determination of the separated compounds by measuring the reflectance or absorbance of the spots at a specific wavelength (e.g., 282 nm for this compound).[4]

Conclusion

The identification of this compound degradation products is a multi-faceted process requiring a combination of advanced analytical techniques. This guide provides a foundational understanding of the primary degradation pathways, quantitative data from various studies, and detailed experimental protocols for the key analytical methods. Researchers and drug development professionals can utilize this information to conduct comprehensive stability studies, assess the environmental impact of this compound, and ensure the quality and safety of pharmaceutical formulations. The provided diagrams and tables offer a quick reference for experimental design and data interpretation in the analysis of this compound and its transformation products.

References

norfloxacin interaction with bacterial topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Norfloxacin with Bacterial Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pioneering fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive examination of the molecular interactions between this compound and bacterial topoisomerase IV, a critical enzyme for DNA replication and chromosome segregation, particularly in Gram-positive bacteria. We will delve into the mechanism of action, present quantitative data on enzyme inhibition and DNA cleavage, detail key experimental protocols for studying these interactions, and provide visual representations of the core mechanisms and workflows.

Introduction

Fluoroquinolones are a clinically vital class of broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis[1]. Their mechanism involves the corruption of the function of DNA gyrase and topoisomerase IV, enzymes responsible for managing DNA topology[2][3]. Topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) that plays an indispensable role in separating interlinked daughter chromosomes following DNA replication, a process known as decatenation[3][4]. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of this compound, whereas DNA gyrase is the primary target in Gram-negative bacteria like Escherichia coli[5][6]. Understanding the precise interactions within the drug-enzyme-DNA complex is crucial for overcoming rising antibiotic resistance and developing next-generation antimicrobial agents.

Mechanism of Action: The Topoisomerase IV Poisoning Model

This compound does not act as a simple competitive inhibitor of topoisomerase IV's catalytic activity. Instead, it functions by converting the enzyme into a cellular poison[7]. The mechanism proceeds through the formation of a stable, ternary cleavage complex composed of topoisomerase IV, the DNA substrate, and the this compound molecule.

The key steps are:

  • Binding: Topoisomerase IV binds to DNA and creates a transient double-strand break in one DNA duplex to allow another to pass through[8].

  • Intercalation and Complex Trapping: this compound intercalates into the cleaved DNA at the site of the break[9]. It binds reversibly to the enzyme-DNA complex, stabilizing it and preventing the enzyme from re-ligating the broken DNA strands[1][10]. This trapped intermediate is known as the "cleavage complex"[9].

  • Water-Metal Ion Bridge: The interaction between the quinolone and the topoisomerase IV-DNA complex is mediated by a crucial water-metal ion bridge. A divalent metal ion (typically Mg²⁺) is chelated by the C3-carboxyl and C4-keto groups of this compound. This ion, through coordinated water molecules, forms hydrogen bonds with conserved serine and acidic residues (e.g., Ser81 and Glu85 in B. anthracis) in the ParC subunit of topoisomerase IV[8]. Mutations in these residues are a common cause of fluoroquinolone resistance[11].

  • DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes across the bacterial chromosome poses a physical barrier to advancing replication forks[12][13]. The collision of the replication machinery with these complexes leads to the transformation of transient, reversible double-strand breaks into permanent, lethal DNA lesions, triggering the SOS response and ultimately causing bacterial cell death[4][7].

Norfloxacin_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Catalytic Cycle TopoIV Topoisomerase IV DNA Bacterial DNA This compound This compound TernaryComplex Ternary Cleavage Complex (Topo IV + DNA + this compound) This compound->TernaryComplex Intercalates & stabilizes bind 1. Topo IV binds DNA cleave 2. Creates transient double-strand break bind->cleave pass 3. Strand passage cleave->pass cleave->TernaryComplex Traps complex religate 4. Re-ligation of DNA pass->religate religate->bind TernaryComplex->religate Blocks DSB Permanent Double-Strand Breaks (DSBs) TernaryComplex->DSB Causes ReplicationFork Replication Fork ReplicationFork->TernaryComplex Collides with SOS SOS Response (DNA Repair Induction) DSB->SOS Death Bacterial Cell Death DSB->Death SOS->Death

Caption: Mechanism of this compound-induced cell death via topoisomerase IV poisoning.

Quantitative Analysis of this compound-Topoisomerase IV Interaction

The potency of this compound against topoisomerase IV is quantified using several metrics, primarily the concentration required to induce 50% DNA cleavage (CC₅₀) and the concentration that inhibits 50% of the enzyme's catalytic activity (IC₅₀). This compound is classified as a Type I quinolone, indicating a preference for topoisomerase IV over DNA gyrase in Gram-positive bacteria like S. aureus[6].

ParameterBacterial SpeciesEnzymeValueReference
CC₅₀ Staphylococcus aureusTopoisomerase IV0.43 µg/mL[14]
IC₅₀ Staphylococcus aureusTopoisomerase IV> this compound Derivatives[15]
IC₅₀ Staphylococcus aureusDNA Gyrase2.28 µM[15]
Target Preference Staphylococcus aureusTopoisomerase IVPrimary Target[6][16]

Note: In one study, several novel this compound derivatives showed higher potency against S. aureus topoisomerase IV than this compound itself, establishing it as a baseline for comparison[15].

Experimental Protocols

The interaction between this compound and topoisomerase IV is primarily investigated through in vitro biochemical assays.

DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the cleavage complex, resulting in the conversion of supercoiled plasmid DNA into a linear form.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a buffer (e.g., 50 mM Tris-HCl pH 7.5) containing MgCl₂, ATP, DTT, and potassium glutamate (K-Glu), which stimulates drug-induced cleavage activity[14].

  • Component Addition: Purified topoisomerase IV enzyme, supercoiled plasmid DNA (e.g., pBR322 or ColE1), and varying concentrations of this compound are added to the mixture[14][15].

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for complex formation and DNA cleavage[14].

  • Reaction Termination: The reaction is stopped by adding SDS (to denature the enzyme) and proteinase K (to digest it), releasing the cleaved DNA[9].

  • Analysis: The DNA products are analyzed using agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized.

  • Quantification: The intensity of the bands corresponding to supercoiled, relaxed, nicked, and linear DNA is quantified. The amount of linear DNA is plotted against the drug concentration to determine the CC₅₀ value[17].

DNA_Cleavage_Assay_Workflow start Start prep Prepare Reaction Buffer (Tris-HCl, MgCl₂, ATP, K-Glu) start->prep add_components Add Components: 1. Supercoiled Plasmid DNA 2. Purified Topoisomerase IV 3. This compound (Varying Conc.) prep->add_components incubate Incubate at 37°C (e.g., 30 min) add_components->incubate stop_reaction Stop Reaction (Add SDS and Proteinase K) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain Gel and Visualize DNA Bands (Supercoiled, Linear, Nicked) electrophoresis->visualize quantify Quantify Band Intensity visualize->quantify calculate Calculate CC₅₀ Value (Concentration for 50% Linear DNA) quantify->calculate end End calculate->end

Caption: Workflow for a typical this compound-induced Topoisomerase IV DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibitory effect of this compound on the essential catalytic function of topoisomerase IV: the separation of catenated (interlinked) DNA circles.

Methodology:

  • Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes, is used as the substrate.

  • Reaction Setup: Purified topoisomerase IV is incubated with kDNA in an appropriate reaction buffer, along with a range of this compound concentrations.

  • Incubation: The mixture is incubated at 37°C to allow the decatenation reaction to proceed.

  • Termination and Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.

  • Interpretation: In the absence of an effective inhibitor, topoisomerase IV will resolve the kDNA network into individual minicircles that can enter the gel. In the presence of this compound, the enzyme's activity is inhibited, and the kDNA network remains trapped in the loading well. The IC₅₀ is the concentration of this compound that inhibits this decatenation by 50%[18][19].

X-Ray Crystallography of the Ternary Complex

Methodology:

  • Complex Formation: Purified topoisomerase IV (ParC and ParE subunits) is co-crystallized with a short, double-stranded DNA oligonucleotide containing a preferred cleavage site and the fluoroquinolone.

  • Crystallization: The ternary complex is subjected to various crystallization screening conditions to obtain high-quality crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected[21].

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map and build an atomic model of the complex. This model reveals the precise orientation of the drug relative to the enzyme's active site residues and the cleaved DNA, confirming key interactions like the water-metal ion bridge[8][9].

This compound's Dual Targeting and Bacterial Specificity

This compound's efficacy depends on its ability to inhibit both topoisomerase IV and DNA gyrase. The relative importance of each target varies between bacterial species, which has significant implications for antibacterial spectrum and the development of resistance.

  • Gram-Positive Bacteria (S. aureus): Topoisomerase IV is the primary and more sensitive target. Initial resistance mutations typically arise in the parC gene (encoding the ParC subunit)[5][6]. Higher-level resistance requires additional mutations in the gyrA gene (for DNA gyrase).

  • Gram-Negative Bacteria (E. coli): DNA gyrase is the primary target. Resistance first emerges through mutations in gyrA, with subsequent mutations in parC conferring higher levels of resistance[3][5].

This dual-targeting strategy is a hallmark of the fluoroquinolone class, making the simultaneous development of high-level resistance more difficult for the bacterium.

Target_Relationship cluster_gp Gram-Positive Bacteria (e.g., S. aureus) cluster_gn Gram-Negative Bacteria (e.g., E. coli) This compound This compound TopoIV_GP Topoisomerase IV (Primary Target) This compound->TopoIV_GP Inhibits Gyrase_GP DNA Gyrase (Secondary Target) This compound->Gyrase_GP Inhibits Gyrase_GN DNA Gyrase (Primary Target) This compound->Gyrase_GN Inhibits TopoIV_GN Topoisomerase IV (Secondary Target) This compound->TopoIV_GN Inhibits CleavageComplex Stabilizes Cleavage Complex TopoIV_GP->CleavageComplex Gyrase_GP->CleavageComplex Gyrase_GN->CleavageComplex TopoIV_GN->CleavageComplex CellDeath Bactericidal Effect CleavageComplex->CellDeath

Caption: this compound's primary and secondary targets in Gram-positive vs. Gram-negative bacteria.

Conclusion

The interaction of this compound with bacterial topoisomerase IV is a well-characterized example of antibiotic "poisoning," where the drug converts an essential enzyme into a lethal cellular agent. By stabilizing a ternary drug-enzyme-DNA cleavage complex through a critical water-metal ion bridge, this compound induces irreversible DNA damage that leads to bacterial death. The detailed understanding of this mechanism, supported by quantitative biochemical assays and structural biology, continues to guide the development of novel fluoroquinolones designed to evade resistance mechanisms and exhibit enhanced potency against a broad spectrum of bacterial pathogens. For professionals in drug development, exploiting the nuances of this interaction remains a promising strategy for future antimicrobial discovery.

References

The Impact of Norfloxacin on Bacterial Cell Morphology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the fluoroquinolone antibiotic, norfloxacin, on bacterial cell morphology. It delves into the molecular mechanisms of action, details the resultant morphological alterations, presents relevant experimental data, and provides detailed protocols for the scientific investigation of these phenomena.

Core Mechanism of Action: Disruption of DNA Synthesis and Cell Division

This compound exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes within the bacterial cell: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[4]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase.[5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. This compound traps the gyrase-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and the cessation of DNA synthesis.[4]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV, which plays a critical role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[5] Inhibition of this enzyme prevents proper chromosome segregation, thereby halting cell division.[4]

The dual inhibition of these enzymes ultimately leads to a cascade of events that disrupt cellular processes and induce cell death.[4]

Norfloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division_Inhibition Inhibition of Cell Division DNA_Gyrase->Cell_Division_Inhibition Leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->Cell_Division_Inhibition Leads to Filamentation Bacterial Filamentation Cell_Division_Inhibition->Filamentation Cell_Death Cell Death Cell_Division_Inhibition->Cell_Death

Figure 1: Mechanism of action of this compound leading to bacterial filamentation and cell death.

Morphological Alterations Induced by this compound

The primary and most visually striking morphological change induced by this compound is bacterial filamentation .[1][2] This occurs because the antibiotic inhibits cell division without immediately halting cell growth. As a result, the bacterial cells continue to elongate, forming long, filamentous structures.[1] This phenomenon is a hallmark of agents that interfere with DNA synthesis or the cell division machinery.

In addition to filamentation, other reported morphological changes include:

  • Nucleoid Condensation: Inhibition of DNA gyrase can lead to severe defects in the structure and organization of the bacterial nucleoid, often resulting in a condensed and centrally located chromatin mass.

  • Vacuole Formation and Lysis: At inhibitory concentrations, ultrastructural studies of Escherichia coli have shown the formation of vacuoles, particularly at the cell poles.[2] This is often followed by lysis, where breaks in the cell wall lead to the extrusion of cytoplasmic contents.[2]

  • Cell Wall and Membrane Aberrations: While not the primary targets, some studies have noted that this compound can cause alterations in the cell wall and membrane, particularly in certain bacterial species or with prolonged exposure. For instance, in Rhodococcus biphenylivorans, this compound stress was associated with a thicker and rougher cell wall in viable but non-culturable (VBNC) cells.

Data Presentation: Summary of Morphological Effects

While extensive quantitative data correlating specific this compound concentrations with precise changes in bacterial cell dimensions are not widely available in the reviewed literature, the following table summarizes the observed qualitative and semi-quantitative effects of this compound and related fluoroquinolones on bacterial morphology.

Bacterial SpeciesAntibioticConcentration (relative to MIC)Observed Morphological ChangesQuantitative Data (where available)Reference(s)
Escherichia coliThis compound, CiprofloxacinInhibitory concentrationsFilamentation, swollen forms, lysis, vacuole formation.During the first few hours of exposure, the opacity of bacterial cultures increases, corresponding to the appearance of filamentous bacteria.[1][2]
Escherichia coliCiprofloxacin4x MIC80% of the bacterial population formed filaments after 3 hours of exposure.Not Applicable
Escherichia coliCiprofloxacin0.5x and 1x MICIncreased nucleoid length is correlated with increased survival in filamentous cells.Nucleoid material can increase by over seven times.
Rhodococcus biphenylivoransThis compoundStress-inducingThicker and rougher cell wall in VBNC state.Not specified.

Experimental Protocols for Studying Bacterial Morphology

The investigation of this compound's effects on bacterial cell morphology relies on various microscopy techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

Experimental_Workflow Start Start: Bacterial Culture (e.g., E. coli in logarithmic growth phase) Treatment Treatment with this compound (Varying concentrations and time points) Start->Treatment Sample_Prep Sample Preparation for Microscopy Treatment->Sample_Prep SEM_Prep SEM Preparation: Fixation, Dehydration, Critical Point Drying, Sputter Coating Sample_Prep->SEM_Prep TEM_Prep TEM Preparation: Fixation, Dehydration, Resin Embedding, Sectioning, Staining Sample_Prep->TEM_Prep Fluorescence_Prep Fluorescence Microscopy Preparation: Fixation (optional), Staining (e.g., DAPI for DNA, FM4-64 for membrane) Sample_Prep->Fluorescence_Prep SEM_Imaging Scanning Electron Microscopy (Surface Morphology) SEM_Prep->SEM_Imaging TEM_Imaging Transmission Electron Microscopy (Internal Ultrastructure) TEM_Prep->TEM_Imaging Fluorescence_Imaging Fluorescence Microscopy (Localization of Cellular Components) Fluorescence_Prep->Fluorescence_Imaging Imaging Microscopy Imaging Analysis Image Analysis and Data Quantification SEM_Imaging->Analysis TEM_Imaging->Analysis Fluorescence_Imaging->Analysis

References

The Physicochemical Landscape of Norfloxacin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of norfloxacin and its key analogs. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways, this guide serves as an essential resource for researchers and professionals involved in the discovery, development, and optimization of fluoroquinolone antibiotics.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of an antibiotic are intrinsically linked to its physicochemical properties. For fluoroquinolones like this compound and its derivatives, key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Presentation

The following tables summarize the critical physicochemical parameters for this compound and a selection of its structural analogs. This comparative data is essential for understanding the structure-property relationships within this class of antibiotics.

Table 1: Physicochemical Properties of this compound and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa1 (Carboxylic Acid)pKa2 (Piperazine)logP
This compoundC₁₆H₁₈FN₃O₃319.33220-221[1]6.23 - 6.34[1][2]8.51 - 8.75[1][2][3]-1.03 to -0.47[1][3]
CiprofloxacinC₁₇H₁₈FN₃O₃331.34313-3156.098.62< 1
PefloxacinC₁₇H₂₀FN₃O₃333.36Not Found5.557.010.2 - 0.27[4]
SparfloxacinC₁₉H₂₂F₂N₄O₃392.40Not Found5.568.88-0.081 to 2.5[5]
MoxifloxacinC₂₁H₂₄FN₃O₄401.43238-242[6]5.499.51-0.51 to 2.9[6][7]
LevofloxacinC₁₈H₂₀FN₃O₄361.37Not FoundNot FoundNot FoundNot Found
OfloxacinC₁₈H₂₀FN₃O₄361.37270-2755.356.72-0.39 to 0.09[8]
LomefloxacinC₁₇H₁₉F₂N₃O₃351.35239-240.55.74Not Found-0.3
GatifloxacinC₁₉H₂₂FN₃O₄375.39182-185[9]5.498.82-0.62 to 2.6[9][10]
EnoxacinC₁₅H₁₇FN₄O₃320.32220-224Not FoundNot Found-0.2

Table 2: Solubility of this compound and Its Analogs

CompoundWater Solubility (mg/mL)pH Dependence of Solubility
This compound0.28 at 25°C[2][11]Increases sharply at pH < 5 and pH > 10. Least soluble at pH 7.5.[11][12]
Ciprofloxacin~30 at 20°C (as hydrochloride)Soluble in dilute HCl.
Pefloxacin11.4 at 25°C[4]Slightly soluble in water.
SparfloxacinPractically insoluble[5]Equilibrium solubility is pH-dependent: 0.82 mg/mL (pH 1.2), 0.12 mg/mL (pH 4.0), 0.20 mg/mL (pH 6.8), 0.12 mg/mL (pure water).[10]
Moxifloxacin0.168 g/L[6]Not specified
Levofloxacin~100 (pH 0.6-5.8), 272 (max at pH 6.7), ~50 (min at pH 6.9)Solubility is constant from pH 0.6 to 5.8, increases to a maximum at pH 6.7, and then decreases.[13]
Ofloxacin28.3[8][14]Soluble at pH 2-5, sparingly soluble at pH 7, freely soluble above pH 9.[14]
LomefloxacinSlightly soluble in water.Not specified
Gatifloxacin60 (at pH 4)[9]pH-dependent.
Enoxacin3.43 g/LInsoluble in water.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to drug development. This section outlines the detailed methodologies for key experiments cited in the determination of pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like fluoroquinolones, pKa values are critical for predicting their behavior in different physiological environments. Potentiometric titration is a precise method for determining pKa.

Methodology: [15][16][17][18]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound (e.g., this compound) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Take a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.

    • Add the 0.15 M KCl solution to maintain a constant ionic strength.

    • If the compound is a weak acid, acidify the solution to approximately pH 2 with 0.1 M HCl.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.

    • Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and its distribution between an organic and an aqueous phase. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • Preparation of Phases:

    • Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) as the aqueous phase.

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.

  • Procedure:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol or aqueous phase to create a stock solution of known concentration.

    • Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and the pre-saturated aqueous phase.

    • Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to allow for complete partitioning and equilibration.

  • Phase Separation and Analysis:

    • After shaking, allow the mixture to stand until the two phases have completely separated.

    • Carefully withdraw a sample from each phase. It may be necessary to centrifuge the samples to ensure complete separation.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP is the logarithm of the partition coefficient: logP = log10(P)

    • Perform the experiment in triplicate and report the average logP value.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Methodology: [19][20][21]

  • Preparation:

    • Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Procedure:

    • Add an excess amount of the solid test compound to a flask containing a known volume of the desired buffer solution.

    • Seal the flask and agitate it at a constant temperature (e.g., 37°C) using a mechanical shaker or stirrer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Analysis:

    • After agitation, allow the suspension to settle.

    • Withdraw a sample of the supernatant, taking care not to disturb the solid material.

    • Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

    • Repeat the experiment at different pH values to determine the pH-solubility profile of the compound.

    • Conduct the measurements in triplicate for each pH condition.

Mechanism of Action and Experimental Workflows

The antibacterial activity of fluoroquinolones stems from their ability to inhibit key bacterial enzymes involved in DNA replication. Understanding this mechanism is crucial for the rational design of new and more effective analogs.

Signaling Pathway: Inhibition of DNA Gyrase and Topoisomerase IV

This compound and its analogs exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][11][22][12][23][24] These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and for relieving the torsional stress that arises during DNA unwinding.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a crucial role in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[23] This stabilized complex blocks the progression of the replication fork and transcription machinery, ultimately leading to double-strand DNA breaks and cell death.

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_drug_action Drug Action DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_Replication_Fork->Supercoiled_DNA Torsional Stress Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_Chromosomes Replication DNA_Gyrase DNA Gyrase (Gram-negative target) Supercoiled_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) Catenated_Chromosomes->Topoisomerase_IV Decatenated_Chromosomes Decatenated Chromosomes Bacterial_Cell_Division Bacterial Cell Division Decatenated_Chromosomes->Bacterial_Cell_Division Stabilized_Complex_Gyrase Stabilized Gyrase-DNA -Quinolone Complex DNA_Gyrase->Stabilized_Complex_Gyrase Inhibition Stabilized_Complex_TopoIV Stabilized TopoIV-DNA -Quinolone Complex Topoisomerase_IV->Stabilized_Complex_TopoIV Inhibition Fluoroquinolone This compound & Analogs Fluoroquinolone->DNA_Gyrase Fluoroquinolone->Topoisomerase_IV Replication_Block Replication Fork Blockage Stabilized_Complex_Gyrase->Replication_Block Stabilized_Complex_TopoIV->Replication_Block DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Experimental Workflow: pKa Determination

The following diagram illustrates the workflow for determining the pKa of a fluoroquinolone using potentiometric titration.

pKa Determination Workflow Start Start Prepare_Solutions Prepare 1 mM Sample, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl Start->Prepare_Solutions Calibrate_pH_Meter Calibrate pH Meter (pH 4, 7, 10) Prepare_Solutions->Calibrate_pH_Meter Setup_Titration Set up Titration: - 20 mL Sample - Add KCl - Acidify with HCl Calibrate_pH_Meter->Setup_Titration Titrate Titrate with 0.1 M NaOH, recording pH at intervals Setup_Titration->Titrate Plot_Data Plot pH vs. Volume of NaOH Titrate->Plot_Data Determine_pKa Determine pKa from the titration curve (half-equivalence point) Plot_Data->Determine_pKa Repeat Repeat 2 more times Determine_pKa->Repeat Repeat->Setup_Titration Yes Analyze_Results Calculate Mean and Standard Deviation of pKa Repeat->Analyze_Results No (3 reps done) End End Analyze_Results->End

Caption: Workflow for pKa determination.

Experimental Workflow: logP Determination

This diagram outlines the shake-flask method for determining the logP of a fluoroquinolone.

logP Determination Workflow Start Start Prepare_Phases Prepare Pre-saturated n-octanol and Aqueous Buffer Start->Prepare_Phases Prepare_Stock Prepare Stock Solution of Compound in one Phase Prepare_Phases->Prepare_Stock Partition Mix Stock with both Phases and Shake for 24-48h Prepare_Stock->Partition Separate_Phases Allow Phases to Separate (Centrifuge if needed) Partition->Separate_Phases Analyze_Concentration Measure Compound Concentration in each Phase (UV/HPLC) Separate_Phases->Analyze_Concentration Calculate_logP Calculate P and logP Analyze_Concentration->Calculate_logP Repeat Repeat 2 more times Calculate_logP->Repeat Repeat->Prepare_Stock Yes Analyze_Results Calculate Mean and Standard Deviation of logP Repeat->Analyze_Results No (3 reps done) End End Analyze_Results->End

Caption: Workflow for logP determination.

References

Elucidating the Molecular Architecture of Norfloxacin: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation and spectroscopic analysis of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. By leveraging a suite of powerful analytical techniques, we can meticulously piece together the molecular identity and characteristics of this crucial pharmaceutical compound. This document details the experimental protocols and presents key quantitative data derived from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound is a synthetic antibacterial agent belonging to the quinolone family, characterized by a quinolinemonocarboxylic acid core structure.[1] Its efficacy lies in the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, rendering it a vital tool in combating a wide array of bacterial infections.[1] The precise molecular structure, including the arrangement of its functional groups, is paramount to its biological activity. Spectroscopic analysis provides the definitive means to confirm this structure and ensure the quality and purity of the drug substance.

Spectroscopic Analysis of this compound

The elucidation of this compound's structure is a multi-faceted process, with each spectroscopic technique providing unique and complementary information. The general workflow for this analytical endeavor is outlined below.

This compound Structure Elucidation Workflow cluster_0 Spectroscopic Techniques cluster_1 Data Analysis cluster_2 Structure Confirmation UV_Vis UV-Vis Spectroscopy UV_Data Absorption Maxima UV_Vis->UV_Data Provides IR IR Spectroscopy IR_Data Functional Group Identification IR->IR_Data Provides NMR NMR Spectroscopy NMR_Data Proton & Carbon Environment NMR->NMR_Data Provides MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data Provides Structure This compound Structure UV_Data->Structure Confirms IR_Data->Structure Confirms NMR_Data->Structure Confirms MS_Data->Structure Confirms

References

A Technical Guide to the Synthesis and Antibacterial Evaluation of Norfloxacin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of norfloxacin derivatives and the evaluation of their antibacterial activity. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, data presentation for comparative analysis, and a conceptual understanding of the underlying molecular mechanisms. This compound, a foundational fluoroquinolone antibiotic, continues to serve as a critical scaffold for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance.

Rationale for this compound Derivative Synthesis

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.[3] However, the emergence of bacterial resistance, often through mutations in the genes encoding these target enzymes (gyrA and parC), necessitates the development of novel derivatives with enhanced potency, broader spectrum of activity, and efficacy against resistant strains.[2][4]

Current research focuses on two primary modification sites of the this compound molecule:

  • The N-4 position of the piperazine ring: Modifications at this site can influence the compound's pharmacokinetic properties and interaction with the bacterial cell envelope. A variety of substituents, including alkyl, acyl, and heterocyclic moieties, have been explored to enhance antibacterial activity, particularly against Gram-positive bacteria.[4][5][6]

  • The C-3 carboxylic acid group: This group is essential for binding to the target enzymes. Derivatization at this position, for instance, through the formation of esters or amides, can create prodrugs or alter the compound's interaction with the enzyme's active site, potentially overcoming resistance mechanisms.[1]

Synthesis of this compound Derivatives: Key Methodologies

The synthesis of this compound derivatives primarily involves modifications at the N-4 position of the piperazine ring and the C-3 carboxylic acid. Below are detailed experimental protocols for these key transformations.

General Protocol for N-4 Piperazinyl Derivatization of this compound

This procedure outlines the synthesis of N-4 substituted piperazinyl derivatives of this compound via N-alkylation or N-acylation.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., ethyl iodide) or acyl chloride (e.g., acetyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., dichloromethane/methanol mixture)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent (DMF for alkylation, DCM for acylation) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (K₂CO₃ or TEA, 2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Electrophile: Slowly add the alkyl halide or acyl chloride (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C for alkylation) for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • For reactions in DMF: Pour the reaction mixture into ice-water and stir until a precipitate forms. Filter the precipitate, wash with water, and dry under vacuum.

    • For reactions in DCM: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired N-4 substituted this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for C-3 Carboxylic Acid Derivatization (Esterification)

This protocol describes the synthesis of this compound esters from the C-3 carboxylic acid.

Materials:

  • This compound

  • Appropriate alcohol (e.g., ethanol, methanol)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC) and a catalyst (e.g., DMAP)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

  • Activation: Suspend this compound (1 equivalent) in the desired alcohol, which acts as both reactant and solvent. Cool the mixture in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (2-3 equivalents) dropwise to the suspension with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Remove the excess alcohol and thionyl chloride under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound ester.

  • Characterization: Characterize the final product using spectroscopic methods.

Evaluation of Antibacterial Activity

The in vitro antibacterial activity of newly synthesized this compound derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for non-fastidious bacteria

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized this compound derivatives and parent this compound (as a control) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37 °C)

Procedure:

  • Preparation of Drug Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial effect of this compound and its derivatives stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[1][2]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of the synthesized compounds to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).[8]

4.1.1. DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Synthesized compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Quantification: Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA. The concentration of the compound that inhibits supercoiling by 50% (IC₅₀) is determined.

4.1.2. Topoisomerase IV Decatenation Inhibition Assay

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA), which is a network of interlocked DNA circles

  • Assay buffer containing ATP

  • Synthesized compounds

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Reaction Setup: Similar to the gyrase assay, combine the assay buffer, kDNA, and different concentrations of the test compound.

  • Enzyme Addition: Add topoisomerase IV to start the decatenation reaction.

  • Incubation: Incubate at 37 °C for the required duration.

  • Termination: Stop the reaction with a suitable stop buffer.

  • Analysis: Separate the reaction products on an agarose gel. Decatenated DNA monomers will migrate faster than the kDNA network.

  • Quantification: Determine the IC₅₀ value by quantifying the amount of decatenated DNA at each compound concentration.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the antibacterial activity (MIC in µM) of representative this compound derivatives from the literature.

Table 1: MIC (µM) of N-4-Piperazinyl this compound Derivatives against Gram-Positive Bacteria

CompoundModification at N-4S. aureus ATCC 6538MRSA
This compound-H7.831.96
6 -CN0.21-
7 -C(=NH)NH₂0.400.80

Data sourced from a 2023 study by Ali et al.[1]

Table 2: MIC (µM) of C-3 Carboxylic Acid this compound Derivatives against Gram-Negative Bacteria

CompoundModification at C-3P. aeruginosa ATCC 27853K. pneumoniae ATCC 10031
This compound-COOH0.24-
15 Benzothiazole derivative0.200.37
16 Acylated derivative of 15-0.79

Data sourced from a 2023 study by Ali et al.[1]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the general synthetic workflow and the mechanism of action of this compound derivatives.

Synthesis_Workflow This compound This compound Scaffold N4_Modification N-4 Piperazinyl Modification This compound->N4_Modification C3_Modification C-3 Carboxylic Acid Modification This compound->C3_Modification N4_Derivatives N-4 Substituted Derivatives N4_Modification->N4_Derivatives C3_Derivatives C-3 Substituted Derivatives C3_Modification->C3_Derivatives Antibacterial_Screening Antibacterial Screening (MIC Determination) N4_Derivatives->Antibacterial_Screening C3_Derivatives->Antibacterial_Screening SAR_Analysis Structure-Activity Relationship Analysis Antibacterial_Screening->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Mechanism_of_Action Norfloxacin_Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Norfloxacin_Derivative->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV (ParC/ParE) Norfloxacin_Derivative->Topo_IV DNA_Replication_Complex Stable Drug-Enzyme-DNA Cleavage Complex Norfloxacin_Derivative->DNA_Replication_Complex Traps DNA_Gyrase->DNA_Replication_Complex Inhibition_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->Inhibition_Supercoiling Topo_IV->DNA_Replication_Complex Inhibition_Decatenation Inhibition of Chromosome Decatenation Topo_IV->Inhibition_Decatenation DNA_Damage DNA Damage & Replication Fork Arrest DNA_Replication_Complex->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound derivatives targeting DNA gyrase and topoisomerase IV.

References

A Comprehensive Toxicological Profile of Norfloxacin and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic widely used for treating various bacterial infections, particularly those of the urinary tract.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4][5] While effective, a thorough understanding of its toxicological profile and that of its metabolites is critical for drug development professionals and researchers to ensure patient safety and guide further study. This technical guide provides an in-depth review of the available toxicological data for this compound, including quantitative toxicity values, detailed experimental protocols, and an examination of the underlying mechanisms of toxicity. The profile of its metabolites, although less extensively studied, is also discussed.

Metabolism of this compound

This compound undergoes limited metabolism in the body, with renal elimination of the unchanged drug being the primary route of excretion.[1] Metabolism accounts for a minor portion of its clearance, and studies have identified at least six metabolites characterized by modifications to the piperazine ring.[1] These metabolites exhibit minimal microbiological activity.[1] The total urinary excretion of these metabolites is less than 10% of the administered dose.[1]

One specific metabolite has been identified as 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid.[6] Additionally, environmental biotransformation by organisms like Mycobacterium spp. can produce metabolites such as N-acetylthis compound and N-nitrosothis compound.[7] The N-acetylation process has been shown to inactivate the antibiotic, likely by altering its charge and reducing its ability to penetrate bacterial cells.[7]

Toxicological Profile of this compound

The toxicity of this compound has been evaluated in numerous in vivo and in vitro systems. Adverse effects are generally mild and most commonly affect the gastrointestinal and central nervous systems.[1]

2.1. Acute Toxicity

Acute toxicity studies establish the lethal dose (LD50) of a substance after a single administration. For this compound, the LD50 varies by species.

Table 1: Quantitative Acute Toxicity Data for this compound

Species Route LD50 Value Reference(s)
Female Wistar Rats Oral >2000 mg/kg [8][9]
Female Wistar Rats Oral 4541.1067 mg/kg [10][11][12]
Mice & Rats (Male & Female) Oral >4000 mg/kg (No significant lethality observed) [13]

| Broiler Chicken (5-day old) | IP | 1.55 g/kg (1550 mg/kg) |[14] |

2.2. Sub-chronic and Chronic Toxicity

Repeated-dose studies reveal the effects of long-term exposure. In a 28-day study in rats, this compound administration led to significant decreases in hematological parameters (total erythrocyte count, hemoglobin, hematocrit) and increases in biochemical markers of liver and kidney damage (AST, ALT, BUN, creatinine).[11][15] Histopathological examination revealed toxic effects on the liver, kidney, heart, spleen, and intestines.[11][15]

Table 2: Chronic Toxicity and Acceptable Daily Intake for this compound

Parameter Value Species Study Duration Reference(s)
LOAEL 18 mg/kg bw/day Rat 81 weeks [16]
Toxicological ADI 0.018 mg/kg bw/day N/A N/A [16]
Microbiological ADI 0.014 mg/kg bw/day N/A N/A [16]

(LOAEL: Lowest Observed Adverse Effect Level; ADI: Acceptable Daily Intake)

2.3. Genotoxicity and Mutagenicity

The genotoxic potential of this compound has produced mixed results. It tested negative in all in vivo genotoxicity assays.[16] However, some in vitro tests showed positive results for chromosomal aberrations, though these were not believed to be caused by direct DNA interaction.[16] The Ames test revealed that this compound and its metabolites (after S9 activation) were mutagenic in S. typhimurium strains TA102 and TA104, which are sensitive to oxidative chemicals, suggesting a mechanism involving oxidative damage.[17]

Table 3: Genotoxicity Profile of this compound

Assay Type System/Strain Metabolic Activation Result Reference(s)
Ames Test S. typhimurium TA98, TA100, UTH8414 With & Without S9 Negative [17]
Ames Test S. typhimurium TA102, TA104 With S9 Positive [17]
E. coli PolA-/PolA+ Escherichia coli With & Without S9 Negative [17]
In vivo Assays Various N/A Negative [16]

| In vitro Chromosomal Aberration | Mammalian Cells | N/A | Positive |[16] |

2.4. Reproductive and Developmental Toxicity

Like other fluoroquinolones, this compound is known to cause arthropathy (cartilage damage) in the weight-bearing joints of immature animals.[13][18] For this reason, it is not recommended for use in children or pregnant women.[18] Studies in male Japanese quail showed that a 14-day treatment with 20 mg/kg this compound significantly reduced fertility, sperm concentration, and serum testosterone, while altering the expression of the androgen receptor gene in the testes.[19] In monkeys, high doses (10 times the human dose) were shown to cause embryonic loss.[18] However, it has not demonstrated teratogenic effects in rats, rabbits, mice, or monkeys at doses 6 to 50 times the human dose.[18]

2.5. Ecotoxicity

The presence of antibiotics in the environment is a growing concern. The ecotoxicity of this compound has been evaluated in several aquatic species.

Table 4: Ecotoxicity Data for this compound

Organism Endpoint Value Reference(s)
Vibrio fischeri (bacterium) NOEC (bioluminescence inhibition) 10.38 µg/L [4]
Chlorella vulgaris (green algae) EC50 10.4 mg/L [4]
Chlorella vulgaris (green algae) NOEC 4.1 mg/L [4]

(NOEC: No Observed Effect Concentration; EC50: Half Maximal Effective Concentration)

Mechanisms of Toxicity

The toxicity of this compound is attributed to several mechanisms, primarily oxidative stress and off-target effects on mammalian enzymes.

3.1. Oxidative Stress

Evidence suggests that this compound can induce the production of reactive oxygen species (ROS).[20] In zebrafish, sub-chronic exposure led to a significant increase in the activity of antioxidant enzymes like glutathione peroxidase, glutathione S-transferase, and catalase, indicating a cellular response to oxidative stress.[4] Genotoxicity results from the Ames test also point towards a mechanism involving oxidative chemicals.[17]

G cluster_cell Cellular Environment cluster_damage Cellular Damage cluster_response Antioxidant Response This compound This compound Exposure Mito Mitochondrial Dysfunction This compound->Mito Induces ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Leads to Damage Lipid Peroxidation Protein Oxidation DNA Damage ROS->Damage Causes Response ↑ Antioxidant Enzymes (GPx, GST, CAT) ROS->Response Triggers

Caption: this compound-Induced Oxidative Stress Pathway.

3.2. Mammalian Topoisomerase II Inhibition

While the primary target of this compound is bacterial DNA gyrase (a type II topoisomerase), fluoroquinolones can also interact with mammalian topoisomerase II.[3] This interaction can convert the enzyme into a cellular toxin that causes DNA strand breaks, potentially leading to cytotoxicity and chromosomal damage.[3][21]

3.3. Other Mechanisms

  • GABA Antagonism: Fluoroquinolones may antagonize the binding of the neurotransmitter gamma-aminobutyric acid (GABA) to its receptor, especially when co-administered with certain nonsteroidal anti-inflammatory drugs (NSAIDs).[22] This can lead to central nervous system excitation and, in rare cases, seizures.[14]

  • Drug Interactions: this compound can interfere with the metabolism of drugs processed by the cytochrome P450 system, such as caffeine and theophylline, potentially leading to toxicity from those agents.[11][22]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of toxicological endpoints. The following sections detail methodologies for key toxicity studies.

4.1. In Vivo Toxicity Studies

Protocol 4.1.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the LD50 and identify potential acute hazards.

  • Animal Selection: Healthy, young adult female Wistar rats are typically used.[8] Animals are acclimatized to laboratory conditions.

  • Dosing: A single dose of this compound is administered by oral gavage. The study proceeds stepwise with groups of three animals. Starting doses are selected from fixed levels (e.g., 50, 300, 2000 mg/kg).[8][9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for up to 14 days.[8]

  • Endpoint: The LD50 is determined based on the mortality observed at different dose levels. The substance is classified into a toxicity category based on the results.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Protocol 4.1.2: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the toxic effects of repeated oral exposure.

  • Animal Selection & Grouping: Healthy male and female rats are randomly assigned to control and treatment groups (e.g., 3-4 dose levels).[15]

  • Dosing: this compound is administered daily by oral gavage for 28 consecutive days. A control group receives the vehicle only. A satellite group may be included for a recovery period.[11][15]

  • Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.[11]

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

4.2. In Vitro Genotoxicity Assays

Protocol 4.2.1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Strain Selection: Use at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect various types of mutations.[17]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is an extract of rodent liver containing cytochrome P450 enzymes, to mimic mammalian metabolism.[17]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: The mixture is plated on a minimal agar medium. Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

  • Endpoint: A dose-related increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

G cluster_setup Test Setup A1 Bacterial Strains (e.g., S. typhimurium TA102) B Combine Bacteria, this compound, and +/- S9 Mix A1->B A2 This compound (Multiple Concentrations) A2->B A3 S9 Mix (For Metabolic Activation) A3->B C Plate on Minimal Glucose Agar Medium B->C D Incubate (37°C for 48-72h) C->D E Count Revertant Colonies D->E F Analyze Data: Compare treated vs. control plates E->F G Conclusion: Mutagenic or Non-mutagenic F->G

Caption: Experimental Workflow for the Ames Test.

Conclusion

This compound has a well-defined toxicological profile characterized by generally low acute toxicity but with notable concerns related to arthropathy in immature subjects, reproductive toxicity, and organ toxicity at high, repeated doses. Its genotoxic potential appears to be mediated by indirect mechanisms such as oxidative stress rather than direct DNA interaction. The metabolites of this compound are considered to have minimal toxicological and microbiological activity. This comprehensive profile, supported by standardized experimental protocols, provides a critical foundation for researchers and drug development professionals to conduct risk assessments and design future non-clinical and clinical investigations.

References

Methodological & Application

Application Notes and Protocols for Norfloxacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and interpretive criteria for determining the susceptibility of bacterial isolates to norfloxacin, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound exerts its bactericidal effect by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The two most widely accepted methods for routine antimicrobial susceptibility testing are the disk diffusion (Kirby-Bauer) method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound susceptibility testing based on zone diameters for the disk diffusion method and MIC values for broth dilution methods. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant to this compound.

Table 1: this compound Disk Diffusion Interpretive Criteria (10 µg disk)

Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
13 - 16Intermediate (I)
≤ 12Resistant (R)

Source: Based on historical data and various studies.[2][3][4][5]

Table 2: this compound Minimum Inhibitory Concentration (MIC) Interpretive Criteria

MIC (µg/mL)Interpretation
≤ 16Susceptible (S)
---Intermediate (I) - Not typically defined for all organisms
≥ 32Resistant (R)

Source: Based on historical data and various studies.[2][4][6]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

Quality Control StrainDisk Diffusion (10 µg disk) Zone Diameter (mm)Broth Microdilution MIC (µg/mL)
Escherichia coli ATCC® 2592228-35[1]0.03 - 0.125[7][8]
Pseudomonas aeruginosa ATCC® 2785322-29[1]1.0 - 4.0[7][8]
Staphylococcus aureus ATCC® 2592317-28[1]-
Staphylococcus aureus ATCC® 29213-0.5 - 2.0[7]
Enterococcus faecalis ATCC® 29212-2.0 - 8.0[7]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of bacterial susceptibility to this compound.

Materials:

  • This compound antimicrobial susceptibility disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]

  • Sterile cotton swabs

  • Sterile saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard[10]

  • Bacterial colonies of the test organism (18-24 hours old)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][10] Use within 15 minutes of preparation.[10]

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[9]

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[6]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]

  • Application of this compound Disk:

    • Aseptically place a 10 µg this compound disk onto the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.[6] Disks should be at least 24 mm apart if multiple disks are used.[9]

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm), including the diameter of the disk.[9]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the values in Table 1.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the minimal concentration of this compound required to inhibit the growth of a specific bacterial isolate.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial colonies of the test organism (18-24 hours old)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a known concentration. This compound is soluble in DMSO and dimethylformamide.[13] Further dilutions should be made in CAMHB.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume in each well to 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Interpret the MIC value as Susceptible (S) or Resistant (R) by comparing it to the breakpoints in Table 2.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the this compound susceptibility testing methods described.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_reading Incubation & Interpretation prep_colonies Select 3-5 Colonies prep_suspension Create Bacterial Suspension prep_colonies->prep_suspension prep_turbidity Adjust to 0.5 McFarland prep_suspension->prep_turbidity inoc_swab Dip Sterile Swab prep_turbidity->inoc_swab inoc_plate Streak MHA Plate inoc_swab->inoc_plate apply_disk Apply this compound Disk inoc_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Result (S/I/R) measure->interpret

Caption: Kirby-Bauer Disk Diffusion Workflow.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_reading Interpretation prep_stock Prepare this compound Stock prep_plate Prepare Serial Dilutions in Plate prep_stock->prep_plate inoculate_plate Inoculate Microtiter Plate prep_plate->inoculate_plate prep_inoculum Prepare & Dilute Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic interpret Interpret Result (S/R) read_mic->interpret

Caption: Broth Microdilution MIC Workflow.

References

In Vitro Assays for Norfloxacin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the antibacterial activity, mechanism of action, and resistance profiles of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.008 - 32≤ 0.050.05 - 0.5
Pseudomonas aeruginosa0.12 - >1280.81.6 - 3.1
Staphylococcus aureus0.25 - 641.01.6 - 4.0
Streptococcus pneumoniae0.5 - 64-≤ 16
Enterococcus faecalis2.0 - 12.5-12.5
Klebsiella pneumoniae≤ 0.03 - 128-0.4 - 1.0
Proteus mirabilis≤ 0.03 - 128-0.1 - 0.5
Haemophilus influenzae0.03 - 0.12-≤ 0.25
Neisseria gonorrhoeae0.008 - 0.016-≤ 0.25

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[5][6][7][8]

Table 2: this compound Activity against Target Enzymes
EnzymeOrganismIC₅₀ (µg/mL)
DNA GyraseStaphylococcus aureus0.915 - 126
Topoisomerase IVStaphylococcus aureus1.62 - 31.6
DNA GyraseEscherichia coliComparable to this compound

IC₅₀ is the half maximal inhibitory concentration.[1][9]

Table 3: Interpretive Criteria for this compound Disk Diffusion Susceptibility Testing (10-µg disk)
Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
13 - 16Intermediate (I)
≤ 12Resistant (R)

[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[10]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or MHB)

  • Microplate reader (optional)

Protocol:

  • Prepare this compound Dilutions: a. Prepare a stock solution of this compound. b. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row. c. Add 200 µL of the working this compound solution to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).[11]

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well (wells 1-11). Do not inoculate the sterility control well (well 12).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13]

  • Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or by measuring absorbance with a microplate reader.[11]

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[14]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Protocol:

  • Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[15]

  • Inoculate MHA Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure a confluent lawn of growth.[16] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Apply Antibiotic Disks: a. Using sterile forceps, place the this compound disk on the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar. c. If placing multiple disks, ensure they are at least 24 mm apart from center to center.[17]

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.[14]

  • Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. b. Interpret the results as Susceptible, Intermediate, or Resistant based on the established zone diameter breakpoints (see Table 3).[14]

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • This compound solutions at various concentrations

  • DNA loading dye

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Protocol:

  • Reaction Setup: a. On ice, prepare a reaction mixture containing the assay buffer and relaxed plasmid DNA. b. Aliquot the mixture into microcentrifuge tubes. c. Add varying concentrations of this compound to the respective tubes. Include a no-drug control (DMSO or buffer) and a no-enzyme control.

  • Enzyme Addition and Incubation: a. Add a standardized amount of DNA gyrase to each tube (except the no-enzyme control). b. Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: a. Stop the reaction by adding a stop solution (e.g., STEB buffer with SDS and proteinase K) or by chloroform/isoamyl alcohol extraction.

  • Agarose Gel Electrophoresis: a. Add DNA loading dye to each sample. b. Load the samples onto a 1% agarose gel. c. Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization and Analysis: a. Stain the gel with a suitable DNA stain and visualize it under UV light or with an appropriate imager. b. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. c. Determine the concentration of this compound that inhibits the supercoiling activity of the enzyme. The IC₅₀ can be calculated by quantifying the band intensities.

Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a rapid screening for the overexpression of efflux pumps, which can contribute to this compound resistance, by observing the extrusion of the fluorescent dye ethidium bromide (EtBr).[3]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures to be tested

  • Control strains (with known efflux activity)

  • UV transilluminator

Protocol:

  • Prepare EtBr-Agar Plates: a. Prepare TSA and autoclave. b. Cool the agar to 45-50°C and add EtBr to achieve a final concentration that is sub-inhibitory to the test organisms (e.g., 1-2 µg/mL).[18] c. Pour the plates and allow them to solidify.

  • Inoculation: a. Using a sterile applicator, pick a single colony of each test strain and the control strains. b. Inoculate the EtBr-agar plate by making a single radial streak from the center to the edge of the plate, resembling the spoke of a wheel (the "cartwheel" pattern). Up to 12 strains can be tested on a single plate.[3]

  • Incubation: a. Incubate the plate at 37°C for 16-18 hours.[3]

  • Visualization and Interpretation: a. Observe the plate under UV light. b. Strains with active efflux pumps will extrude the EtBr, resulting in lower fluorescence compared to strains with inhibited or low-level efflux.[18] c. The level of efflux activity can be semi-quantitatively assessed by comparing the fluorescence intensity of the test strains to the control strains.

Mandatory Visualizations

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

MIC_Broth_Microdilution_Workflow start Start prep_this compound Prepare serial two-fold dilutions of this compound in a 96-well plate start->prep_this compound prep_inoculum Prepare bacterial inoculum standardized to 0.5 McFarland start->prep_inoculum inoculate_plate Inoculate wells with bacterial suspension prep_this compound->inoculate_plate dilute_inoculum Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC determination.

DNA_Gyrase_Inhibition_Workflow start Start setup_reaction Set up reaction mixture: Assay buffer, relaxed plasmid DNA, and varying this compound concentrations start->setup_reaction add_enzyme Add DNA Gyrase setup_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction gel_electrophoresis Run samples on agarose gel stop_reaction->gel_electrophoresis visualize Stain and visualize gel gel_electrophoresis->visualize analyze Analyze inhibition of DNA supercoiling visualize->analyze end End analyze->end

Caption: DNA gyrase inhibition assay workflow.

References

Application Notes and Protocols for Norfloxacin Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. The information is intended to guide researchers in designing and executing robust preclinical studies for drug development and antimicrobial resistance research.

Introduction to this compound and In Vivo Efficacy Assessment

This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits bactericidal activity by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. In vivo efficacy studies are critical to determine the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, establish effective dosing regimens, and predict clinical outcomes. Animal models serve as an indispensable tool in this evaluation, allowing for the controlled study of drug efficacy against various bacterial infections in a physiological setting.

Animal Models for this compound Efficacy Studies

A variety of animal models have been utilized to assess the efficacy of this compound against different types of bacterial infections. The choice of model depends on the target pathogen and the site of infection being investigated.

Urinary Tract Infection (UTI) Models

Murine models, particularly in mice and rats, are the most common for studying UTIs due to their anatomical and physiological similarities to the human urinary tract. These models are crucial for evaluating this compound's efficacy as it is frequently prescribed for UTIs.

  • Mouse Model of Ascending UTI: This is a widely used model to mimic human UTIs, which typically ascend from the urethra to the bladder and potentially the kidneys.[1][2]

  • Rat Model of Pyelonephritis: This model is specifically used to study kidney infections, a more severe form of UTI.[3]

Gastrointestinal and Systemic Infection Models

Animal models are also employed to study the efficacy of this compound against enteric pathogens and systemic infections.

  • Murine Salmonellosis Model: Mice are used to model Salmonella infections, which can range from gastroenteritis to systemic typhoid-like fever.[4][5] this compound has been evaluated for its ability to reduce bacterial load and improve survival in these models.[4][5]

  • Rat Model of Bacterial Translocation: This model, often in the context of liver cirrhosis, is used to study the migration of bacteria from the gut to other sites. This compound has been shown to be effective in preventing bacterial translocation in these models.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound efficacy studies in different animal models.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
Animal SpeciesDosage and RouteCmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Mice 25 mg/kg (oral)1.0 - 2.35-Similar to humansModerately absorbed[8]
Rats ---Similar to humansModerately absorbed[8]
Rabbits 10 mg/kg (IM)3.68-4.90108.25 ± 12.98[9]
10 mg/kg (SC)4.28-4.1684.08 ± 10.36[9]
Pigs 7.2 mg/kg (IV)--7.42 ± 3.55-[10]
7.2 mg/kg (oral)0.43 ± 0.061.36 ± 0.397.13 ± 1.4131.10 ± 15.16[10]
14.0 mg/kg (IM)-< 0.254.4551-64[11]
14.0 mg/kg (SC)-< 0.254.4551-64[11]
Dogs 5 mg/kg (IV)--3.56-[12]
5 mg/kg (oral)---35.0 ± 46.1[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; IM: Intramuscular; SC: Subcutaneous; IV: Intravenous.

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial SpeciesMIC (mg/L)Reference
Escherichia coli0.06[4]
Salmonella typhimurium0.125[4]
Salmonella cholerasuis0.03[11]
Actinobacillus pleuropneumoniae0.03[11]
Streptococcus porcinus12.5[11]
Mycoplasma hyopneumoniae< 1.0[11]
Mycoplasma hyosynoviae3.12[11]

Experimental Protocols

The following are detailed protocols for key experiments in this compound efficacy studies.

Protocol for Murine Model of Ascending Urinary Tract Infection

This protocol describes the induction of a UTI in mice to evaluate the efficacy of this compound.[2][13][14][15][16]

Materials:

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., UTI89 or CFT073)

  • Luria-Bertani (LB) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Female mice (e.g., C3H/HeN or C57BL/6), 8-12 weeks old

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Polyethylene tubing (PE-10) or specialized mouse urinary catheters

  • 30-gauge needles and 1 mL syringes

  • This compound solution for administration

  • Sterile instruments for dissection

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation:

    • Culture UPEC from a frozen stock on an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB broth and incubate statically at 37°C overnight to promote type 1 pili expression.[14][16]

    • Perform a second overnight static culture by sub-culturing from the first.[16]

    • Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10⁸ CFU/mL. The exact inoculum size should be determined empirically for each bacterial and mouse strain combination.[15]

    • Verify the bacterial concentration by plating serial dilutions on LB agar.

  • Transurethral Inoculation:

    • Anesthetize the mice using the chosen anesthetic method.

    • Carefully insert a sterile PE-10 catheter attached to a syringe into the urethra.

    • Instill 50 µL of the bacterial suspension (containing approximately 10⁷ CFU) directly into the bladder.[14]

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound.

    • Administer this compound orally or via another desired route at the specified dose and frequency. A common oral dose in mice is 5.5 mg/kg.[17]

  • Evaluation of Efficacy:

    • At selected time points during and after treatment, euthanize the mice.

    • Aseptically collect urine, bladder, and kidneys.

    • Homogenize the bladder and kidney tissues in sterile PBS.

    • Perform serial dilutions of the urine and tissue homogenates and plate on LB agar to determine the bacterial load (CFU/mL or CFU/g of tissue).[14][15]

    • Compare the bacterial loads in treated mice to those in an untreated control group to assess the efficacy of this compound.

Protocol for Murine Salmonellosis Model

This protocol outlines the induction of a systemic Salmonella infection in mice to test this compound's efficacy.[4][5]

Materials:

  • Salmonella typhimurium strain

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Saline, sterile

  • Mice (e.g., BALB/c)

  • This compound solution for administration

  • Sterile instruments for dissection

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation:

    • Grow S. typhimurium in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration for infection.

  • Infection:

    • Infect mice via an appropriate route, typically intraperitoneal or oral, with a predetermined lethal or sub-lethal dose of S. typhimurium.

  • This compound Treatment:

    • Initiate this compound treatment at a specific time post-infection.

    • Administer the drug at various doses and schedules.

  • Efficacy Assessment:

    • Survival Analysis: Monitor the survival of infected mice in treated and untreated groups over a set period (e.g., 21 days).

    • Bacterial Load Determination: At different time points, euthanize a subset of mice from each group. Aseptically harvest organs such as the spleen and liver, homogenize them, and plate serial dilutions on TSA to enumerate the bacterial burden.[5]

Visualizations

The following diagrams illustrate key experimental workflows.

Experimental_Workflow_for_Murine_UTI_Model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Inoculum_Prep UPEC Inoculum Preparation Inoculation Transurethral Inoculation Inoculum_Prep->Inoculation Animal_Prep Mouse Anesthesia Animal_Prep->Inoculation Treatment This compound Administration Inoculation->Treatment Euthanasia Euthanasia Treatment->Euthanasia Tissue_Harvest Harvest Bladder & Kidneys Euthanasia->Tissue_Harvest Bacterial_Load Determine Bacterial Load (CFU) Tissue_Harvest->Bacterial_Load Efficacy Assess Efficacy Bacterial_Load->Efficacy Experimental_Workflow_for_Murine_Salmonellosis_Model cluster_prep Preparation cluster_infect Infection cluster_treat Treatment cluster_eval Evaluation Inoculum_Prep Salmonella Inoculum Preparation Infection Mouse Infection (Oral/IP) Inoculum_Prep->Infection Treatment This compound Treatment Infection->Treatment Survival Survival Analysis Treatment->Survival Bacterial_Load Bacterial Load in Spleen & Liver Treatment->Bacterial_Load

References

Application Notes and Protocols for Using Norfloxacin in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing norfloxacin in in vitro cell culture infection models. This document outlines the antibacterial mechanism of this compound, its effects on host cells, and detailed protocols for key experiments.

Introduction to this compound

This compound is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] This disruption of critical cellular processes ultimately leads to bacterial cell death.[3] While highly selective for bacterial enzymes, at higher concentrations, this compound can also affect eukaryotic topoisomerase II, leading to cytotoxic effects in host cells.

Data Presentation

Antibacterial Activity of this compound

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Common Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli≤ 10.05[2][4]
Pseudomonas aeruginosa≤ 23.1[2][5]
Staphylococcus aureus≤ 41.6[2][5]
Enterococcus spp.≤ 412.5[2][5]
Klebsiella pneumoniae-0.4[2]
Proteus mirabilis≤ 10.1[2][4]
Salmonella spp.-0.1[2]
Shigella spp.-0.1[2]
Cytotoxicity of this compound on Eukaryotic Cells

This compound can exhibit cytotoxic effects on host cells, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Effects of this compound on Various Eukaryotic Cell Lines

Cell LineCell TypeThis compound ConcentrationObserved EffectReference(s)
Human Corneal Epithelial Cells (HCECs)Epithelial0.1875 - 3.0 mg/mLAbnormal morphology, decreased viability, increased plasma membrane permeability.[6][6]
Human Corneal Epithelial Cells (HCECs)Epithelial0.1875 - 0.75 mg/mLInduction of apoptosis.[6][6]
Human Corneal Epithelial Cells (HCECs)Epithelial1.5 - 3.0 mg/mLInduction of necroptosis.[6][6]
Human Bladder Cancer Cells (T24)Epithelial (Cancer)25 - 800 µg/mLDose-dependent decrease in cell viability.[7]
Human Urothelium Cells (SV-HUC-1)Epithelial (Normal)25 - 800 µg/mLDose-dependent decrease in cell viability.[7]
Human Fibroblast CellsFibroblast0.129 - 0.194 mMDecreased cell viability after 48 and 72 hours of exposure.[8]
Immunomodulatory Effects of this compound

This compound has been shown to modulate the host inflammatory response, which can be a critical factor in the context of bacterial infections.

Table 3: Effect of this compound on Cytokine Production in Cell Culture Models

Cell Line/SystemStimulusThis compound ConcentrationEffect on Cytokine LevelsReference(s)
Human Neutrophils-300 and 600 µmol/LPro-apoptotic effects, increased intracellular ROS.
THP-1 derived macrophagesFSL-1 (TLR2/6 agonist)Not specifiedNo significant effect on TNF-α or IL-6 production.[9]
LPS-stimulated RAW 264.7 macrophagesLipopolysaccharide (LPS)Not specifiedIL-10 inhibits LPS-induced TNF-α production.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should bracket the expected MIC of the test organism.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate, including the growth control well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cell Culture Infection Model with this compound Treatment

This protocol describes a general method for infecting a monolayer of mammalian cells (e.g., epithelial cells or macrophages) and subsequently treating with this compound.

Materials:

  • Mammalian cell line (e.g., A549, HeLa, RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bacterial strain of interest

  • This compound stock solution (sterile)

  • Gentamicin or other suitable antibiotic for killing extracellular bacteria

  • Sterile phosphate-buffered saline (PBS)

  • Sterile water or Triton X-100 for cell lysis

  • Sterile 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into the wells of a cell culture plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Bacterial Preparation:

    • Prepare a bacterial culture as described in the MIC protocol, and wash the bacteria with sterile PBS to remove any secreted toxins.

    • Resuspend the bacteria in antibiotic-free cell culture medium.

  • Infection:

    • When the host cells are confluent, replace the medium with the bacterial suspension at a desired multiplicity of infection (MOI).

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for bacterial invasion.

  • Removal of Extracellular Bacteria:

    • Aspirate the medium containing the bacteria and wash the cell monolayer three times with sterile PBS to remove non-adherent bacteria.

    • Add fresh cell culture medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells (e.g., gentamicin at 50-100 µg/mL) to kill any remaining extracellular bacteria.

    • Incubate for 1-2 hours.

  • This compound Treatment:

    • Wash the cells again with PBS to remove the extracellular antibiotic.

    • Add fresh cell culture medium containing the desired concentrations of this compound. Include an untreated control (infected cells with no this compound).

    • Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours).

  • Quantification of Intracellular Bacteria:

    • At the end of the treatment period, wash the cells with PBS.

    • Lyse the host cells with sterile water or a solution of 0.1% Triton X-100 to release the intracellular bacteria.

    • Perform serial dilutions of the cell lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU/mL).

Host Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate (as per the infection model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • After the desired incubation period with this compound, carefully remove the culture medium.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualization of Pathways and Workflows

Signaling Pathways

This compound can induce apoptosis in host cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also modulate inflammatory responses by affecting the NF-κB signaling pathway.

Norfloxacin_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Bax/Bad Bax/Bad Bax/Bad->Mitochondrion promotes Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 This compound This compound This compound->Death Receptors activates This compound->Bcl-2 downregulates This compound->Bax/Bad upregulates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Norfloxacin_NFkB_Inhibition Bacterial PAMPs (e.g., LPS) Bacterial PAMPs (e.g., LPS) TLR4 TLR4 Bacterial PAMPs (e.g., LPS)->TLR4 activates MyD88 MyD88 TLR4->MyD88 activates IKK Complex IKK Complex MyD88->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) sequesters in cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK Complex inhibits Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Seed Host Cells Seed Host Cells Infect Host Cells Infect Host Cells Seed Host Cells->Infect Host Cells Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Infect Host Cells Remove Extracellular Bacteria Remove Extracellular Bacteria Infect Host Cells->Remove Extracellular Bacteria Treat with this compound Treat with this compound Remove Extracellular Bacteria->Treat with this compound Quantify Intracellular Bacteria Quantify Intracellular Bacteria Treat with this compound->Quantify Intracellular Bacteria Assess Host Cell Viability Assess Host Cell Viability Treat with this compound->Assess Host Cell Viability Measure Cytokine Production Measure Cytokine Production Treat with this compound->Measure Cytokine Production Analyze Signaling Pathways Analyze Signaling Pathways Treat with this compound->Analyze Signaling Pathways

References

Application Notes and Protocols: Norfloxacin as a Selection Agent in Molecular Cloning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a synthetic fluoroquinolone antibiotic, offers a potential alternative to commonly used selection agents in molecular cloning, such as ampicillin and kanamycin. Its distinct mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a different mode of selective pressure.[1][2] This document provides detailed application notes on the use of this compound as a selection agent, including its mechanism of action, compatible resistance genes, and protocols for its use in selecting transformed Escherichia coli. While not yet a mainstream selection agent in commercially available cloning vectors, these notes offer a foundational guide for researchers interested in exploring its application.

Introduction

Selectable markers are crucial components of plasmid vectors, enabling the identification and isolation of successfully transformed bacterial cells.[3] The most common markers confer resistance to antibiotics like ampicillin or kanamycin. This compound, a broad-spectrum fluoroquinolone, presents an alternative with a dual-targeting mechanism that inhibits DNA replication and cell division, leading to bacterial cell death.[1][4] The primary plasmid-mediated resistance mechanisms to this compound involve the production of Qnr proteins, which protect DNA gyrase and topoisomerase IV, or the expression of a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, which can modify and inactivate this compound.[5][6][7]

Mechanism of Action

This compound's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, preventing it from re-ligating cleaved DNA strands, leading to double-stranded DNA breaks.[1][2]

  • Topoisomerase IV: This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents proper segregation of chromosomal DNA, thereby halting cell division.[1][4]

The dual inhibition of these enzymes enhances the bactericidal effect of this compound.[1]

Figure 1. Mechanism of action of this compound in a bacterial cell.

Data Presentation

The following tables summarize key quantitative data for the use of this compound as a selection agent.

Parameter Value Reference
Molecular Weight 319.3 g/mol [8]
Solubility in DMSO ~2 mg/mL[8]
Solubility in PBS (pH 7.2) ~0.5 mg/mL[8]
Storage (Crystalline solid) ≥ 4 years at 4°C[8]
Storage (Aqueous solution) Not recommended for > 1 day[8]
Storage (Stock in DMSO) 1 year at -80°C, 1 month at -20°C[9]
Bacterial Strain Condition MIC (μg/mL) Reference
E. coli (susceptible)-0.1[10]
E. coli with norA plasmid-3.13[10][11]
S. aureus (susceptible)-4[8]
P. aeruginosa (susceptible)-1[8]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 319.3 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes or vials

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add DMSO to a final concentration of 2 mg/mL.

  • Vortex until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[9]

Preparation of this compound-Containing LB Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water

  • This compound stock solution (2 mg/mL in DMSO)

  • Sterile petri dishes

Protocol:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar and let it cool in a 50-55°C water bath.

  • Once cooled, add the this compound stock solution to the desired final concentration. A starting concentration of 5 µg/mL is recommended for initial experiments.

  • Swirl the flask gently to ensure even mixing of the antibiotic.

  • Pour approximately 25 mL of the LB agar containing this compound into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C in the dark for up to two weeks.

Transformation and Selection of E. coli

This protocol assumes the use of a plasmid vector containing a this compound resistance gene (e.g., a qnr variant or aac(6')-Ib-cr) and chemically competent E. coli (e.g., DH5α).

Transformation_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection Plasmid Plasmid DNA (with this compound Resistance Gene) Mix Mix Plasmid and Cells Plasmid->Mix Competent_Cells Competent E. coli (e.g., DH5α) Competent_Cells->Mix Ice Incubate on Ice Mix->Ice Heat_Shock Heat Shock (42°C) Ice->Heat_Shock Recovery Recovery in SOC/LB Media Heat_Shock->Recovery Plating Plate on LB Agar + this compound (5 µg/mL) Recovery->Plating Incubation Incubate at 37°C Plating->Incubation Colonies Colony Formation Incubation->Colonies

Figure 2. Workflow for transformation and selection using this compound.

Materials:

  • Plasmid DNA with a this compound resistance marker

  • Chemically competent E. coli DH5α

  • SOC or LB medium (antibiotic-free)

  • This compound LB agar plates (5 µg/mL)

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Shaking incubator at 37°C

Protocol:

  • Thaw a 50 µL aliquot of competent E. coli DH5α cells on ice.

  • Add 1-5 µL of the ligation mixture or plasmid DNA to the competent cells.

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of SOC or LB medium (without antibiotics) to the tube.

  • Incubate at 37°C for 1 hour with shaking at 225 rpm to allow for the expression of the resistance gene.

  • Spread 100-200 µL of the cell suspension onto a pre-warmed this compound LB agar plate.

  • Incubate the plate overnight at 37°C.

  • The following day, colonies of successfully transformed bacteria should be visible.

Conclusion

This compound presents a viable, albeit unconventional, option for use as a selection agent in molecular cloning. Its potent, dual-targeting mechanism of action offers a distinct advantage. However, the current lack of commercially available cloning vectors with integrated this compound resistance markers means that researchers wishing to utilize this antibiotic will likely need to clone a suitable resistance gene, such as a qnr variant or aac(6')-Ib-cr, into their vector of choice. The protocols provided herein offer a robust starting point for the development and optimization of this compound-based selection systems in molecular biology research.

References

Application Notes and Protocols for HPLC Quantification of Norfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Norfloxacin using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the determination of this compound in pharmaceutical formulations and biological samples.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent used in the treatment of various bacterial infections, particularly urinary tract infections.[1][2] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3][4]

This document outlines three distinct HPLC methods for this compound quantification, each with its own set of chromatographic conditions and performance characteristics. The provided protocols are based on validated methods published in peer-reviewed journals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for three different HPLC methods for this compound analysis. This allows for easy comparison and selection of the most appropriate method based on specific analytical requirements.

Table 1: HPLC Method 1 - Phosphate Buffer and Acetonitrile Mobile Phase

ParameterValueReference
Linearity Range0.01 - 0.5 µg/mL[1]
Retention Time2.11 min[1]
Detection Wavelength278 nm[1]
Recovery99.99%[1]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated

Table 2: HPLC Method 2 - Ammonium Formate and Acetonitrile Mobile Phase

ParameterValueReference
Linearity Range10 - 150 µg/mL[3]
Retention TimeNot explicitly stated
Detection Wavelength280 nm[3]
RecoveryWithin acceptance criteria[3]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated

Table 3: HPLC Method 3 - Methanol and Water Mobile Phase

ParameterValueReference
Linearity Range50 - 350 µg/mL[5]
Retention Time7.5 min[5]
Detection Wavelength254 nm[5]
Recovery99.76 - 101.66%[5]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated

Experimental Protocols

Method 1: Rapid Analysis with Phosphate Buffer

This method is designed for rapid and sensitive quantification of this compound in pharmaceutical formulations.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (conc.)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Whatman filter paper no. 1

2. Chromatographic Conditions:

  • Column: Xterra C18 (150mm × 4.6mm, 5µm)[1]

  • Mobile Phase: 5.3mM Phosphate buffer (pH 3.5) and Acetonitrile (60:40 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection: UV at 278 nm[1]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Phosphate Buffer (5.3mM, pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 12.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add 10 mL of HPLC grade water and 1 drop of concentrated HCl. Sonicate for 15 minutes to dissolve completely and make up the volume with the mobile phase.[1]

  • Working Standard Solution (20 µg/mL): Dilute the stock solution with the mobile phase to achieve a final concentration of 20 µg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

4. Sample Preparation (from Tablets):

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 25 mg of this compound to a 50 mL volumetric flask.

  • Add about 20 mL of HPLC grade water and 1 drop of concentrated HCl. Sonicate for 15 minutes.

  • Make up the volume with the mobile phase and filter through Whatman filter paper no. 1.[1]

  • Dilute the filtrate with the mobile phase to obtain a theoretical concentration of 20 µg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Method 2: Stability-Indicating Assay

This method is suitable for the determination of this compound in the presence of its degradation products, making it ideal for stability studies.[3]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

2. Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: 20mM Ammonium formate (pH 4.0) and Acetonitrile (70:30 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 280 nm[3]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • 20mM Ammonium Formate (pH 4.0): Dissolve an appropriate amount of ammonium formate in HPLC grade water and adjust the pH to 4.0 with formic acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in 50 mL of the mobile phase.[3]

  • Working Standard Solutions (10-150 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to cover the linearity range.[3]

4. Sample Preparation (from Tablets):

  • Follow a similar procedure as in Method 1, using the mobile phase as the solvent and diluent.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 3: Simple Isocratic Method

This method offers a straightforward approach for the routine quality control of this compound in pharmaceutical dosage forms.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: RESTEX allure C18 (15 cm × 4.6 mm, 3 µm)[5]

  • Mobile Phase: Methanol and Water (60:40, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 254 nm[5]

  • Injection Volume: Not explicitly stated

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions (50-350 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase.[5]

4. Sample Preparation (from Cream):

  • Accurately weigh an amount of cream and transfer it to a volumetric flask.

  • Dissolve the cream in methanol with gentle heating.

  • Filter the solution and dilute with methanol to achieve a working solution concentration of 300 µg/mL.[5]

5. Analysis:

  • Follow the same procedure as in Method 2 for analysis.

Visualizations

The following diagrams illustrate the general workflow of HPLC analysis and the logical relationships between key experimental parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Sample_Prep Sample Preparation (e.g., Dissolution, Dilution, Filtration) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Stock and Working Solutions) Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Degassing) Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of this compound.

HPLC_Parameters cluster_method HPLC Method Parameters cluster_performance Performance Characteristics Mobile_Phase Mobile Phase (Composition, pH) Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution Stationary_Phase Stationary Phase (Column Type, Dimensions) Stationary_Phase->Retention_Time Stationary_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Analysis_Time Analysis Time Flow_Rate->Analysis_Time Detection Detection (Wavelength) Sensitivity Sensitivity (LOD, LOQ) Detection->Sensitivity

Caption: Logical relationship of key HPLC method parameters.

References

Application Notes and Protocols: Norfloxacin in Veterinary Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the methodologies employed in veterinary clinical trials of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of preclinical and clinical studies.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative reference for key parameters of this compound in different animal species.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
SpeciesDosageRouteCmax (µg/mL)Tmax (h)t1/2β (Elimination Half-Life) (h)Bioavailability (F) (%)Reference
Dogs 5 mg/kgIV--3.56-[1]
5 mg/kgOral---35.0[1]
20 mg/kgOral (b.i.d)----[2]
Pigs 7.2 mg/kgIV--7.42-[3]
7.2 mg/kgOral0.431.367.1331.1[3]
Broiler Chickens 8 mg/kgIV--8.0-[4]
8 mg/kgOral2.890.2212.857.0[4]
Pigeons Not SpecifiedOral2.751.344.9-[5]
Monkeys (Rhesus) 25 mg/kgOral1.0 - 2.35-Similar to humans-[6]
Lactating Cows 10 mg/kgIV----[7]

Note: Cmax (Maximum Serum Concentration), Tmax (Time to reach Cmax), t1/2β (Elimination Half-life), IV (Intravenous), Oral (Per os).

Table 2: Clinical Efficacy of this compound in Dogs and Cats
SpeciesIndicationDosageDurationClinical Success RateReference
Dogs Bacterial infections (respiratory, gastro-intestinal, genito-urinary, cutaneous)20 mg/kg, every 12 hours5 days81%[8][9]
Cats Bacterial infections (respiratory, gastro-intestinal, genito-urinary, cutaneous)20 mg/kg, every 12 hours5 days86%[8][9]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens
Bacterial SpeciesMIC (µg/mL)Reference
Escherichia coli< 0.12[3]
Salmonella spp.< 0.12[3]
Klebsiella pneumoniae< 0.12[3]
Klebsiella oxytoca< 0.12[3]
Proteus vulgaris< 0.12[3]

Note: The MIC value is the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism in vitro.[10]

Table 4: this compound Residue Concentrations in Animal Tissues
SpeciesTissueDosageTime Post-AdministrationMean Concentration (µg/kg)Analytical MethodReference
Broiler Chickens LiverNot SpecifiedNot Specified2.00, 2.60, 2.31HPLC[11][12]
Lactating Cows Milk5 mg/kg IMNot Specified12.42 (µg/mL)Spectrophotometer[13]

Note: HPLC (High-Performance Liquid Chromatography), IM (Intramuscular).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are derived from established practices in veterinary clinical trials.

Protocol 1: Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in the target animal species.

Materials:

  • This compound (formulation for IV and/or oral administration)

  • Healthy adult animals of the target species

  • Catheters for blood collection

  • Anticoagulant tubes (e.g., heparinized or EDTA tubes)

  • Centrifuge

  • Freezer (-20°C or lower) for sample storage

  • Analytical equipment (e.g., HPLC)

Methodology:

  • Animal Selection and Acclimation: Select healthy adult animals and acclimate them to the study environment. Ensure animals are fasted overnight before drug administration.

  • Study Design: A crossover study design is often employed, where each animal receives both IV and oral doses with a washout period in between.[1]

  • Dosing:

    • Intravenous (IV): Administer a single bolus of this compound at a predetermined dosage (e.g., 5 mg/kg).[1]

    • Oral (PO): Administer a single oral dose of this compound, either as a tablet or solution, at a specified dosage (e.g., 8 mg/kg).[4]

  • Blood Sampling:

    • Collect blood samples at predefined time points. For example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]

    • Collect blood into anticoagulant tubes.

  • Plasma Separation:

    • Centrifuge the blood samples to separate plasma.

    • Harvest the plasma and store it frozen (e.g., at -20°C) until analysis.

  • Drug Concentration Analysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][4]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2β), and bioavailability (F) using a non-compartmental or compartmental model.[4]

Protocol 2: Clinical Efficacy Trial Protocol

Objective: To evaluate the efficacy and safety of this compound for treating specific bacterial infections in the target animal population.

Materials:

  • This compound formulation (e.g., 5% oral solution)[9]

  • A population of client-owned animals (e.g., dogs, cats) diagnosed with a bacterial infection.[8]

  • Clinical assessment forms

  • Equipment for bacteriological sample collection (e.g., swabs)

  • Microbiology laboratory for culture and sensitivity testing.

Methodology:

  • Study Population: Enroll adult animals of the target species diagnosed with bacterial diseases of the respiratory, gastrointestinal, genito-urinary, or cutaneous systems.[9]

  • Inclusion Criteria:

    • Confirmed bacterial infection.

    • Informed consent from the owner.

  • Treatment Regimen: Administer this compound orally at a specified dosage and frequency (e.g., 20 mg/kg every 12 hours) for a set duration (e.g., 5 days).[9]

  • Clinical Assessment:

    • Conduct a thorough clinical examination at the beginning of the trial (Day 0), at the end of treatment, and during a follow-up visit (e.g., after 10 days).[8]

    • Score clinical signs relevant to the infection (e.g., for dogs: itching, dyspnea, coughing, diarrhea; for cats: runny nose, coughing, dehydration).[8][9]

  • Bacteriological Investigation:

    • Where possible, collect samples for bacteriological culture before and after treatment.

    • Assess the in vitro sensitivity of the isolated pathogens to this compound.[8]

  • Safety Assessment: Record any adverse reactions observed during the treatment and follow-up periods.[9]

  • Data Analysis:

    • Use appropriate statistical tests (e.g., Friedman's test for non-parametric data) to assess the change in clinical scores over time.[9]

    • Calculate the clinical success rate, defined as the percentage of animals showing resolution or significant improvement of clinical signs.[8]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination Protocol

Objective: To determine the minimum concentration of this compound required to inhibit the growth of a specific veterinary bacterial pathogen.

Materials:

  • This compound analytical standard

  • Bacterial isolates from clinical cases

  • Mueller-Hinton Broth (MHB) or Agar (MHA)[14]

  • 96-well microtiter plates

  • Spectrophotometer or densitometer

  • Incubator (37°C)

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate on an appropriate agar plate for 18-24 hours.[14]

    • Select several colonies and suspend them in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Prepare this compound Dilutions:

    • Create a stock solution of this compound.

    • Perform a two-fold serial dilution of this compound in MHB across the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.016 µg/mL).[15]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[14]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[10]

    • Reading can be done visually or with a plate reader.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Residue Analysis

Objective: To quantify this compound residues in animal tissues (e.g., muscle, liver, kidney).

Materials:

  • HPLC system with a suitable detector (e.g., Photodiode Array)[11][12]

  • C18 analytical column[11][12]

  • This compound analytical standard

  • Solvents: Orthophosphoric acid, HPLC-grade water, acetonitrile, triethylamine.[11][12]

  • Tissue homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

Methodology:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations to generate a linear calibration curve.[12]

  • Sample Preparation:

    • Homogenize a known weight of the tissue sample (e.g., muscle, liver, or kidney).

    • Extract this compound from the tissue using an appropriate solvent and protein precipitation.

    • Centrifuge the sample to separate the supernatant.

    • The supernatant can be further cleaned up using SPE if necessary.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase consists of a mixture of orthophosphoric acid in water and acetonitrile (e.g., 87:12 v/v), with the pH adjusted to 2.0 with triethylamine.[11][12]

    • Flow Rate: Set a constant flow rate (e.g., 1 mL/min).

    • Column: Use a C18 hypersil column.[11][12]

    • Detection: Monitor the eluent at the specific wavelength for this compound.

  • Analysis:

    • Inject a fixed volume of the prepared sample extract and standards into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Diagram 1: General Workflow for a Veterinary Clinical Trial of this compound

A Study Design & Protocol Development B Ethics & Regulatory Approval A->B C Subject Recruitment & Enrollment (Inclusion/Exclusion Criteria) B->C D Baseline Assessment (Clinical Exam, Sampling) C->D E Randomization & Blinding (if applicable) D->E F Treatment Administration (this compound vs. Control) E->F G Monitoring & Data Collection (Adverse Events, Clinical Signs) F->G H End-of-Study Assessment (Clinical Exam, Follow-up) G->H I Data Analysis & Interpretation H->I J Final Report & Publication I->J

Caption: High-level overview of the key phases in a veterinary clinical trial for an antibacterial agent.

Diagram 2: Experimental Workflow for Pharmacokinetic (PK) Analysis

cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase A Animal Acclimation & Fasting B Drug Administration (IV or Oral Route) A->B C Serial Blood Sampling (Pre-defined Timepoints) B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (≤ -20°C) D->E F Drug Quantification (e.g., HPLC Analysis) E->F G Data Plotting (Concentration vs. Time) F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (Cmax, Tmax, AUC, t½) H->I

Caption: Step-by-step workflow for conducting a pharmacokinetic study in a veterinary setting.

Diagram 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay

A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Add Bacterial Inoculum to all wells A->D B Prepare this compound Stock Solution C Serial Dilution of this compound (in 96-well plate) B->C C->D E Include Controls (Positive & Negative) D->E F Incubate Plate (16-20 hours at 37°C) E->F G Read Results (Visual or Spectrophotometric) F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Caption: Procedural flow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Diagram 4: Workflow for this compound Residue Analysis via HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Collect Tissue Samples (Muscle, Liver, Kidney) B Homogenize Tissue A->B C Solvent Extraction & Protein Precipitation B->C D Centrifuge & Collect Supernatant C->D F Inject Sample & Standards into HPLC System D->F E Prepare Standard Curve (Known this compound Concentrations) E->F G Chromatographic Separation (C18 Column) F->G H Detect this compound Peak G->H I Integrate Peak Area H->I J Calculate Concentration (using Standard Curve) I->J

Caption: Key steps involved in the quantification of this compound residues in animal tissues using HPLC.

References

Application Notes and Protocols for Studying Norfloxacin Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The development of resistance to this compound poses a significant challenge in clinical settings. Understanding the protocols to study this resistance is crucial for the development of new antimicrobial strategies and for monitoring the efficacy of existing drugs.

These application notes provide detailed protocols for key experiments used to study the development of this compound resistance, including the determination of Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC), methods for inducing resistance through experimental evolution, and the genetic analysis of resistant strains.

Mechanisms of this compound Action and Resistance

This compound exerts its bactericidal effect by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to the accumulation of double-strand DNA breaks and subsequent cell death. Resistance to this compound can arise through several mechanisms:

  • Target Modification: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms. These mutations reduce the binding affinity of this compound to its target enzymes.[1][2][3]

  • Reduced Drug Accumulation: This can be due to:

    • Decreased Permeability: Alterations in outer membrane proteins, such as the loss of OmpF porin in Escherichia coli, can reduce the influx of this compound into the bacterial cell.[2]

    • Increased Efflux: Overexpression of efflux pumps, such as AcrAB-TolC in E. coli, actively transports this compound out of the cell, preventing it from reaching its intracellular targets.[1]

A diagram illustrating the mechanism of action and resistance is provided below.

Norfloxacin_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Norfloxacin_in This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) Norfloxacin_in->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) Norfloxacin_in->Topoisomerase_IV Inhibits Porin_Loss Porin Channel Loss (e.g., OmpF) Norfloxacin_in->Porin_Loss Blocked by DNA Bacterial DNA DNA_Gyrase->DNA Acts on Topoisomerase_IV->DNA Acts on Replication DNA Replication & Repair DNA->Replication Cell_Death Cell Death Replication->Cell_Death Inhibition leads to Target_Mutation Target Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target_Mutation->Topoisomerase_IV Alters Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Efflux_Pump->Norfloxacin_in Expels Norfloxacin_out This compound (extracellular) Norfloxacin_out->Norfloxacin_in Enters via Porins

Caption: Mechanism of this compound action and resistance.

Data Presentation: Quantitative Susceptibility Testing

Quantitative data from susceptibility testing should be summarized for clear comparison. Below are tables with expected MIC values for quality control strains and representative data for susceptible and resistant isolates.

Table 1: Quality Control Ranges for this compound MIC Testing

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.03 - 0.125[1][4]
Staphylococcus aureus292130.5 - 2.0[1][4]
Pseudomonas aeruginosa278531.0 - 4.0[1][4]
Enterococcus faecalis292122.0 - 8.0[1][4]

Table 2: Example MIC and MPC Data for E. coli

Strain TypeThis compound MIC (µg/mL)This compound MPC (µg/mL)MPC/MIC Ratio
Susceptible Isolate0.0160.25~16
Resistant Isolate (gyrA mutation)0.54.08
Highly Resistant Isolate (multiple mutations)>32>64>2

Note: MPC/MIC ratios can vary depending on the specific mutations and bacterial strain.[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standard and widely used technique.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution (prepared according to CLSI guidelines)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading lightbox

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11. c. Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1. d. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or using a microplate reader.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population (≥10¹⁰ CFU).[5][8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound stock solution

  • Bacterial culture

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Spectrophotometer

  • Centrifuge and sterile tubes

  • Sterile spreaders

Procedure:

  • Inoculum Preparation: a. Inoculate a large volume of broth (e.g., 500 mL) with the test organism and grow overnight to stationary phase to achieve a high cell density. b. Concentrate the cells by centrifugation and resuspend the pellet in a small volume of fresh broth or saline to achieve a final density of ≥10¹⁰ CFU/mL. The exact cell count should be confirmed by plating serial dilutions.

  • Preparation of MPC Plates: a. Prepare MHA plates containing a range of this compound concentrations. The concentrations should typically span from the known MIC to 64x MIC or higher.[8] b. Include drug-free control plates to verify the inoculum size.

  • Plating and Incubation: a. Plate at least 10¹⁰ CFUs onto each antibiotic-containing plate and the control plates. This may require plating a concentrated suspension onto multiple plates for each concentration. b. Incubate the plates at 35°C ± 2°C for 48-72 hours.[8]

  • Reading the MPC: a. The MPC is the lowest this compound concentration that completely inhibits bacterial growth (no colonies observed) after the incubation period.

A workflow for MIC and MPC determination is depicted below.

Susceptibility_Testing_Workflow cluster_mic Protocol 1: MIC Determination cluster_mpc Protocol 2: MPC Determination mic_start Start mic_inoculum Prepare Inoculum (~1.5x10^8 CFU/mL) mic_start->mic_inoculum mic_dilute_inoculum Dilute Inoculum (~1x10^6 CFU/mL) mic_inoculum->mic_dilute_inoculum mic_inoculate Inoculate plate (Final: 5x10^5 CFU/mL) mic_dilute_inoculum->mic_inoculate mic_plate_setup Prepare 96-well plate with serial this compound dilutions mic_plate_setup->mic_inoculate mic_incubate Incubate (35°C, 16-20h) mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no growth) mic_incubate->mic_read mic_end End mic_read->mic_end mpc_start Start mpc_inoculum Prepare High-Density Inoculum (≥10^10 CFU/mL) mpc_start->mpc_inoculum mpc_plate Plate ≥10^10 CFU on each plate mpc_inoculum->mpc_plate mpc_plate_setup Prepare agar plates with various this compound concentrations mpc_plate_setup->mpc_plate mpc_incubate Incubate (35°C, 48-72h) mpc_plate->mpc_incubate mpc_read Read MPC (Lowest concentration with no colonies) mpc_incubate->mpc_read mpc_end End mpc_read->mpc_end

Caption: Workflow for MIC and MPC determination.
Protocol 3: In Vitro Experimental Evolution of Resistance

This protocol describes a method for selecting for this compound resistance in a bacterial population by serial passage in the presence of increasing concentrations of the antibiotic.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB or CAMHB)

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Incubator with shaking capability

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the starting bacterial strain for this compound using Protocol 1.

  • Serial Passage: a. Start a culture in a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). b. Incubate with shaking at the optimal growth temperature until the culture reaches a specific optical density (e.g., OD₆₀₀ of 1.0). c. Dilute the culture into a fresh medium containing a higher concentration of this compound (e.g., 2x the previous concentration). d. Repeat this process of growth and transfer for a predetermined number of passages or until a significant increase in MIC is observed.

  • Monitoring Resistance: a. Periodically, determine the MIC of the evolving population to track the development of resistance. b. Store samples of the bacterial population at different passages (e.g., by freezing in glycerol) for later genetic analysis.

  • Isolation of Resistant Mutants: a. After the final passage, plate the culture on agar containing a high concentration of this compound to isolate individual resistant clones.

Protocol 4: Genomic Analysis of Resistant Mutants

Identifying the genetic basis of resistance is crucial. This typically involves sequencing the QRDRs of target genes or performing whole-genome sequencing (WGS).

A. PCR and Sanger Sequencing of QRDRs

Materials:

  • Genomic DNA extraction kit

  • PCR primers for gyrA and parC QRDRs (design based on the target organism's sequence)

  • Taq DNA polymerase and PCR buffer

  • Thermocycler

  • Gel electrophoresis equipment

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible parent strain and the resistant mutant(s).

  • PCR Amplification: a. Amplify the QRDRs of gyrA and parC using specifically designed primers. b. An example of primers for E. coli gyrA QRDR could be designed to amplify the region containing codons 83 and 87.

  • Sequence Analysis: a. Purify the PCR products and send them for Sanger sequencing. b. Align the sequences from the resistant mutants with the sequence from the susceptible parent strain to identify point mutations.

B. Whole-Genome Sequencing (WGS)

WGS provides a comprehensive view of all genetic changes in a resistant mutant.

Workflow:

  • Library Preparation: Prepare a sequencing library from the extracted genomic DNA.

  • Sequencing: Sequence the library on a high-throughput platform (e.g., Illumina).

  • Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Read Mapping: Align the reads from the resistant mutant to the reference genome of the susceptible parent strain. c. Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant strain. Pay close attention to genes known to be involved in fluoroquinolone resistance (gyrA, gyrB, parC, parE, and genes related to efflux pumps and porins). d. Annotation: Use databases like CARD (Comprehensive Antibiotic Resistance Database) or ResFinder to identify known resistance genes.

A generalized workflow for genomic analysis is presented below.

Genomic_Analysis_Workflow start Start: Resistant and Susceptible Strains gDNA Genomic DNA Extraction start->gDNA wgs Whole Genome Sequencing gDNA->wgs pcr PCR of Target Genes (gyrA, parC) gDNA->pcr qc Quality Control of Reads wgs->qc sanger Sanger Sequencing pcr->sanger sequence_alignment Sequence Alignment sanger->sequence_alignment mapping Read Mapping to Reference Genome qc->mapping variant_calling Variant Calling (SNPs/Indels) mapping->variant_calling mutation_id Identify Mutations variant_calling->mutation_id sequence_alignment->mutation_id end End: Correlate Genotype with Resistance Phenotype mutation_id->end

Caption: Workflow for genomic analysis of resistance.

References

Norfloxacin in Environmental Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of norfloxacin in environmental microbiology research. This compound, a fluoroquinolone antibiotic, is a valuable tool for investigating microbial community dynamics, antibiotic resistance, and biodegradation processes in various environmental matrices.

Application Notes

This compound finds several key applications in environmental microbiology research:

  • Selective Agent for Microbial Community Studies: this compound can be used to investigate the resilience and functional redundancy of microbial communities in soil, water, and sediment. By introducing a known concentration of this compound, researchers can study shifts in microbial population structure, diversity, and the enrichment of resistant species.[1][2]

  • Investigating the Spread of Antibiotic Resistance: The application of this compound in controlled environmental microcosms allows for the study of the emergence and proliferation of antibiotic resistance genes (ARGs). This is crucial for understanding the environmental dimensions of antibiotic resistance, a significant public health concern.

  • Biodegradation and Biotransformation Studies: Research on the microbial degradation of this compound helps in identifying bacterial and fungal strains capable of breaking down this persistent pollutant.[3][4] Understanding the degradation pathways is essential for developing bioremediation strategies for contaminated sites.[3][5]

  • Ecotoxicological Assessments: The impact of this compound on specific microbial functions, such as nitrification, denitrification, and soil respiration, can be evaluated to determine its ecotoxicological effects on crucial ecosystem processes.[6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects and degradation of this compound in environmental settings.

Table 1: Effects of this compound on Microbial Communities and Environmental Processes

ParameterThis compound ConcentrationEnvironmentObserved EffectReference
Microbial Richness and Diversity1.0–100 μg/gSoilSignificant decrease at all concentrations after 7 days; only 100 μg/g showed a continued decrease after 35 days.[1]Ma et al., 2012
Bacterial Population20 μg/gEstuarine SedimentSignificant decrease in bacterial population over a 28-day period.[1]Ma et al., 2012
Nitrate Removal Rate100 μg/LGroundwaterDecreased from 0.68 to 0.44 mg/L/h.[7]Chen et al., 2021
N₂O Emission100 μg/LGroundwaterEnhanced by 177-fold.[7]Chen et al., 2021
Nitrification Rate1 mg/kgSoilStimulated the rate of nitrification.[8]Yang et al., 2012
Herbicide (Simazine) Half-life5 mg/kgSedimentIncreased from 16.1 days to 19.3 days.[9]

Table 2: this compound Biodegradation Rates and Conditions

Microbial Strain/ConsortiumInitial this compound ConcentrationEnvironmentDegradation EfficiencyHalf-life (t½)Reference
Mixed microbial communities20 mg/L---96.76%---[3]
Mixed bacteria20 mg/L---98.66%---[3]
Non-sterile soil5 mg/kgSoilEnhanced compared to sterile control31 days[6]
Non-sterile soil30 mg/kgSoilEnhanced compared to sterile control62 days[6]
Bacterial-fungal consortiumNot specifiedAqueous>80% in 20 days---[4]
Soil with manure (3-9%)10 mg/kgSoilFaster than control soil24-39 days[8]
Control soil10 mg/kgSoil---48 days[8]

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound in environmental microbiology research.

Protocol 1: Assessing the Impact of this compound on Soil Microbial Community Structure using 16S rRNA Gene Sequencing

This protocol outlines the steps for a soil microcosm experiment to evaluate the effects of this compound on the bacterial community structure.

1. Materials:

  • Sieved soil (2 mm mesh)

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Sterile deionized water

  • Microcosm containers (e.g., 250 mL glass beakers)

  • DNA extraction kit for soil

  • PCR reagents for 16S rRNA gene amplification (e.g., primers for V3-V4 region)

  • Next-generation sequencing platform

2. Experimental Setup:

  • Prepare soil microcosms by weighing 100 g of sieved soil into each container.

  • Establish different treatment groups, for example:

    • Control (no this compound)

    • Low concentration (e.g., 1 mg this compound/kg soil)

    • High concentration (e.g., 10 mg this compound/kg soil)

  • Spike the soil with the appropriate amount of this compound stock solution. For the control, add an equivalent volume of sterile deionized water.

  • Thoroughly mix the soil to ensure even distribution of this compound.

  • Adjust the moisture content of the soil to 60% of its water-holding capacity.

  • Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7, 14, and 28 days).

3. DNA Extraction and Sequencing:

  • At each sampling point, collect 0.5 g of soil from each microcosm.

  • Extract total genomic DNA from the soil samples using a suitable commercial kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer.

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.

  • Purify the PCR products and prepare them for next-generation sequencing according to the platform's protocol.

4. Data Analysis:

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

  • Perform taxonomic classification of the OTUs.

  • Calculate alpha diversity indices (e.g., Shannon, Chao1) and beta diversity to assess changes in community structure between treatments.

experimental_workflow cluster_setup Microcosm Setup cluster_analysis Molecular Analysis cluster_bioinformatics Bioinformatics Soil Sieved Soil Spike Spike with this compound (or water for control) Soil->Spike Incubate Incubate at 25°C Spike->Incubate DNA_Extraction DNA Extraction Incubate->DNA_Extraction PCR 16S rRNA PCR DNA_Extraction->PCR Sequencing NGS Sequencing PCR->Sequencing Data_Processing Data Processing Sequencing->Data_Processing OTU_Clustering OTU Clustering Data_Processing->OTU_Clustering Diversity_Analysis Diversity Analysis OTU_Clustering->Diversity_Analysis Result Impact on Microbial Community Structure Diversity_Analysis->Result

Experimental workflow for assessing this compound's impact on soil microbial communities.

Protocol 2: Quantification of this compound Resistance Genes (qnrA) in Environmental Water Samples by qPCR

This protocol describes the quantification of the qnrA gene, a plasmid-mediated quinolone resistance gene, in water samples.

1. Materials:

  • Water sample (e.g., 1 L)

  • 0.22 µm membrane filters

  • DNA extraction kit for water samples

  • qPCR master mix (SYBR Green-based)

  • Primers for qnrA gene and 16S rRNA gene (for normalization)

  • Standard plasmid DNA containing the qnrA gene fragment

2. Sample Preparation and DNA Extraction:

  • Filter 1 L of the water sample through a 0.22 µm sterile membrane filter to capture microbial cells.

  • Extract total DNA from the filter using a suitable commercial kit.

  • Quantify the extracted DNA concentration.

3. qPCR Assay:

  • Prepare a standard curve using serial dilutions of the standard plasmid DNA (e.g., 10¹ to 10⁷ gene copies/µL).

  • Set up the qPCR reactions in triplicate for each sample, standard, and no-template control. Each reaction should contain:

    • SYBR Green qPCR master mix

    • Forward and reverse primers for qnrA

    • Template DNA

    • Nuclease-free water

  • Perform the qPCR using a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Repeat the qPCR for the 16S rRNA gene to normalize the abundance of the qnrA gene.

4. Data Analysis:

  • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the gene copy number.

  • Calculate the copy number of the qnrA and 16S rRNA genes in the environmental samples based on the standard curve.

  • Normalize the abundance of the qnrA gene by dividing its copy number by the copy number of the 16S rRNA gene.

qpcr_workflow cluster_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_data Data Analysis Water_Sample Water Sample Filtration Filtration (0.22 µm) Water_Sample->Filtration DNA_Extraction DNA Extraction Filtration->DNA_Extraction Reaction_Setup qPCR Reaction Setup (qnrA & 16S rRNA) DNA_Extraction->Reaction_Setup Amplification Amplification & Detection Reaction_Setup->Amplification Melt_Curve Melt Curve Analysis Amplification->Melt_Curve Standard_Curve Standard Curve Generation Amplification->Standard_Curve Quantification Gene Quantification Standard_Curve->Quantification Normalization Normalization to 16S rRNA Quantification->Normalization Result Abundance of qnrA Gene Normalization->Result

Workflow for quantifying this compound resistance genes (qnrA) in water samples.

Protocol 3: Analysis of this compound Biodegradation in Aqueous Solution by HPLC

This protocol details the procedure to monitor the biodegradation of this compound in a liquid culture.

1. Materials:

  • Bacterial isolate or microbial consortium capable of degrading this compound

  • Mineral salts medium (MSM)

  • This compound stock solution

  • Incubator shaker

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

  • C18 column

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Experimental Procedure:

  • Prepare a liquid culture of the microbial strain in a suitable growth medium and incubate until it reaches the exponential growth phase.

  • Harvest the cells by centrifugation and wash them with sterile MSM.

  • Inoculate the washed cells into flasks containing MSM supplemented with a known concentration of this compound (e.g., 20 mg/L).

  • Set up a sterile control flask containing MSM and this compound but no microbial inoculum.

  • Incubate the flasks in an incubator shaker at an appropriate temperature and agitation speed.

  • At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot of the culture.

  • Filter the sample through a 0.22 µm syringe filter to remove bacterial cells.

3. HPLC Analysis:

  • Set up the HPLC system with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid.

  • Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 278 nm).

  • Inject the filtered samples into the HPLC system.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

4. Data Analysis:

  • Plot the concentration of this compound over time for both the experimental and control flasks.

  • Calculate the degradation rate and half-life of this compound.

Signaling Pathways and Logical Relationships

Proposed Biodegradation Pathway of this compound

The microbial degradation of this compound can proceed through several pathways, primarily involving the modification and cleavage of the piperazine ring.

degradation_pathway This compound This compound Step1 Cleavage of C-N bond on piperazine ring This compound->Step1 Microbial enzymes Step2 Oxidation and de-ethylation of the opened ring Step1->Step2 Step3 Further degradation Step2->Step3 Products Smaller organic molecules (e.g., CO2, H2O) Step3->Products

Proposed microbial degradation pathway of this compound.

Logical Relationship between this compound Exposure and Antibiotic Resistance Development

The presence of this compound in the environment creates a selective pressure that favors the survival and proliferation of resistant microorganisms.

resistance_development This compound This compound in Environment Selective_Pressure Selective Pressure This compound->Selective_Pressure Susceptible_Death Death of Susceptible Microbes Selective_Pressure->Susceptible_Death Resistant_Survival Survival of Resistant Microbes Selective_Pressure->Resistant_Survival Resistant_Proliferation Proliferation of Resistant Microbes Resistant_Survival->Resistant_Proliferation HGT Horizontal Gene Transfer (HGT) of Resistance Genes Resistant_Proliferation->HGT Increased_ARGs Increased Abundance of Antibiotic Resistance Genes (ARGs) Resistant_Proliferation->Increased_ARGs HGT->Increased_ARGs

Logical relationship of this compound exposure and resistance development.

References

Application Notes and Protocols for Fluorescence Microscopy of Norfloxacin-Treated Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescence microscopy for the investigation of the effects of norfloxacin on bacteria. The protocols detailed below, coupled with data analysis and visualization, offer a robust methodology for understanding the mechanism of action of this important fluoroquinolone antibiotic.

Introduction to this compound and its Mechanism of Action

This compound is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] Its primary mode of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][3] In Gram-negative bacteria, the principal target is DNA gyrase, while topoisomerase IV is the secondary target; this is reversed in Gram-positive bacteria.[2] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[3] By binding to these enzymes, this compound traps them on the DNA, leading to the formation of double-stranded DNA breaks.[3] This DNA damage triggers a cellular stress response known as the SOS response.[3][4]

The SOS response is a complex regulatory network that, in an attempt to repair the DNA damage, can lead to a variety of cellular changes.[3][5] One of the most prominent morphological changes induced by this compound is bacterial filamentation, where cells continue to grow in length but are unable to divide.[4][6] This is a consequence of the inhibition of cell division, a key part of the SOS response.[7] Fluorescence microscopy is an invaluable tool for visualizing these morphological and cellular changes, providing insights into the antibacterial effects of this compound. By using specific fluorescent dyes, researchers can label different cellular components, such as DNA and the cell membrane, to observe the consequences of this compound treatment in individual bacterial cells.[1][8]

Core Applications of Fluorescence Microscopy

  • Visualization of Morphological Changes: Directly observe hallmark effects of this compound, such as bacterial filamentation and changes in cell size and shape.

  • Assessment of DNA Damage and Localization: Utilize DNA-specific stains to visualize nucleoid condensation, decondensation, or abnormal distribution resulting from DNA gyrase inhibition.[9]

  • Analysis of Membrane Integrity: Employ membrane-staining dyes to assess any secondary effects on the bacterial cell envelope.

  • Induction of the SOS Response: In conjunction with reporter strains (e.g., expressing GFP under the control of an SOS-inducible promoter like recA), fluorescence microscopy can be used to monitor the activation of the SOS pathway in real-time.[5]

  • Bacterial Cytological Profiling (BCP): A high-throughput method that uses quantitative analysis of fluorescence microscopy images to classify the mechanism of action of antibacterial compounds.[8][10][11]

Signaling Pathway: this compound-Induced SOS Response

This compound's inhibition of DNA gyrase and topoisomerase IV leads to the accumulation of single-stranded DNA (ssDNA) at the replication fork, which activates the RecA protein. Activated RecA (RecA*) facilitates the autocatalytic cleavage of the LexA repressor protein. Cleavage of LexA leads to the derepression of the SOS regulon, a group of over 40 genes involved in DNA repair and cell cycle control.[3][5] This ultimately results in observable phenotypes such as cell filamentation.

Norfloxacin_SOS_Pathway This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase inhibits DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage leads to ssDNA ssDNA Accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA activates RecA_star RecA* RecA->RecA_star LexA LexA Repressor RecA_star->LexA induces self-cleavage SOS_Genes SOS Regulon (e.g., sulA, umuDC) LexA->SOS_Genes represses Cell_Filamentation Cell Filamentation SOS_Genes->Cell_Filamentation DNA_Repair Error-Prone DNA Repair SOS_Genes->DNA_Repair Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Culture Bacterial Culture (Log Phase) Treatment This compound Treatment (and Control) Culture->Treatment Staining Fluorescent Staining (DAPI & FM 4-64) Treatment->Staining Slide_Prep Slide Preparation (Agarose Pad) Staining->Slide_Prep Microscopy Fluorescence Microscopy Slide_Prep->Microscopy Segmentation Image Segmentation Microscopy->Segmentation Quantification Quantitative Measurement of Cell Parameters Segmentation->Quantification Data_Analysis Statistical Analysis / PCA Quantification->Data_Analysis

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Norfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antimicrobial agent's in vitro activity against a specific microorganism.[1][2][3] MIC values are crucial for antimicrobial susceptibility testing (AST), guiding therapeutic choices, monitoring the emergence of resistant strains, and in the research and development of new antimicrobial agents.[1][4] These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution, agar dilution, and gradient diffusion.

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period under defined conditions.[1][5] This value is typically reported in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L). Standardized methods are essential for reproducibility and comparability of results across different laboratories. The most common methods rely on serial dilutions of the antimicrobial agent in either a liquid (broth) or solid (agar) growth medium.[5][6]

Experimental Protocols

This section details the standardized procedures for determining the MIC of this compound. Adherence to these protocols is critical for obtaining accurate and reproducible results.

I. Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs due to its efficiency and conservation of reagents.[5][7][8] It involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

Materials and Reagents:

  • This compound standard powder

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile reagent reservoirs and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Spectrophotometer (optional, for inoculum standardization)

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, E. faecalis ATCC 29212)[9][10]

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and calculate the required volume of solvent (e.g., 0.1 N NaOH, followed by dilution with sterile distilled water) to prepare a concentrated stock solution (e.g., 1280 µg/mL). Sterilize by filtration if necessary.

  • Preparation of this compound Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will result in 100 µL per well with decreasing concentrations of this compound.

    • Leave at least one well with 100 µL of broth only (no antibiotic) as a positive growth control and one well with uninoculated broth as a sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume in each well to 200 µL.

    • Seal the plate with a breathable film or place it in a plastic bag to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection from the bottom of the plate.

// Node Definitions prep_stock [label="Prepare this compound\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_plate [label="Prepare Serial Dilutions\nin 96-Well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; read_mic [label="Read MIC:\nLowest Concentration\nwith No Visible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions prep_stock -> prep_plate [color="#5F6368"]; prep_inoculum -> inoculate [color="#5F6368"]; prep_plate -> inoculate [color="#5F6368"]; inoculate -> incubate [color="#5F6368"]; incubate -> read_mic [color="#5F6368"]; } Broth Microdilution Workflow

II. Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination.[1][5] It involves incorporating various concentrations of this compound into molten agar, which is then poured into Petri dishes.

Materials and Reagents:

  • This compound standard powder

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 or 150 mm)

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

  • Quality control (QC) bacterial strains

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Prepare MHA according to the manufacturer's instructions and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile Petri dishes to a depth of 3-4 mm and allow them to solidify on a level surface.[12]

    • Prepare a control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension (1-2 x 10⁸ CFU/mL) is used for inoculation.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. This delivers approximately 10⁴ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[13] A single colony or a faint haze is generally disregarded.

// Node Definitions prep_stock [label="Prepare this compound\nStock Solutions (10x)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_agar [label="Prepare Molten\nMueller-Hinton Agar", fillcolor="#F1F3F4", fontcolor="#202124"]; mix_pour [label="Mix this compound with Agar\nand Pour Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Spot Inoculate Plates\nwith Bacteria", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_mic [label="Read MIC:\nLowest Concentration\nwith No Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions prep_stock -> mix_pour [color="#5F6368"]; prep_agar -> mix_pour [color="#5F6368"]; mix_pour -> inoculate [color="#5F6368"]; prep_inoculum -> inoculate [color="#5F6368"]; inoculate -> incubate [color="#5F6368"]; incubate -> read_mic [color="#5F6368"]; } Agar Dilution Workflow

III. Gradient Diffusion Method (Ezy MIC™ Strip)

The gradient diffusion method uses a porous paper strip impregnated with a predefined, continuous concentration gradient of an antimicrobial agent.[12][14] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating an elliptical zone of inhibition.

Materials and Reagents:

  • This compound Ezy MIC™ strips (or equivalent)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Quality control (QC) bacterial strains

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as previously described.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside wall of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]

    • Allow the plate to dry for 5-15 minutes.

  • Application of Gradient Strip:

    • Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar surface. Ensure the strip is in complete contact with the agar. Do not move the strip once it has been applied.[12]

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of growth inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[12] For bactericidal drugs like this compound, the MIC should be read at the point of complete inhibition of all growth.[12]

// Node Definitions prep_inoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; streak_plate [label="Streak Inoculum Evenly\non MHA Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apply_strip [label="Apply this compound\nGradient Strip", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_mic [label="Read MIC at Intersection\nof Inhibition Zone\nand Strip Scale", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions prep_inoculum -> streak_plate [color="#5F6368"]; streak_plate -> apply_strip [color="#5F6368"]; apply_strip -> incubate [color="#5F6368"]; incubate -> read_mic [color="#5F6368"]; } Gradient Diffusion Workflow

Data Presentation and Quality Control

Quality control is essential to ensure the accuracy of MIC testing. This involves the regular testing of reference bacterial strains with known susceptibility to this compound. The resulting MIC values should fall within an expected range.

Table 1: Quality Control Ranges for this compound MIC Determination

Quality Control StrainATCC® NumberThis compound MIC Range (µg/mL)
Escherichia coli259220.03 - 0.125
Pseudomonas aeruginosa278531.0 - 4.0
Staphylococcus aureus292130.5 - 2.0
Enterococcus faecalis292122.0 - 8.0

Data sourced from published studies and CLSI/EUCAST guidelines.[9][10]

Table 2: Summary of Methodologies

FeatureBroth MicrodilutionAgar DilutionGradient Diffusion (Ezy MIC™ Strip)
Principle Serial dilution in liquid mediumSerial dilution in solid mediumAntibiotic gradient on a paper strip
Inoculum Size (Final) ~5 x 10⁵ CFU/mL~10⁴ CFU/spotConfluent lawn from 0.5 McFarland suspension
Reading Lowest concentration with no visible turbidityLowest concentration with no visible coloniesIntersection of inhibition zone with strip scale
Throughput High (multiple isolates per plate)Moderate (multiple isolates per plate)Low (one isolate per plate)
Considered as Standard methodReference methodAlternative to dilution methods

// Node Definitions start [label="Start MIC Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; run_test [label="Perform MIC Test on\nUnknown Isolates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_qc [label="Concurrently Test\nQC Reference Strains\n(e.g., ATCC 25922)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compare [label="Compare QC MIC Result\nwith Acceptable Range", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; accept [label="Results for Unknown\nIsolates are Valid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reject [label="Troubleshoot and Repeat\nEntire Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions start -> run_test [color="#5F6368"]; start -> run_qc [color="#5F6368"]; run_test -> compare [style=dotted, color="#5F6368"]; run_qc -> compare [color="#5F6368"]; compare -> accept [label="Within Range", fontcolor="#202124", color="#5F6368"]; compare -> reject [label="Out of Range", fontcolor="#202124", color="#5F6368"]; } Quality Control Logic in MIC Testing

References

Application Notes and Protocols: Agar Disk Diffusion Assay for Norfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting their function, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death.[2][4] The agar disk diffusion assay, a widely used and standardized method, is a crucial tool for determining the in vitro susceptibility of bacterial isolates to this compound. This document provides a detailed protocol for performing the agar disk diffusion assay for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Data

This compound Disk Diffusion Interpretive Criteria

The interpretation of the zone of inhibition diameter is critical for categorizing a bacterial isolate as susceptible, intermediate, or resistant to this compound. The following tables summarize the interpretive criteria according to CLSI and EUCAST guidelines. A 10-µg this compound disk is used for this assay.[4]

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (10 µg disk)

Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
13 - 16Intermediate (I)
≤ 12Resistant (R)
(Source: CLSI M100 Document)[5][6]

Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (10 µg disk)

OrganismZone Diameter (mm) for Susceptible (S)Zone Diameter (mm) for Resistant (R)
Enterobacterales≥ 17< 17
Pseudomonas spp.≥ 17< 17
Staphylococcus spp.≥ 17< 17
Enterococcus spp.≥ 17< 17
(Source: EUCAST Breakpoint Tables)[7][8][9]
Quality Control (QC) Ranges

Regular testing of quality control strains is mandatory to ensure the accuracy and reproducibility of the assay. The following table provides the acceptable zone diameter ranges for commonly used QC strains.

Table 3: Quality Control Ranges for this compound Disk Diffusion (10 µg disk)

Quality Control StrainCLSI Acceptable Zone Diameter Range (mm)EUCAST Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™28 - 3528 - 35
Pseudomonas aeruginosa ATCC® 27853™18 - 22Not specified
Staphylococcus aureus ATCC® 25923™17 - 28Not specified
(Source: CLSI M100 and EUCAST QC Tables)[2][5]

Experimental Protocol

This protocol outlines the standardized procedure for performing the agar disk diffusion assay for this compound. Adherence to these steps is crucial for obtaining reliable and reproducible results.

Materials
  • This compound antimicrobial susceptibility test disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[10][11]

  • Pure cultures of test organisms

  • Quality control strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, S. aureus ATCC® 25923™)

  • Sterile saline (0.85%) or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)[10]

  • Calipers or a ruler for measuring zone diameters

Procedure
  • Media Preparation: Use Mueller-Hinton Agar with a depth of 4 mm. Ensure the agar surface is dry before inoculation.[10][11]

  • Inoculum Preparation:

    • Select at least three to five well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[11]

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply a 10 µg this compound disk to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[10]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • Interpret the results based on the zone diameter interpretive criteria provided in Tables 1 and 2.

    • Compare the zone diameters of the QC strains with the acceptable ranges in Table 3 to validate the test results.

Visualizations

Mechanism of Action of this compound

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Division Chromosome Segregation Topoisomerase_IV->Cell_Division Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Cell_Division->Cell_Death Disruption leads to Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plates C Inoculate MHA Plate with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Apply this compound (10 µg) Disk to Agar Surface C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Results: Susceptible, Intermediate, or Resistant F->G

References

Quantifying Norfloxacin Uptake in Bacterial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1] The efficacy of this compound is critically dependent on its ability to accumulate within the bacterial cell to a concentration sufficient to inhibit its targets. Bacteria, however, have evolved various mechanisms to limit the intracellular concentration of antibiotics, including passive diffusion barriers and active efflux pumps.[2][3] Therefore, the quantitative analysis of this compound uptake is crucial for understanding its mechanism of action, investigating mechanisms of resistance, and for the development of new strategies to overcome drug resistance.

This document provides detailed protocols for quantifying this compound uptake in bacterial cells, presents key quantitative data from relevant studies, and illustrates the cellular pathways involved in this compound transport.

Data Presentation: Quantitative this compound Uptake Data

The following tables summarize quantitative data on this compound accumulation in different bacterial species under various experimental conditions. This data provides a comparative overview of this compound uptake dynamics.

Table 1: Steady-State Concentration (SSC) of this compound in Bacteroides fragilis NCTC 9343

ConditionSSC (ng of this compound/mg dry weight of cells)Reference
Aerobic Environment90.28 ± 9.32[4][5]
Anaerobic Environment98.45 ± 3.7[4][5]
+ 100 µM CCCP116 ± 7.01[4][5]
+ 20 mM Magnesium Chloride40.5 ± 3.76[5][6]
+ 20 µg/ml Reserpine103.65 ± 4.55[4]

Table 2: Kinetic Parameters of this compound Accumulation in Bacteroides fragilis NCTC 9343

ParameterValueReference
Km5.03 µg/ml[4][5][6]
Vmax25.1 ng of this compound/s[4][5][6]

Table 3: Factors Influencing this compound Accumulation in Bacteroides fragilis NCTC 9343

FactorEffect on this compound AccumulationReference
Temperature (0 to 30°C)Increased proportionally at 4.722 ng/mg/°C[4][5]
Glucose (<0.2%)Decreased accumulation[4][5]
Exogenous this compound (up to 8 µg/ml)Proportional increase of 12.13 ng/mg per µg/ml[4][5][6]

Experimental Protocols

A widely used method for quantifying this compound uptake is based on the intrinsic fluorescence of the molecule. The following protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Protocol 1: Fluorometric Assay for this compound Uptake

Objective: To measure the intracellular accumulation of this compound in a bacterial suspension over time.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solution (stock solution in 0.1 M NaOH, working solution in PBS)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) solution (optional, for inhibiting proton motive force)

  • Glycine-HCl buffer (0.1 M, pH 3.0)

  • Centrifuge

  • Fluorometer

  • Cuvettes

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase in an appropriate culture medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 1.0).

  • Uptake Assay:

    • Pre-warm the bacterial suspension to the desired experimental temperature (e.g., 37°C).

    • To initiate the uptake, add this compound to the bacterial suspension to a final concentration (e.g., 10 µg/ml).

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 20 minutes), withdraw an aliquot (e.g., 1 ml) of the suspension.

    • Immediately centrifuge the aliquot at high speed (e.g., 13,000 x g for 2 minutes) to pellet the bacteria.

    • Carefully remove the supernatant.

  • Lysis and Fluorescence Measurement:

    • Resuspend the bacterial pellet in 1 ml of 0.1 M glycine-HCl (pH 3.0) to lyse the cells and release the intracellular this compound.

    • Incubate at room temperature for at least 1 hour (or overnight at 4°C) to ensure complete lysis.

    • Centrifuge the lysate to remove cell debris.

    • Transfer the supernatant to a clean cuvette.

    • Measure the fluorescence of the supernatant using a fluorometer. For this compound, the excitation wavelength is typically around 277 nm and the emission wavelength is around 448 nm.[3]

  • Quantification:

    • Create a standard curve by measuring the fluorescence of known concentrations of this compound in 0.1 M glycine-HCl (pH 3.0).

    • Use the standard curve to determine the concentration of this compound in the cell lysates.

    • Normalize the amount of this compound to the bacterial cell mass (e.g., mg of dry weight or total protein content).

Optional Steps for Efflux Assays:

  • To measure efflux, first load the cells with this compound by incubating them with the antibiotic until a steady-state concentration is reached.

  • Pellet the loaded cells by centrifugation and resuspend them in fresh, this compound-free PBS.

  • At time intervals, take aliquots, pellet the cells, and measure the remaining intracellular this compound as described above.

  • To investigate the role of energy-dependent efflux, glucose can be added to the resuspension buffer to energize the cells.[7]

Visualization of Cellular Pathways

The following diagrams illustrate the key pathways involved in this compound uptake and efflux in bacterial cells.

Norfloxacin_Uptake_Efflux cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular Space Norfloxacin_ext This compound Porin Porin Channel Norfloxacin_ext->Porin Passive Diffusion Norfloxacin_int This compound Porin->Norfloxacin_int Membrane Cytoplasmic Membrane DNA_Gyrase DNA Gyrase Norfloxacin_int->DNA_Gyrase Inhibition Efflux_Pump Efflux Pump (e.g., NorA, MexAB-OprM) Norfloxacin_int->Efflux_Pump Binding Efflux_Pump->Norfloxacin_ext Active Efflux (Proton Motive Force)

Caption: this compound transport across the bacterial cell envelope.

Experimental_Workflow start Start: Bacterial Culture (Mid-log phase) harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Buffer harvest->resuspend add_this compound Add this compound (Initiate Uptake) resuspend->add_this compound time_points Sample at Time Intervals add_this compound->time_points centrifuge Centrifuge to Pellet Cells time_points->centrifuge lyse Lyse Cells (Glycine-HCl) centrifuge->lyse measure_fluorescence Measure Fluorescence (Ex: 277 nm, Em: 448 nm) lyse->measure_fluorescence quantify Quantify this compound (Standard Curve) measure_fluorescence->quantify end End: Intracellular this compound Concentration quantify->end

Caption: Experimental workflow for quantifying this compound uptake.

Discussion

The quantification of this compound uptake is a multifaceted process influenced by the bacterial species, its growth conditions, and the presence of resistance mechanisms. The primary route of entry for this compound into Gram-negative bacteria is believed to be passive diffusion through porin channels in the outer membrane.[8] Once in the periplasm, it must traverse the inner membrane to reach its cytoplasmic targets.

A key factor limiting this compound accumulation is the presence of multidrug efflux pumps, such as NorA in Staphylococcus aureus and the Mex family pumps in Pseudomonas aeruginosa.[2][9] These pumps actively expel this compound from the cell, often utilizing the proton motive force as an energy source.[2] This is supported by the observation that inhibitors of the proton motive force, such as CCCP, lead to an increase in intracellular this compound accumulation.[4][5]

The provided protocols and data serve as a foundational guide for researchers investigating this compound transport. It is important to note that optimal conditions for uptake assays, such as buffer composition, temperature, and cell density, may need to be empirically determined for each bacterial species and strain under investigation. By carefully controlling these parameters, researchers can obtain reliable and reproducible data to elucidate the mechanisms of this compound action and resistance.

References

Application Notes: Norfloxacin as a Tool for Studying Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a synthetic fluoroquinolone antibiotic, serves as a powerful and specific tool for investigating the intricate process of bacterial DNA replication. Its well-characterized mechanism of action, targeting essential type II topoisomerases, allows researchers to dissect the roles of these enzymes in maintaining DNA topology and facilitating replicative processes. By inducing the formation of stable cleavage complexes, this compound effectively traps the enzymes on the DNA, leading to double-strand breaks and the stalling of replication forks, providing a window into the dynamics of DNA replication and repair.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of bacterial DNA replication.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for relieving the topological stress that arises during DNA replication and transcription. This compound binds to the gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[4][5] In Gram-negative bacteria, DNA gyrase is the primary target of this compound.[3]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells. Similar to its effect on gyrase, this compound traps topoisomerase IV on the DNA, leading to an accumulation of interlinked chromosomes and ultimately inhibiting cell division. In many Gram-positive bacteria, topoisomerase IV is the preferential target for this compound.[3]

The stabilization of the enzyme-DNA "cleavage complex" is the key event in this compound's mechanism. This ternary complex (enzyme-DNA-norfloxacin) contains a transient double-strand break in the DNA, which, when encountered by a replication fork, leads to the collapse of the fork and the formation of a permanent double-strand break. These breaks trigger the bacterial SOS response and, if unrepaired, lead to cell death.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound against its target enzymes and various bacterial strains can be quantified. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Enzyme Inhibition (IC50 values)

Enzyme SourceTarget EnzymeThis compound IC50 (µM)Reference
Staphylococcus aureusDNA Gyrase126[6]
Staphylococcus aureusTopoisomerase IV31.6[6]
Escherichia coliDNA Gyrase~1.25[7]
Escherichia coliTopoisomerase IV~0.81[7]
This compound Derivative 4aDNA Gyrase45.26 ± 2.48[8]
This compound Derivative 4eDNA Gyrase37.46 ± 1.68[8]
This compoundDNA Gyrase48.23 ± 3.92[8]

Table 2: Minimum Inhibitory Concentrations (MICs) Against Common Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli ATCC 259220.03 - 0.125[9]
Pseudomonas aeruginosa ATCC 278531.0 - 4.0[9]
Staphylococcus aureus ATCC 292130.5 - 2.0[9]
Enterococcus faecalis ATCC 292122.0 - 8.0[9][10]
Escherichia coli Nu14 (UTI isolate)0.094[11]

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study bacterial DNA replication.

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X DNA Gyrase Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 50 mM DTT, 2.5 mg/mL BSA

  • 10 mM ATP solution

  • This compound stock solution (in 0.1 M NaOH, then diluted in water)

  • Stop Solution/Loading Dye: 50% Glycerol, 50 mM EDTA, 0.1% Bromophenol Blue

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

  • 1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.0

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:

    • 4 µL of 5X DNA Gyrase Assay Buffer

    • 200 ng of relaxed plasmid DNA

    • Variable concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM)

    • 1 unit of DNA gyrase

    • 2 µL of 10 mM ATP

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80-100V for 1.5-2 hours in 1X TAE buffer.[12][13]

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing this compound concentrations.

Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) and its inhibition by this compound.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV Decatenation Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 50 mM DTT, 2.5 mg/mL BSA[14]

  • 10 mM ATP solution

  • This compound stock solution

  • Stop Solution/Loading Dye

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a 30 µL reaction volume:

    • 6 µL of 5X Decatenation Buffer[14]

    • 200 ng of kDNA[14]

    • Variable concentrations of this compound

    • 1-2 units of topoisomerase IV

    • 3 µL of 10 mM ATP

    • Nuclease-free water to 30 µL[14]

  • Incubation: Incubate at 37°C for 30 minutes.[14]

  • Termination and Analysis: Stop the reaction and analyze by agarose gel electrophoresis as described in Protocol 1. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the intensity of the decatenated minicircle bands.

Protocol 3: In Vivo DNA Cleavage Assay

This assay detects the formation of this compound-induced cleavage complexes in bacterial cells.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Lysis Buffer: 1% SDS, 50 mM EDTA, 10 mM Tris-HCl (pH 8.0)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE Buffer: 10 mM Tris-HCl, 1 mM EDTA (pH 8.0)

  • Agarose gel electrophoresis reagents

Procedure:

  • Cell Treatment: Grow a bacterial culture to mid-log phase. Add this compound at a desired concentration (e.g., 10x MIC) and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in TE buffer. Add Lysis Buffer and Proteinase K and incubate at 50°C for 1-2 hours to lyse the cells and digest proteins.

  • DNA Extraction: Perform phenol:chloroform extraction to remove remaining proteins. Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend the DNA pellet in TE buffer.

  • Analysis: Analyze the genomic DNA for fragmentation by agarose gel electrophoresis. Increased smearing or fragmentation in the this compound-treated sample compared to the untreated control indicates DNA cleavage. For more specific analysis of plasmid DNA, a similar procedure can be followed using plasmid-harrying strains, followed by restriction digestion and Southern blotting.[2]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • This compound stock solution

  • 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution/disk diffusion)

  • Sterile swabs and forceps (for disk diffusion)

  • Etest® strips (alternative method)

Procedure (Broth Microdilution):

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Visualizations

Norfloxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition This compound Inhibition Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase (introduces negative supercoils) Replication Fork Replication Fork Supercoiled DNA->Replication Fork Replication Machinery Catenated Chromosomes Catenated Chromosomes Replication Fork->Catenated Chromosomes Segregated Chromosomes Segregated Chromosomes Catenated Chromosomes->Segregated Chromosomes Topoisomerase IV (decatenation) This compound This compound Gyrase-DNA-Norfloxacin\nCleavage Complex Gyrase-DNA-Norfloxacin Cleavage Complex This compound->Gyrase-DNA-Norfloxacin\nCleavage Complex TopoIV-DNA-Norfloxacin\nCleavage Complex TopoIV-DNA-Norfloxacin Cleavage Complex This compound->TopoIV-DNA-Norfloxacin\nCleavage Complex Stalled Replication Fork Stalled Replication Fork Gyrase-DNA-Norfloxacin\nCleavage Complex->Stalled Replication Fork Cell Death Cell Death TopoIV-DNA-Norfloxacin\nCleavage Complex->Cell Death Double-Strand Breaks Double-Strand Breaks Stalled Replication Fork->Double-Strand Breaks Double-Strand Breaks->Cell Death

Caption: Mechanism of this compound action on bacterial DNA replication.

Supercoiling_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed Plasmid DNA Relaxed Plasmid DNA Incubate at 37°C Incubate at 37°C Relaxed Plasmid DNA->Incubate at 37°C DNA Gyrase DNA Gyrase DNA Gyrase->Incubate at 37°C This compound (various conc.) This compound (various conc.) This compound (various conc.)->Incubate at 37°C Reaction Buffer + ATP Reaction Buffer + ATP Reaction Buffer + ATP->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize DNA Visualize DNA Agarose Gel Electrophoresis->Visualize DNA Supercoiled DNA (fast) Supercoiled DNA (fast) Visualize DNA->Supercoiled DNA (fast) Relaxed DNA (slow) Relaxed DNA (slow) Visualize DNA->Relaxed DNA (slow)

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Norfloxacin Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with norfloxacin in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water?

This compound is classified as a poorly water-soluble drug.[1][2][3] Its aqueous solubility is approximately 0.28 mg/mL at 25°C and is highly dependent on the pH of the solution.[4][5][6]

Q2: What are the recommended solvents for preparing concentrated this compound stock solutions?

For high-concentration stock solutions, organic solvents are recommended. This compound is soluble in dimethylformamide (DMF) at approximately 5 mg/ml and in DMSO at about 2-3 mg/ml.[7][8] It is also freely soluble in glacial acetic acid (340 mg/ml).[5][6]

Q3: How does pH influence the solubility of this compound?

This compound is an amphoteric compound, possessing both a weakly acidic carboxylic acid group (pKa₁ ≈ 6.34) and a weakly basic piperazinyl group (pKa₂ ≈ 8.75).[4][5][6] Its solubility is minimal at a pH of around 7.5.[9][10] The solubility increases significantly in acidic conditions (pH < 5) and basic conditions (pH > 10).[4][5][6][11]

Q4: I am having difficulty dissolving this compound in DMSO. What could be the issue?

The reported solubility of this compound in DMSO is approximately 2-3 mg/mL.[7][8] If you are experiencing issues, consider the following:

  • DMSO Quality: Ensure you are using fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of compounds.[8][12]

  • Assistance: Gentle warming or sonication can help facilitate dissolution.[12]

Q5: Is it possible to dissolve this compound directly in phosphate-buffered saline (PBS) at pH 7.2?

Yes, but the solubility is limited. At pH 7.2, which is near its point of minimum solubility, this compound's solubility in PBS is only about 0.5 mg/mL.[7]

Q6: My this compound, dissolved in DMSO, precipitated when I diluted it into my cell culture medium. Why did this happen?

This is a common issue known as precipitation upon dilution. It occurs because:

  • The pH of most cell culture media is between 7.2 and 7.4, where this compound has its lowest solubility.[9][10]

  • The final concentration of this compound in the medium may still exceed its solubility limit in that aqueous environment, even after dilution.[7]

To avoid this, ensure the final concentration in your working solution is below 0.5 mg/mL at neutral pH and keep the final DMSO concentration to a minimum to avoid solvent-induced artifacts or toxicity.[7]

Q7: How can I prepare an aqueous solution of this compound without using organic solvents?

You can directly dissolve this compound in an aqueous solution by adjusting the pH. Using a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to bring the pH below 5 or above 10 will significantly enhance solubility.[6][11] Once dissolved, you can carefully adjust the pH to your desired experimental value, though be mindful that the compound may precipitate if you approach the 6-9 pH range.

Q8: What is the recommended storage for this compound solutions?

Aqueous solutions of this compound should be prepared fresh and ideally not stored for more than one day.[7] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₆H₁₈FN₃O₃[5][7]
Molecular Weight319.33 g/mol [5][6][7]
pKa₁ (Carboxylic Acid)~6.34[5][6]
pKa₂ (Piperazinyl Group)~8.75[5][6]
logP (Octanol/Water)-1.03[4][13]
Melting Point~221°C[5][9]
Table 2: Solubility of this compound in Various Solvents (at 25°C)
SolventSolubility (mg/mL)Source(s)
Water~0.28[4][5]
PBS (pH 7.2)~0.5[7]
0.5 M NaOH~3.02[14]
DMSO~2-3[7][8]
Dimethylformamide (DMF)~5[7]
Ethanol~1.9[5][6]
Methanol~0.98[5][6]
Glacial Acetic Acid~340[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound). The solubility in DMSO is limited to 2-3 mg/ml, so adjust accordingly.[7][8]

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.[12]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Solution in Acidic Buffer
  • Weighing: Accurately weigh the this compound powder.

  • Acidification: Prepare a dilute acidic solution, such as 0.1 M HCl.

  • Dissolution: Add the acidic solution dropwise to the this compound powder while stirring until the solid is fully dissolved. This compound's solubility increases sharply at pH < 5.[4][5][6]

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value for your experiment using a suitable buffer or base (e.g., NaOH). Be cautious, as this compound may precipitate if the pH enters the 6-9 range.

  • Final Volume: Bring the solution to the final desired volume with your experimental buffer or medium.

  • Usage: Use this solution immediately, as its stability may be limited.[7]

Visualizations

Troubleshooting and Workflow Diagrams

cluster_0 Troubleshooting this compound Solubility start Start: this compound powder does not dissolve q1 Is the solvent appropriate? (e.g., Water, Buffer, DMSO) start->q1 a1_yes Check pH of the solution q1->a1_yes Yes a1_no Select an appropriate solvent (See Table 2) q1->a1_no No q2 Is pH between 6 and 9? a1_yes->q2 end Solution Prepared a1_no->end a2_yes Adjust pH to <5 or >10 with dilute acid/base q2->a2_yes Yes a2_no Is concentration too high for the chosen solvent? q2->a2_no No a2_yes->end a3_yes Reduce concentration or choose a better solvent a2_no->a3_yes Yes q3 q3 a2_no->q3 No a3_yes->end a3_no Apply gentle heat or sonication to assist dissolution a3_no->end q3->a3_yes Yes q3->a3_no No

Caption: Troubleshooting flowchart for this compound solubility issues.

cluster_1 Workflow: Preparing this compound Stock in DMSO step1 1. Weigh this compound Powder step2 2. Add Anhydrous DMSO (to final conc. <= 3 mg/mL) step1->step2 step3 3. Vortex / Sonicate until fully dissolved step2->step3 step4 4. Sterilize with 0.22 µm DMSO-compatible filter step3->step4 step5 5. Aliquot into sterile tubes step4->step5 step6 6. Store at -20°C or -80°C step5->step6

Caption: Workflow for preparing this compound stock solution in DMSO.

cluster_2 Relationship Between pH, Ionization, and Solubility ph_scale < pH 5 | pH 6-9 | > pH 10 cationic Cationic Form (Piperazinyl group protonated) zwitterionic Zwitterionic Form (Net neutral charge) anionic Anionic Form (Carboxylic acid deprotonated) sol_high1 High Solubility cationic->sol_high1 sol_low LOWEST Solubility zwitterionic->sol_low sol_high2 High Solubility anionic->sol_high2

Caption: Effect of pH on this compound's ionization and solubility.

References

Technical Support Center: Optimizing Norfloxacin Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing norfloxacin dosage in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High variability in plasma drug concentrations between animals in the same dosage group.

  • Question: We are observing significant differences in the plasma concentrations of this compound among animals receiving the same oral dose. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations following oral administration of this compound can be attributed to several factors:

    • Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or accidental administration into the trachea. Ensure all personnel are thoroughly trained in the correct procedure for the specific animal model.

    • Food Effect: The presence of food in the gastrointestinal tract can affect the absorption of this compound. It is advisable to fast the animals overnight before oral dosing.

    • Formulation Issues: this compound has low aqueous solubility, which can lead to inconsistent dissolution and absorption.[1][2] Ensure the drug is uniformly suspended in the vehicle before each administration. Sonication of the suspension can help in achieving a more uniform particle size.

    • Gastrointestinal Motility: Individual differences in gastric emptying and intestinal transit time can influence the rate and extent of drug absorption.

    • Coprophagy: In rodents, coprophagy (ingestion of feces) can lead to reabsorption of the drug, causing altered pharmacokinetic profiles. Housing animals in metabolic cages can prevent this.

Issue 2: Unexpectedly low bioavailability of this compound after oral administration.

  • Question: Our pharmacokinetic analysis reveals a much lower oral bioavailability for this compound than anticipated. What are the potential reasons?

  • Answer: Low oral bioavailability of this compound is a known challenge and can be influenced by:

    • Drug Formulation: As mentioned, the poor solubility of this compound is a primary factor.[1] Consider using a formulation with solubility enhancers like β-cyclodextrin to improve dissolution.[2]

    • Interaction with Divalent and Trivalent Cations: this compound can chelate with metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, and Al³⁺, which are often present in animal feed or bedding.[3] This interaction forms insoluble complexes that are poorly absorbed. Ensure that the animals' diet and environment are free from high concentrations of these cations around the time of dosing.

    • pH of the Gastrointestinal Tract: The solubility of this compound is pH-dependent. Variations in the gastric and intestinal pH among animals can lead to differences in absorption.

    • First-Pass Metabolism: this compound undergoes some degree of metabolism in the liver before reaching systemic circulation, which can reduce its bioavailability.

Issue 3: Signs of toxicity observed in animals at presumed therapeutic doses.

  • Question: We are observing adverse effects like lethargy, weight loss, and joint swelling in our juvenile animal models, even at doses we believed to be therapeutic. How should we address this?

  • Answer: this compound, like other fluoroquinolones, can cause toxicity, particularly in young, growing animals.

    • Arthropathy: Fluoroquinolones are known to induce arthropathy (joint disease) in juvenile animals of several species, characterized by cartilage erosions in weight-bearing joints.[4][5] This effect is dose-dependent. If you observe lameness or joint swelling, it is crucial to reconsider the dosage.

    • Renal and Hepatic Toxicity: High doses of this compound can lead to kidney and liver damage.[4][6] Regular monitoring of biochemical parameters such as BUN, creatinine, ALT, and AST is recommended, especially during sub-chronic or chronic studies.

    • Central Nervous System (CNS) Effects: At high concentrations, this compound can cause CNS-related side effects.[7]

    • Dose Adjustment: If signs of toxicity are observed, the dosage should be reduced. It is essential to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Issue 4: Inconsistent Minimum Inhibitory Concentration (MIC) results for the same bacterial strain.

  • Question: Our in vitro MIC assays for this compound against our test organism are yielding variable results. What could be causing this inconsistency?

  • Answer: Inconsistent MIC values can stem from several technical aspects of the assay:

    • Inoculum Size: The density of the bacterial inoculum is critical. A heavier inoculum can lead to falsely high MIC values, while a lighter one can result in falsely low values. Ensure the inoculum is standardized, typically to a 0.5 McFarland standard.

    • Growth Medium: The composition of the Mueller-Hinton broth, particularly the concentration of divalent cations like Mg²⁺ and Ca²⁺, can affect the activity of fluoroquinolones. Use cation-adjusted Mueller-Hinton broth (CAMHB) for consistency.

    • Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, the MIC reading. Adhere strictly to standardized incubation parameters.

    • Reading the Endpoint: The interpretation of "no visible growth" can be subjective. Use a consistent light source and a control well for comparison. For fluoroquinolones, trailing endpoints (hazy growth over a range of concentrations) can occur. It is important to establish a clear criterion for determining the MIC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts these vital cellular processes, leading to bacterial cell death.

Q2: What are the main mechanisms of bacterial resistance to this compound?

A2: Bacterial resistance to this compound primarily develops through two mechanisms:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of this compound to its targets.

  • Reduced intracellular drug concentration: This can occur through decreased drug influx due to alterations in the bacterial outer membrane proteins or increased drug efflux via over-expression of efflux pumps.

Q3: What are some common drug interactions to be aware of when using this compound in animal models?

A3: this compound can interact with several other compounds:

  • Antacids and Sucralfate: Co-administration with products containing magnesium, aluminum, calcium, or sucralfate can significantly decrease the absorption of this compound.[9]

  • Theophylline: this compound can inhibit the metabolism of theophylline, leading to increased plasma concentrations and potential toxicity.[9]

  • Nitrofurantoin: Concurrent use with nitrofurantoin may antagonize the antibacterial effect of this compound.[9]

  • Probenecid: Probenecid can interfere with the renal tubular secretion of this compound, leading to increased plasma concentrations and a prolonged half-life.

Q4: How should this compound be prepared for oral administration in animal models?

A4: Due to its poor water solubility, this compound is typically administered as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the suspension is homogenous before each administration. Using a magnetic stirrer or vortexing immediately before drawing the dose is recommended. For some studies, formulating this compound with solubility enhancers like β-cyclodextrin may be beneficial.[1]

Q5: What are the key pharmacokinetic parameters to consider when optimizing this compound dosage?

A5: The key pharmacokinetic/pharmacodynamic (PK/PD) indices for optimizing the dosage of concentration-dependent antibiotics like this compound are:

  • Cmax/MIC ratio: The ratio of the peak plasma concentration to the MIC. A ratio of >10 is often targeted for efficacy.

  • AUC24/MIC ratio: The ratio of the area under the concentration-time curve over 24 hours to the MIC. A ratio of >125 is generally associated with a good clinical outcome for fluoroquinolones.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference(s)
Rat 100 (arthropathic dose)SC16.1-31.9-[4][5]
Rabbit 10IV---3.18[10]
10IM3.68--4.90[10]
10SC4.28--4.16[10]
25 (arthropathic dose)SC9.73-22.9-[4][5]
Dog 50 (arthropathic dose)PO5.11-26.2-[4][5]
Monkey 25PO1.0 - 2.35---[11]
500PO15.6-103-[4][5]
Pig 7.2IV---7.42[8][12]
7.2PO0.431.36-7.13[8][12]
Chicken 8IV---8.0[13]
8PO2.890.22-12.8[13]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the concentration-time curve, T½ = Elimination half-life, PO = Oral, IV = Intravenous, IM = Intramuscular, SC = Subcutaneous. Dashes indicate data not provided in the cited sources.

Table 2: Toxicity Data for this compound in Animal Models

Animal ModelParameterValueRouteObservationsReference(s)
Rat LD504541.1067 mg/kgPO-[4][6]
Sub-acute Toxicity (28 days)380 - 3800 mg/kg/dayPODecreased hematological parameters, increased liver and kidney enzymes, organ damage (liver, kidney, heart, spleen, intestines).[4][14]
Juvenile Rat Minimum Arthropathic Dose100 mg/kg/daySCCartilage lesions.[4][5]
Juvenile Rabbit Minimum Arthropathic Dose25 mg/kg/daySCCartilage lesions.[4][5]
Juvenile Dog Minimum Arthropathic Dose50 mg/kg/dayPOCartilage lesions.[4][5]
Broiler Chicken (5 days old) LD501.55 g/kgPOCNS signs (dullness, excitability, drowsiness, circling), organ hemorrhage and necrosis (kidney, heart, liver, spleen).[7]

Note: LD50 = Median lethal dose.

Experimental Protocols

Protocol 1: Determination of this compound Plasma Concentration by HPLC

This protocol provides a general guideline. Specific parameters may need to be optimized for your equipment and experimental conditions.

  • Sample Preparation:

    • Collect blood samples into heparinized tubes at predetermined time points after this compound administration.

    • Centrifuge the blood at 3000 x g for 10 minutes to separate the plasma.

    • To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 445 nm.

  • Quantification:

    • Prepare a standard curve of this compound in drug-free plasma from the same animal species.

    • Analyze the standards and samples under the same conditions.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile distilled water).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mandatory Visualizations

Norfloxacin_Mechanism_of_Action cluster_cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division Topo_IV->Cell_Division Required for Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Norfloxacin_Resistance_Mechanisms This compound This compound Target_Site Target Site (DNA Gyrase/Topo IV) This compound->Target_Site Binds to Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters via Porins Reduced_Binding Reduced Binding Affinity Target_Site->Reduced_Binding Efflux_Pump Efflux Pump Resistance Bacterial Resistance Reduced_Binding->Resistance Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->Target_Site Alters Efflux_Pump->this compound Pumps out Increased_Efflux Increased Drug Efflux Efflux_Pump->Increased_Efflux Increased_Efflux->Resistance Reduced_Uptake Reduced Drug Uptake Reduced_Uptake->Resistance Porin_Mutation Porin Channel Mutation Porin_Mutation->Reduced_Uptake

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental_Workflow Start Start: Hypothesis In_Vitro In Vitro Studies (MIC Determination) Start->In_Vitro Dose_Formulation Dose Formulation & Stability Testing In_Vitro->Dose_Formulation Animal_Model Animal Model Selection & Acclimatization Dose_Formulation->Animal_Model PK_Study Pharmacokinetic (PK) Study (Single Dose) Animal_Model->PK_Study PD_Study Pharmacodynamic (PD) Study (Efficacy Model) Animal_Model->PD_Study Toxicity_Study Toxicity Study (Dose Escalation) Animal_Model->Toxicity_Study PK_PD_Analysis PK/PD Analysis & Dosage Optimization PK_Study->PK_PD_Analysis PD_Study->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation PK_PD_Analysis->Data_Analysis Toxicity_Study->PK_PD_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Technical Support Center: Norfloxacin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of norfloxacin in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound stock solution?

A1: To ensure the stability of your this compound stock solution, it is recommended to store it at room temperature (between 20°C and 25°C or 68°F and 77°F) in a tightly sealed container, protected from light.[1][2][3] For short-term transport, exposure to temperatures between 15°C and 30°C (59°F and 86°F) is acceptable.[1][2] Some studies have shown stability for at least 56 days when stored at either room temperature (23-25°C) or under refrigeration (3-5°C).[4][5] However, for aqueous solutions, it is not recommended to store them for more than one day.[6]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[6] For aqueous solutions, it is slightly soluble in water, and its solubility is pH-dependent.[7][8][9] It is least soluble at a urinary pH of 7.5, with greater solubility at higher or lower pH values.[8][9]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a photosensitive drug, especially in solution.[10][11] Exposure to light, particularly UVA wavelengths, can lead to photodegradation.[12] Therefore, it is crucial to protect stock solutions from light by using amber-colored vials or wrapping the container in aluminum foil.[3][4][5][13]

Q4: How does pH affect the stability of this compound in an aqueous solution?

A4: The pH of an aqueous solution significantly impacts this compound's stability. It is most stable at acidic and basic pH levels, while degradation is more pronounced under neutral conditions.[10][14]

Q5: What are the known degradation products of this compound?

A5: Several degradation products of this compound have been identified. Common pathways include oxidation of the piperazinyl substituent, leading to products like formyl piperazine and an ethylenediamine analog.[14][15] Other degradation mechanisms involve defluorination, transformation of the quinolone group, and opening of the piperazinyl ring.[16][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low potency of this compound in my experiment. Degradation of the stock solution due to improper storage.- Verify that the stock solution was stored protected from light and at the recommended temperature. - Prepare a fresh stock solution. - Perform a stability check of your stock solution using a validated analytical method like HPLC.
Visible particulates or color change in the stock solution. Precipitation or chemical degradation.- Discard the solution. - When preparing aqueous solutions, ensure the pH is in the acidic or basic range to improve solubility and stability.[10][14] - For organic stock solutions, ensure the solvent is of high purity and was properly stored.
Inconsistent experimental results when using the same stock solution. Ongoing degradation of the stock solution.- Aliquot the stock solution after preparation to minimize freeze-thaw cycles if stored frozen.[18] - If using an aqueous solution, prepare it fresh before each experiment.[6]
Appearance of unknown peaks in my analytical chromatogram. Presence of degradation products.- Refer to literature for known degradation products of this compound to aid in identification.[15][16][17] - Employ a stability-indicating analytical method that can separate this compound from its degradation products.[19]

Quantitative Data on this compound Degradation

The following table summarizes kinetic data from a forced degradation study of this compound.

Condition Rate Constant (k) Half-life (t½) Reference
Acidic Hydrolysis (2 M HCl at 150°C)0.056 hour⁻¹12.28 hours[20]
Basic Hydrolysis (2 M NaOH at 150°C)0.023 hour⁻¹30.09 hours[20]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound in solution. Method parameters may need to be optimized for specific equipment and experimental conditions.

  • Chromatographic System:

    • High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

    • Column: C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent).

    • Detector Wavelength: 282 nm.[20]

  • Mobile Phase:

    • A mixture of n-butanol, methanol, and ammonia (33%) in a ratio of 8:1:3.5 (v/v/v).[20]

    • The mobile phase should be filtered and degassed before use.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., a small amount of glacial acetic acid and dilute with the mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[13]

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.

  • Preparation of Sample Solution:

    • Dilute the this compound stock solution under investigation with the mobile phase to a concentration within the calibration range.

  • Chromatographic Procedure:

    • Set the flow rate to a suitable value (e.g., 1.0 mL/min).

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area for this compound.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample solution by comparing its peak area to the peak area of the standard solution.

    • The presence of additional peaks in the chromatogram of the sample solution may indicate the presence of degradation products.

Visualizations

Norfloxacin_Degradation_Pathway This compound This compound Piperazinyl_Oxidation Oxidation of Piperazinyl Substituent This compound->Piperazinyl_Oxidation Oxidative Stress Defluorination Defluorination This compound->Defluorination Photodegradation/ Chemical Stress Quinolone_Transformation Quinolone Group Transformation This compound->Quinolone_Transformation Hydrolysis Ring_Opening Piperazinyl Ring Opening This compound->Ring_Opening Various Stressors Formyl_Piperazine Formyl Piperazine Piperazinyl_Oxidation->Formyl_Piperazine Ethylenediamine_Analog Ethylenediamine Analog Piperazinyl_Oxidation->Ethylenediamine_Analog Other_Products Other Degradation Products Defluorination->Other_Products Quinolone_Transformation->Other_Products Ring_Opening->Other_Products

Caption: Proposed degradation pathways of this compound under various stress conditions.

Stability_Testing_Workflow Prep_Stock Prepare this compound Stock Solution Store_Conditions Store under Defined Conditions (e.g., Temp, Light) Prep_Stock->Store_Conditions Sample Withdraw Aliquots at Time Points Store_Conditions->Sample HPLC_Analysis Analyze by Stability- Indicating HPLC Method Sample->HPLC_Analysis Assess_Purity Assess Purity and Identify Degradants HPLC_Analysis->Assess_Purity Quantify Quantify this compound Concentration Assess_Purity->Quantify Determine_Kinetics Determine Degradation Kinetics Quantify->Determine_Kinetics Troubleshooting_Flowchart rect_node rect_node start Inconsistent Experimental Results? check_solution Is the Stock Solution Clear and Colorless? start->check_solution check_storage Stored Correctly (Temp, Light)? check_solution->check_storage Yes prepare_new Prepare Fresh Stock Solution check_solution->prepare_new No check_age Is the Solution Freshly Prepared? check_storage->check_age Yes re_evaluate Re-evaluate Storage Procedures check_storage->re_evaluate No perform_hplc Perform HPLC Analysis for Degradation check_age->perform_hplc No end Problem Resolved check_age->end Yes prepare_new->end re_evaluate->prepare_new perform_hplc->end

References

Technical Support Center: Norfloxacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference and other issues during the High-Performance Liquid Chromatography (HPLC) analysis of norfloxacin.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of interference in this compound HPLC analysis?

Interference in this compound HPLC analysis can stem from several sources:

  • Degradation Products: this compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic exposure. These degradation products can appear as extra peaks in the chromatogram, potentially co-eluting with or appearing close to the main this compound peak.[1][2][3]

  • Impurities: Synthesis-related impurities or excipients in pharmaceutical formulations can also cause interfering peaks.[3][4]

  • Sample Solvent: If the sample solvent is significantly different from the mobile phase in composition or pH, it can lead to peak distortion and ghost peaks.

  • Contaminated Mobile Phase or System: Impurities in the solvents used for the mobile phase or contamination within the HPLC system can introduce baseline noise and extraneous peaks.

Q2: My this compound peak is tailing. What should I do?

Peak tailing for this compound, a basic compound, is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the column. Here are some solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3-4) can help to protonate the silanol groups, reducing their interaction with the basic this compound molecule.[3][4]

  • Use an Appropriate Buffer: Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.

  • Increase Ionic Strength: Adding a salt like sodium perchlorate to the mobile phase can also help to mask the active sites on the stationary phase.[3]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify their source?

Unexpected peaks can be a significant source of interference. A systematic approach can help identify their origin:

  • Blank Injection: Inject a blank solvent (typically the mobile phase or sample diluent) to check for contamination in the solvent, injector, or system.

  • Placebo Injection: If analyzing a formulation, inject a placebo (a mixture of all excipients without this compound) to see if any of the formulation components are contributing to the extra peaks.[4]

  • Forced Degradation Studies: To confirm if the peaks are degradation products, subject a pure this compound standard to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions.[1][2][3] This can help to identify the retention times of potential degradation products.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound HPLC analysis.

Issue 1: Poor Resolution Between this compound and Interfering Peaks

If you are struggling to separate the this compound peak from impurities or degradation products, consider the following adjustments:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[3] A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the ionization state of both this compound and some impurities, thereby changing their retention behavior and improving separation.[3][4]

  • Change the Column: If mobile phase optimization is insufficient, switching to a column with a different selectivity (e.g., a different stationary phase or a column with a different particle size or length) may be necessary.[3]

  • Adjust Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will also increase the run time.[1]

Issue 2: Inconsistent Retention Times

Fluctuations in the retention time of the this compound peak can indicate instability in the chromatographic system.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect retention times.[5]

  • Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the mobile phase.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.[5] Inconsistent mobile phase composition can lead to retention time drift.

  • Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can impact retention times.

Issue 3: Baseline Noise or Drift

A noisy or drifting baseline can interfere with the accurate integration and quantification of the this compound peak.

  • Mobile Phase Quality: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.45 µm filter can remove particulate matter.[5]

  • System Contamination: Flush the system with a strong solvent to remove any accumulated contaminants.

  • Detector Issues: Check the detector lamp for any signs of degradation. Ensure the flow cell is clean.[5]

Experimental Protocols & Data

Example HPLC Method for this compound Analysis

This table summarizes a typical validated HPLC method for the determination of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 3.5 µm)[3]
Mobile Phase Methanol: 0.01M Sodium Perchlorate (pH 3.1) (15:85 v/v)[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 20 µL
Detection UV at 220 nm[3]
Column Temperature Ambient
Retention Time Varies based on exact conditions, but can be around 7.5 min[2]
This compound Forced Degradation Summary

This table presents a summary of degradation observed for this compound under various stress conditions from different studies. This highlights the potential for interfering peaks to be generated.

Stress ConditionReagent/ConditionDuration% Degradation (Example 1)[1]% Degradation (Example 2)[2]% Degradation (Example 3)[3]
Acidic 0.1 N HCl30 min - 5 h14.75%0.27%-
Alkaline 0.1 N NaOH30 min - 5 h18.9%1.67%7.187%
Oxidative 3% H₂O₂11 days31.5%--
Neutral Water-8.62%--
Photolytic UV Light24 h--~11%

Note: Degradation percentages can vary significantly based on the precise experimental conditions.

Visual Troubleshooting Workflows

Troubleshooting Peak Shape Issues

The following diagram illustrates a logical workflow for addressing common peak shape problems in this compound HPLC analysis.

G start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting splitting Peak Splitting? start->splitting check_ph Adjust Mobile Phase pH (Lower pH, e.g., 3-4) tailing->check_ph Yes check_column_overload Reduce Sample Concentration fronting->check_column_overload Yes check_solvent Inject Sample in Mobile Phase splitting->check_solvent Yes check_buffer Ensure Adequate Buffering check_ph->check_buffer check_column_void Inspect/Replace Column check_solvent->check_column_void G start Extraneous Peak Detected blank_injection Inject Blank Solvent start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank system_contamination Source: System/Solvent Contamination Action: Clean System, Use Fresh Solvents peak_present_blank->system_contamination Yes placebo_injection Inject Placebo (if applicable) peak_present_blank->placebo_injection No peak_present_placebo Peak Present? placebo_injection->peak_present_placebo excipient_interference Source: Formulation Excipients Action: Adjust Method for Better Selectivity peak_present_placebo->excipient_interference Yes forced_degradation Perform Forced Degradation Study peak_present_placebo->forced_degradation No match_rt Retention Time Matches Degradant? forced_degradation->match_rt degradation_product Source: this compound Degradation Action: Protect Sample from Stress Conditions match_rt->degradation_product Yes unknown_impurity Source: Unknown Impurity match_rt->unknown_impurity No

References

Norfloxacin Minimum Inhibitory Concentration (MIC) Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with norfloxacin. It addresses common issues encountered during Minimum Inhibitory Concentration (MIC) testing to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected this compound MIC quality control ranges for standard ATCC strains?

A1: Quality control (QC) is crucial for ensuring the accuracy of your MIC assays. The following table summarizes the acceptable MIC ranges for commonly used ATCC reference strains when testing this compound, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Quality Control StrainMIC Range (µg/mL)
Escherichia coli ATCC 259220.03 - 0.125[1][2]
Pseudomonas aeruginosa ATCC 278531.0 - 4.0[1]
Staphylococcus aureus ATCC 292130.5 - 2.0[1]
Enterococcus faecalis ATCC 292122.0 - 8.0[1]

Q2: What are the primary factors that can cause variability in this compound MIC results?

A2: Several factors can influence the outcome of this compound MIC assays, leading to variability. These include:

  • Inoculum Size: The density of the bacterial suspension used for inoculation can affect the MIC value.[3][4] A higher inoculum concentration may lead to a higher apparent MIC.

  • pH of the Medium: The activity of this compound can be pH-dependent. Its solubility is lowest at a urinary pH of 7.5, with greater solubility at higher or lower pH values.[5] The antibacterial activity of this compound has been shown to be substantially reduced in acidic conditions (pH 5.5 and 6.5).[6]

  • Testing Method: Discrepancies can be observed between different MIC testing methods, such as broth microdilution and agar dilution.[3][4] For this compound, MICs obtained by broth dilution may be slightly higher than those from agar dilution.[4]

  • Bacterial Resistance Mechanisms: The presence of resistance mechanisms in the test isolate will significantly impact the MIC. These mechanisms include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps.[7][8][9][10]

Q3: How do resistance mechanisms specifically affect this compound MICs?

A3: this compound's mechanism of action is the inhibition of bacterial DNA gyrase, which is essential for DNA replication.[11] Resistance to this compound and other fluoroquinolones can arise through several mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug to its target.[8][9][10]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, such as the AcrAB-TolC system in E. coli.[7][8] Overexpression of these pumps leads to lower intracellular drug concentrations and higher MICs.

  • Plasmid-Mediated Resistance: Genes conferring resistance, such as those encoding Qnr proteins or the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr, can be carried on plasmids and transferred between bacteria.[8]

Troubleshooting Guide

Problem 1: My quality control (QC) results for this compound are out of the acceptable range.

  • Possible Cause: Inaccurate preparation of the this compound stock solution or dilutions.

    • Solution: Verify the calculations for the stock solution and serial dilutions. Ensure that the this compound powder was weighed accurately and dissolved completely. Prepare fresh solutions if necessary.

  • Possible Cause: Improper inoculum density.

    • Solution: Ensure the bacterial inoculum is prepared to the correct density (typically a 0.5 McFarland standard) and then diluted appropriately for the final test concentration.[12] Use a spectrophotometer to verify the turbidity of the suspension.

  • Possible Cause: Contamination of the QC strain or media.

    • Solution: Streak the QC strain onto an appropriate agar plate to check for purity. Use sterile techniques throughout the procedure and ensure all media and reagents are sterile.

  • Possible Cause: Incorrect incubation conditions.

    • Solution: Verify that the incubator is maintaining the correct temperature and atmosphere (e.g., ambient air or 5% CO2 for specific organisms) for the duration of the incubation period.[13]

Problem 2: I'm seeing significant discrepancies in this compound MIC values between broth microdilution and agar dilution methods.

  • Possible Cause: Inherent differences in the methodologies.

    • Explanation: It has been reported that for this compound, broth dilution MICs can be slightly higher than those obtained by agar dilution.[4] This can be due to differences in drug diffusion in agar versus broth and variations in the effective concentration of the antibiotic at the bacterial cell surface.

    • Solution: For consistency, it is recommended to use the same testing method throughout a study. The broth microdilution method is generally recommended by standards organizations like EUCAST for many antibiotics.[12]

Problem 3: An isolate that was previously susceptible to this compound now shows a high MIC.

  • Possible Cause: Development of resistance during subculturing or storage.

    • Explanation: Bacteria can acquire resistance mutations through repeated subculturing, especially in the presence of sub-inhibitory concentrations of an antibiotic.[6] Some studies have also shown that the MIC of an isolate can change after frozen storage.[14]

    • Solution: Whenever possible, use a fresh isolate from the original stock for susceptibility testing. If this is not feasible, be aware of the potential for resistance development and consider sequencing relevant genes (e.g., gyrA, parC) to investigate potential mutations.

Experimental Protocols

Broth Microdilution Method for this compound MIC Determination

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in CAMHB to twice the highest concentration to be tested in the assay.

  • Prepare Serial Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in a sterile diluent equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculate the Microtiter Plate:

    • Add the appropriate volume of the diluted bacterial suspension to each well (columns 1-11) to reach the final desired inoculum concentration. The final volume in each well should be uniform.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare this compound Stock & Dilutions plate_setup Dispense Media & Serial Dilute this compound in Plate prep_antibiotic->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Standardized Bacteria prep_inoculum->inoculation plate_setup->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for this compound MIC Determination.

logical_relationships mic_variability This compound MIC Variability experimental_factors Experimental Factors mic_variability->experimental_factors bacterial_factors Bacterial Factors mic_variability->bacterial_factors inoculum Inoculum Size experimental_factors->inoculum ph Medium pH experimental_factors->ph method Testing Method (Broth vs. Agar) experimental_factors->method mutations Target Site Mutations (gyrA, parC) bacterial_factors->mutations efflux Efflux Pump Overexpression bacterial_factors->efflux plasmid Plasmid-Mediated Resistance (e.g., qnr) bacterial_factors->plasmid

Caption: Factors Influencing this compound MIC Variability.

References

Technical Support Center: Improving Norfloxacin Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy of norfloxacin against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacterial resistance to this compound, a fluoroquinolone antibiotic, primarily occurs through three main mechanisms:

  • Target Enzyme Mutations: this compound's targets are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1] Mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE) can alter their structure, reducing the binding affinity of this compound and thereby diminishing its inhibitory effect.[1]

  • Reduced Intracellular Drug Accumulation: This can be due to two main reasons:

    • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are membrane proteins.[2] Overexpression of these pumps, such as NorA in Staphylococcus aureus, leads to a decreased intracellular concentration of the antibiotic, rendering it less effective.[2]

    • Decreased Permeability: Alterations in the bacterial outer membrane, such as modifications of porin channels in Gram-negative bacteria, can reduce the influx of this compound into the cell.[3]

  • Plasmid-Mediated Resistance: Resistance genes can be transferred between bacteria via plasmids. These genes can encode for proteins that protect the bacterial DNA gyrase from this compound or for enzymes that inactivate the antibiotic.

Q2: What are the main strategies to overcome this compound resistance?

A2: Researchers are exploring several strategies to restore the effectiveness of this compound against resistant strains:

  • Combination Therapy with Adjuvants: This involves co-administering this compound with non-antibiotic compounds that can enhance its activity. These adjuvants can work by:

    • Inhibiting Efflux Pumps: Efflux pump inhibitors (EPIs) block the pumps that expel this compound from the bacterial cell, thereby increasing its intracellular concentration.[4][5]

    • Disrupting the Bacterial Membrane: Some compounds can increase the permeability of the bacterial membrane, facilitating the entry of this compound.

    • Interfering with Resistance Mechanisms: Other adjuvants may directly inhibit the enzymes responsible for resistance.

  • Novel Drug Delivery Systems: Encapsulating this compound in novel delivery systems can improve its therapeutic efficacy. Examples include:

    • Lipid-based nanoparticles (e.g., lipospheres, solid lipid nanoparticles): These can enhance the solubility and bioavailability of this compound, allowing for better drug delivery to the site of infection.[6]

    • Floating multiparticulate drug delivery systems: These systems are designed to remain in the stomach for a prolonged period, which can be beneficial for drugs like this compound that have an absorption window in the upper gastrointestinal tract.[7]

    • Metal-Organic Frameworks (MOFs): These are porous materials that can encapsulate and facilitate a sustained and controlled release of this compound.[8]

  • Structural Modification of this compound: Chemical modification of the this compound molecule is another approach to develop new derivatives with improved activity against resistant strains.[9][10]

Q3: What is a checkerboard assay and how is it used to assess synergy?

A3: A checkerboard assay is a common in vitro method used to evaluate the interaction between two antimicrobial agents, such as this compound and a potential adjuvant.[11] In this assay, serial dilutions of both compounds are prepared in a microtiter plate, creating a "checkerboard" of different concentration combinations. The growth of the target bacteria is then assessed in each well. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction:

  • Synergy (FIC index ≤ 0.5): The combined effect is greater than the sum of the individual effects.

  • Additive/Indifference (0.5 < FIC index ≤ 4): The combined effect is equal to the sum of the individual effects.

  • Antagonism (FIC index > 4): The combined effect is less than the sum of the individual effects.

Troubleshooting Guides

Checkerboard Assay Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
No synergy observed where expected. 1. Incorrect concentration ranges of test compounds. 2. The adjuvant may not be effective against the specific resistance mechanism of the bacterial strain. 3. Inoculum density is too high or too low. 4. Incompatibility between the compounds and the growth medium.1. Widen the concentration range of both this compound and the adjuvant. Perform preliminary MIC testing for each compound individually to inform the checkerboard setup. 2. Characterize the resistance mechanism of your strain (e.g., sequencing of gyrA/parC, efflux pump expression analysis). Test the combination against a known susceptible strain as a control. 3. Ensure the inoculum is standardized to a 0.5 McFarland standard. 4. Check for precipitation or color changes in the wells, which might indicate a chemical reaction. Consider using a different broth medium.
Inconsistent or variable MIC results. 1. Pipetting errors leading to inaccurate concentrations. 2. Contamination of the bacterial culture or reagents. 3. Inconsistent incubation conditions (time, temperature, aeration). 4. "Skipped wells" (growth in a well with a higher drug concentration than a well with no growth).1. Use calibrated pipettes and be meticulous with dilutions. Consider using automated liquid handlers for higher precision. 2. Use aseptic techniques. Streak out the inoculum on an agar plate to check for purity. 3. Ensure the incubator is properly calibrated and provides uniform heating. For microtiter plates, use plate sealers to prevent evaporation. 4. This can be due to a resistant subpopulation or experimental error. Repeat the assay. If it persists, consider performing population analysis.
Antagonism observed. 1. The two compounds may compete for the same target or have opposing mechanisms of action. 2. The adjuvant might induce the expression of resistance mechanisms.1. Review the known mechanisms of action for both compounds. 2. Investigate the effect of the adjuvant on the expression of resistance-related genes (e.g., efflux pump genes) using techniques like qRT-PCR.
Efflux Pump Inhibitor (EPI) Assay Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
No reduction in this compound MIC with the EPI. 1. The bacterial strain may not overexpress the target efflux pump. 2. The EPI is not effective against the specific efflux pump. 3. The concentration of the EPI is too low. 4. The EPI itself has antibacterial activity at the tested concentration.1. Confirm the overexpression of the target efflux pump using a method like qRT-PCR. Include a known efflux pump-overexpressing strain as a positive control. 2. Test the EPI against a panel of strains with different known efflux pumps. 3. Determine the MIC of the EPI alone. Use a sub-inhibitory concentration (e.g., MIC/4 or MIC/8) in the combination assay. 4. If the EPI has its own antibacterial activity, it can complicate the interpretation of synergy. This needs to be noted, and the focus should be on the fold-reduction of the this compound MIC.
High background fluorescence in ethidium bromide accumulation assays. 1. Autofluorescence of the bacterial cells or the test compound. 2. Contamination of the buffer or media.1. Run controls with cells alone and with the compound alone to measure their intrinsic fluorescence. Subtract this background from the experimental readings. 2. Use fresh, sterile buffers and media.
Inconsistent fluorescence readings. 1. Inconsistent cell density. 2. Photobleaching of the fluorescent dye. 3. Temperature fluctuations affecting pump activity.1. Standardize the cell density for each experiment. 2. Minimize the exposure of the samples to the excitation light. 3. Maintain a constant and optimal temperature throughout the assay.
This compound Nanoformulation Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low drug encapsulation efficiency. 1. Poor solubility of this compound in the lipid or polymer matrix. 2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, surfactant concentration). 3. Inefficient preparation method.1. Screen different lipids or polymers to find one with better compatibility with this compound. 2. Optimize the formulation by systematically varying the concentrations of each component. 3. Adjust parameters of the preparation method, such as homogenization speed, sonication time, or temperature.
Large and polydisperse nanoparticles. 1. Inadequate energy input during particle size reduction. 2. Aggregation of nanoparticles due to insufficient stabilization.1. Increase the homogenization speed/pressure or sonication time/power. 2. Optimize the concentration of the stabilizer (surfactant). Consider using a combination of stabilizers.
Instability of the nanoformulation upon storage. 1. Particle aggregation over time. 2. Drug leakage from the nanoparticles. 3. Chemical degradation of the drug or carrier.1. Ensure sufficient surface charge (zeta potential) to prevent aggregation. Lyophilization with a cryoprotectant can improve long-term stability. 2. Evaluate different carrier materials for better drug retention. 3. Store the formulation at an appropriate temperature and protect it from light. Conduct stability studies at different storage conditions.

Data Presentation

Table 1: Synergistic Effects of this compound with Adjuvants Against Resistant Staphylococcus aureus
AdjuvantResistant StrainThis compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Fold ReductionReference
Resveratrol S. aureus SA1199B (NorA overexpressing)2561616[12]
Glycyrrhizin Multidrug-Resistant S. aureus (MDRSA)-MIC lowered up to 64-fold64[13]
Hexane extract of Cordia verbenaceae S. aureus SA1199B-50% enhancement of inhibition zone-[3]
Synthetic Chalcones S. aureus SA1199B (NorA overexpressing)-Significant reduction-[14]
Essential oil of Piper caldense S. aureus SA1199B (NorA overexpressing)-Reduced MIC-[15]
Table 2: Efficacy of this compound-Loaded Solid Lipid Nanoparticles (SLN)
ParameterValueReference
Mean Diameter 250 ± 5 nm[16]
Polydispersity Index (PDI) 0.256 ± 0.065[16]
Zeta Potential -31.1 ± 1.85 mV[16]
Loading Capacity 9.63 ± 0.16%[16]
In vitro release Sustained release pattern[16]
In vivo therapeutic efficacy (vs. native drug) Enhanced[16]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

Objective: To determine the synergistic effect of this compound in combination with a test compound against a resistant bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., this compound-resistant E. coli)

  • This compound stock solution

  • Test compound (adjuvant) stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Drug Dilutions:

    • In a separate 96-well plate or in tubes, prepare serial twofold dilutions of this compound and the test compound in MHB at 4 times the final desired concentration.

  • Checkerboard Plate Setup:

    • Add 50 µL of MHB to all wells of a sterile 96-well microtiter plate.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of the serial dilutions of this compound.

    • Along the y-axis (e.g., rows B-H), add 50 µL of the serial dilutions of the test compound.

    • This will result in a matrix of wells containing various combinations of the two compounds.

    • Include control wells:

      • This compound alone (row A)

      • Test compound alone (column 1)

      • Growth control (no drugs)

      • Sterility control (no bacteria)

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Test Compound = MIC of Test Compound in combination / MIC of Test Compound alone

    • FIC Index = FIC of this compound + FIC of Test Compound

Interpretation:

  • FIC Index ≤ 0.5: Synergy

  • 0.5 < FIC Index ≤ 4: Additive/Indifference

  • FIC Index > 4: Antagonism

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Inhibition

Objective: To assess the ability of a test compound to inhibit efflux pumps by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

  • Bacterial strain overexpressing an efflux pump (e.g., S. aureus SA1199B)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Test compound (potential EPI)

  • Glucose (or other energy source)

  • Fluorometer or fluorescence microplate reader

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Grow the bacterial strain overnight in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a specific OD (e.g., OD₆₀₀ of 0.5).

  • Assay Setup:

    • In a cuvette or a black-walled 96-well plate, add the bacterial cell suspension.

    • Add the test compound at a sub-inhibitory concentration.

    • Add EtBr to a final concentration of 1-2 µg/mL.

    • Include controls:

      • Cells + EtBr (no EPI)

      • Cells + EtBr + known EPI (e.g., reserpine) as a positive control

      • Cells only (background fluorescence)

  • Fluorescence Measurement:

    • Immediately start measuring the fluorescence over time using a fluorometer (e.g., excitation at 530 nm, emission at 600 nm).

    • After a baseline reading is established, add an energy source (e.g., glucose) to initiate efflux.

    • Continue to monitor the fluorescence. A decrease in fluorescence indicates efflux of EtBr.

Interpretation:

  • In the presence of an effective EPI, the efflux of EtBr will be inhibited, resulting in a higher and more sustained fluorescence signal compared to the control without the EPI. The rate of fluorescence decrease is inversely proportional to the inhibitory activity of the test compound.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into solid lipid nanoparticles to improve its delivery.

Materials:

  • This compound

  • Solid lipid (e.g., stearic acid, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Distilled water

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Weigh the solid lipid and this compound and heat them in a beaker at a temperature about 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

    • Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-speed homogenization for a specified time (e.g., 5-10 minutes) to reduce the droplet size.

  • Sonication:

    • Immediately sonicate the hot emulsion using a probe sonicator for a defined period (e.g., 3-5 minutes) to further reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. As the lipid solidifies, SLNs are formed, entrapping the this compound.

  • Characterization:

    • Characterize the prepared SLNs for:

      • Particle size and Polydispersity Index (PDI): Using dynamic light scattering (DLS).

      • Zeta potential: To assess the surface charge and stability.

      • Encapsulation efficiency and drug loading: By separating the un-entrapped drug and quantifying the amount of this compound in the SLNs using a suitable analytical method (e.g., HPLC).

      • Morphology: Using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Norfloxacin_Resistance_and_Efficacy_Enhancement cluster_resistance Bacterial Resistance Mechanisms cluster_strategies Efficacy Enhancement Strategies Target_Mutation Target Enzyme Mutation (DNA Gyrase, Topoisomerase IV) Reduced_Efficacy Reduced Efficacy Target_Mutation->Reduced_Efficacy Prevents Binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Reduced_Efficacy Expels Drug Permeability Decreased Permeability Permeability->Reduced_Efficacy Blocks Entry Adjuvants Combination Therapy (Adjuvants) Adjuvants->Efflux_Pump Inhibits Enhanced_Efficacy Enhanced Efficacy Adjuvants->Enhanced_Efficacy Delivery_Systems Novel Drug Delivery Systems This compound This compound Delivery_Systems->this compound Improves Delivery Delivery_Systems->Enhanced_Efficacy Bacterium Bacterial Cell This compound->Bacterium Enters Cell Bacterium->Target_Mutation Bacterium->Efflux_Pump Bacterium->Permeability Inhibition Inhibition of DNA Replication Bacterium->Inhibition Targets DNA Gyrase/ Topoisomerase IV Inhibition->Enhanced_Efficacy Leads to

Caption: Overview of this compound resistance and enhancement strategies.

Checkerboard_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria A->D B Prepare Serial Dilutions of this compound and Adjuvant C Dispense into 96-well Plate (Checkerboard Format) B->C C->D E Incubate at 37°C for 18-24h D->E F Read MICs for Each Well E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for the checkerboard synergy assay.

Efflux_Pump_Assay_Workflow A Prepare Bacterial Cell Suspension B Add Cells, EtBr, and Test Compound to Plate A->B C Measure Baseline Fluorescence B->C D Add Energy Source (e.g., Glucose) C->D E Monitor Fluorescence Over Time D->E F Analyze Data (Compare fluorescence decay rates) E->F

Caption: Workflow for the ethidium bromide accumulation assay.

References

norfloxacin experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential experimental artifacts when working with norfloxacin.

Frequently Asked Questions (FAQs)

1. My cell viability has unexpectedly decreased after this compound treatment. What could be the cause?

Several factors can contribute to decreased cell viability in experiments involving this compound. It is crucial to consider the following:

  • Concentration-dependent cytotoxicity: this compound can induce a concentration-dependent loss in cell viability.[1] For example, in studies with normal human melanocytes, a significant decrease in viability was observed at concentrations from 0.001 to 1.0 mM.[1] It is essential to determine the EC50 value for your specific cell line to identify the appropriate concentration range for your experiments.

  • Off-target effects: this compound can have off-target effects that influence cell health. For instance, it has been shown to inhibit the expression of TIM-4 mRNA in Langerhans cells, which could affect T-cell development.[2]

  • Photosensitivity and Phototoxicity: this compound is a photosensitizer and can become phototoxic upon exposure to UVA radiation, particularly at wavelengths of 335 and 365 nm.[3][4] This can lead to the generation of reactive oxygen species (ROS), causing cellular damage and reduced viability.[5]

Troubleshooting Guide:

IssueRecommended Action
Unexpectedly high cytotoxicityPerform a dose-response curve to determine the EC50 of this compound for your cell line.
Review literature for known off-target effects of this compound on your cell type or signaling pathway of interest.
Potential phototoxicityConduct experiments under controlled lighting conditions, minimizing exposure to UVA light.[3][4]
Consider using UVA-blocking filters or working in a dark room.
If possible, compare results with experiments conducted in the complete absence of light.

2. I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound solution?

Yes, the stability of your this compound solution is a critical factor for reproducible results. This compound is susceptible to degradation under certain conditions:

  • pH-dependent solubility and stability: this compound's solubility is highly dependent on pH, with increased solubility at pH < 5 and pH > 10.[6] It is most stable at acidic and basic pH, while being less stable in neutral solutions.[7]

  • Photosensitivity: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.[7][8]

  • Temperature and Oxygen: Elevated temperatures and the presence of oxygen can also contribute to the degradation of this compound in aqueous solutions.[7]

Experimental Protocol: Preparing a Stable this compound Stock Solution

  • Solvent Selection: Due to its poor water solubility at neutral pH, consider dissolving this compound in a small amount of 0.1 M HCl or 0.1 M NaOH before diluting with your final buffer or medium.

  • pH Adjustment: Adjust the pH of the final solution to a range where this compound is most stable (acidic or basic), if compatible with your experimental system.[7]

  • Light Protection: Prepare and store the solution in amber-colored tubes or wrap containers in aluminum foil to protect it from light.[7]

  • Storage Conditions: Store stock solutions at a low temperature, such as 4°C for short-term storage or aliquoted at -20°C or -80°C for long-term storage, to minimize degradation.[7]

  • Fresh Preparation: Whenever possible, prepare fresh working solutions from a stable stock solution immediately before each experiment.

3. My experimental results suggest interference with metal-dependent enzymes or signaling pathways. Is this a known issue with this compound?

Yes, this compound, as a fluoroquinolone, has metal-chelating properties.[8][9][10] This can lead to experimental artifacts by:

  • Chelating essential metal ions: this compound can form stable complexes with divalent and trivalent cations such as Mg2+, Ca2+, Fe3+, and Al3+.[8] This can deplete the availability of these ions, which are crucial cofactors for many enzymes and are involved in various signaling pathways.

  • Altering protein function: By chelating metal ions that are integral to a protein's structure or catalytic activity, this compound can indirectly inhibit its function.

Troubleshooting Workflow for Potential Metal Chelation Artifacts

A Unexpected inhibition of a metal-dependent process B Supplement media with additional metal ions (e.g., MgCl2, CaCl2) A->B C Observe if the inhibitory effect is reversed or diminished B->C D Consider using a non-chelating control antibiotic C->D No F Artifact likely due to metal chelation C->F Yes E Confirm direct enzyme inhibition through in vitro assays D->E G Inhibition may be a direct effect on the protein E->G cluster_LC Langerhans Cell cluster_TCell T-Cell Development This compound This compound TIM4 TIM-4 mRNA Expression This compound->TIM4 Inhibits Th1 Th1 Development TIM4->Th1 Affects Th2 Th2 Development TIM4->Th2 Regulates

References

Technical Support Center: Norfloxacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing norfloxacin susceptibility testing.

Troubleshooting Guide

This guide addresses common issues encountered during this compound susceptibility testing.

ProblemPossible Cause(s)Recommended Solution(s)
No or poor growth of control organisms - Inoculum preparation incorrect (too dilute) - Media quality issues (improper pH, expired) - Incubation conditions incorrect (temperature, CO2) - Organism viability compromised- Re-prepare inoculum to match 0.5 McFarland standard[1]. - Use fresh, properly stored Mueller-Hinton Agar (MHA)[2]. - Verify incubator temperature is 35 ± 2°C[3]. For fastidious organisms, ensure appropriate atmospheric conditions (e.g., 5% CO2)[1]. - Use a fresh, viable culture of the control strain.
Zone diameters for quality control (QC) strains are out of range - Zones too large: Inoculum too light; agar depth too thin; antibiotic disks have a higher potency. - Zones too small: Inoculum too heavy; agar depth too thick; antibiotic disks have lost potency[4].- For large zones: Ensure inoculum turbidity matches a 0.5 McFarland standard[1]. Verify agar depth is 4.0 ± 0.5 mm[2]. Check the expiration date and storage conditions of this compound disks[3]. - For small zones: Re-standardize inoculum. Ensure proper agar depth. Use new, properly stored antibiotic disks.
Discrepancies between Minimum Inhibitory Concentration (MIC) and disk diffusion results - Inherent limitations of disk diffusion for certain organism-drug combinations. - Technical errors in either method.- The MIC is the more definitive measure of susceptibility[4]. If results are critical, rely on the MIC value. - Review and repeat both procedures, paying close attention to inoculum preparation, media quality, and incubation.
Appearance of colonies within the zone of inhibition - Mixed culture (contamination). - Presence of a resistant subpopulation (heteroresistance)[5].- Perform a purity check of the inoculum by subculturing onto an appropriate agar plate. - Re-test the isolate. If isolated colonies persist within the zone, consider the organism resistant and note the presence of a resistant subpopulation[5].
Inconsistent MIC results in broth microdilution - Inoculum volume variations. - Improper dilution of this compound. - "Skipped wells" (growth in higher concentrations but not in lower ones).- Ensure accurate and consistent inoculum and antibiotic volumes are added to each well. A 1:1 ratio of inoculum to antibiotic solution (e.g., 50 µL + 50 µL) provides consistent results[6]. - Carefully prepare serial dilutions of this compound. - Re-read the plate carefully. If skipped wells are confirmed, repeat the assay.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of this compound disks used for susceptibility testing?

A1: The standard this compound disk contains 10 µg of the antibiotic[1][7].

Q2: What are the interpretive criteria for this compound susceptibility based on zone diameters?

A2: The interpretive zone size breakpoints for a 10-µg this compound disk are generally as follows[7][8]:

  • Susceptible (S): ≥ 17 mm

  • Intermediate (I): 13 - 16 mm

  • Resistant (R): ≤ 12 mm

Q3: What are the MIC breakpoints for this compound susceptibility?

A3: Isolates with an MIC of ≤ 16 µg/mL are typically considered susceptible, while those with an MIC of ≥ 32 µg/mL are considered resistant[7].

Q4: Which medium should be used for this compound susceptibility testing?

A4: Mueller-Hinton Agar (MHA) is the recommended medium for routine disk diffusion susceptibility testing of rapidly growing aerobic organisms[2][3]. For broth dilution methods, Mueller-Hinton Broth (MHB) is used[9].

Q5: How should the bacterial inoculum be prepared?

A5: The inoculum should be prepared by selecting 3-4 well-isolated colonies and suspending them in sterile saline or broth. The turbidity should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[1].

Q6: What are the proper incubation conditions?

A6: Plates should be incubated at 35 ± 2°C for 16-20 hours[2][3]. For certain fastidious organisms like Haemophilus spp. and Neisseria gonorrhoeae, incubation in an atmosphere enriched with 5% CO2 is required[1].

Experimental Protocols

This compound Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test to determine the susceptibility of a bacterial isolate to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound (10 µg) disks

  • Sterile cotton swabs

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Bacterial culture in the logarithmic growth phase

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and transfer them to a tube containing 4-5 mL of sterile saline or a suitable broth[1].

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or using a photometric device[1].

  • Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it firmly against the inside wall of the tube to express excess fluid[3]. Streak the entire surface of the MHA plate three times, rotating the plate approximately 60° between each streaking to ensure even coverage[3].

  • Disk Application: Aseptically apply a 10 µg this compound disk to the surface of the inoculated agar. Disks should be placed with their centers at least 24 mm apart[3].

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours[2].

  • Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler[3]. Interpret the results based on the established zone diameter breakpoints.

This compound Broth Microdilution (MIC Determination)

This is a quantitative method to determine the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile diluent (e.g., water, DMSO, depending on this compound solubility)[9]

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted

  • Incubator (35 ± 2°C)

Procedure:

  • This compound Preparation: Prepare serial two-fold dilutions of this compound in MHB in the wells of a microtiter plate. The final volume in each well is typically 50 µL.

  • Inoculum Preparation and Dilution: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth[9].

Data Presentation

Table 1: CLSI Quality Control Ranges for this compound (10 µg) Disk Diffusion

Control StrainATCC NumberZone Diameter Range (mm)
Escherichia coli2592228-35
Staphylococcus aureus2592317-28
Pseudomonas aeruginosa2785322-29

Note: These are example ranges. Always refer to the latest CLSI (or equivalent) guidelines for current QC ranges.

Table 2: FDA Quality Control Ranges for this compound MIC (µg/mL)

Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.03-0.12
Enterococcus faecalis292122-8
Pseudomonas aeruginosa278531-4
Staphylococcus aureus292130.5-2

Source:[8]

Visualizations

Norfloxacin_Susceptibility_Testing_Workflow cluster_prep Inoculum Preparation cluster_disk Disk Diffusion Method cluster_mic Broth Microdilution Method start Select 3-5 Bacterial Colonies suspend Suspend in Saline/Broth start->suspend adjust Adjust to 0.5 McFarland Standard suspend->adjust inoculate Inoculate MHA Plate adjust->inoculate Within 15 min inoculate_wells Inoculate Wells with Standardized Bacteria adjust->inoculate_wells Dilute for final ~5x10^5 CFU/mL apply_disk Apply 10 µg This compound Disk inoculate->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk measure Measure Zone of Inhibition (mm) incubate_disk->measure interpret_disk Interpret as S, I, or R measure->interpret_disk prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->inoculate_wells incubate_mic Incubate 16-20h at 35°C inoculate_wells->incubate_mic read_mic Read Lowest Concentration with No Growth incubate_mic->read_mic interpret_mic Determine MIC Value (µg/mL) read_mic->interpret_mic

Caption: Workflow for this compound Susceptibility Testing.

Troubleshooting_Norfloxacin_Testing start QC Strain Zone Out of Range? zones_large Zones Too Large start->zones_large Yes zones_small Zones Too Small start->zones_small Yes check_inoculum_light Check Inoculum: Too Light? zones_large->check_inoculum_light check_inoculum_heavy Check Inoculum: Too Heavy? zones_small->check_inoculum_heavy check_agar_thin Check Agar Depth: Too Thin? check_inoculum_light->check_agar_thin No solution Correct Parameter and Repeat Test check_inoculum_light->solution Yes check_disk_potency_high Check Disk Potency: Too High? check_agar_thin->check_disk_potency_high No check_agar_thin->solution Yes check_disk_potency_high->solution Yes check_agar_thick Check Agar Depth: Too Thick? check_inoculum_heavy->check_agar_thick No check_inoculum_heavy->solution Yes check_disk_potency_low Check Disk Potency: Expired/Improperly Stored? check_agar_thick->check_disk_potency_low No check_agar_thick->solution Yes check_disk_potency_low->solution Yes

Caption: Troubleshooting Logic for QC Zone Diameter Issues.

References

Norfloxacin Quenching Effects in Fluorescence Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quenching effects of norfloxacin in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does this compound cause it?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. This compound, a fluoroquinolone antibiotic, can cause quenching through two primary mechanisms:

  • Static Quenching: This occurs when this compound forms a non-fluorescent complex with the fluorophore in its ground (unexcited) state.[1][2] This complex formation effectively reduces the concentration of the fluorophore available for excitation.

  • Dynamic (Collisional) Quenching: This happens when this compound collides with the fluorophore while it is in its excited state.[1][3] This collision provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus decreasing fluorescence.

In many documented cases, the quenching of fluorescence by this compound involves a combination of both static and dynamic processes, with static quenching often being the more significant contributor.[1]

Q2: Which types of fluorophores are susceptible to quenching by this compound?

This compound can quench the fluorescence of a variety of molecules, including:

  • Intrinsic Protein Fluorescence: The natural fluorescence of proteins, primarily from tryptophan and tyrosine residues, is commonly quenched by this compound. This has been extensively studied in proteins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).[2][4]

  • This compound's Own Fluorescence: The intrinsic fluorescence of this compound itself can be quenched by various molecules, such as caffeine and transition metal cations like Cu2+, Ni2+, Co2+, and Mn2+.[1][5]

  • Quantum Dots (QDs): The interaction between this compound and quantum dots can be complex. In some systems, this compound can quench the fluorescence of QDs, for instance, through an inner-filter effect.[6] Conversely, in other setups, the presence of this compound can lead to an enhancement of fluorescence.[7][8]

Q3: Can this compound interfere with my fluorescence-based assay even if it's not the intended quencher?

Yes, the presence of this compound in a sample can interfere with fluorescence-based assays, potentially leading to inaccurate results.[9] Fluoroquinolones like this compound absorb light in the UV range and emit fluorescence, which can overlap with the excitation and emission spectra of other fluorophores in the assay.[9] This can lead to false-positive or false-negative results.[9]

Troubleshooting Guide

Issue 1: Unexpected decrease in fluorescence signal in the presence of this compound.

Possible Cause Troubleshooting Steps
This compound is quenching your fluorophore. 1. Confirm Quenching Mechanism: Perform temperature-dependent fluorescence measurements. In dynamic quenching, the quenching efficiency increases with temperature. In static quenching, the opposite is true. 2. Determine Quenching Constants: Use the Stern-Volmer equation to analyze the quenching data and determine the quenching constants.[3] 3. Consider Alternative Fluorophores: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorption spectrum of this compound.
Inner Filter Effect (IFE). 1. Check Absorption Spectra: Measure the absorption spectrum of this compound at the concentration used in your assay. Significant absorption at the excitation or emission wavelength of your fluorophore indicates a potential for IFE. 2. Use Correction Formulas: Apply established correction formulas to your fluorescence data to account for the IFE. 3. Dilute the Sample: If experimentally feasible, diluting the sample can minimize the IFE.
Photodegradation of this compound. This compound is photosensitive and can degrade upon exposure to light, forming products that may have different fluorescent properties.[10] 1. Protect from Light: Prepare and handle this compound solutions in the dark or under amber light conditions. 2. Use Fresh Solutions: Prepare fresh solutions of this compound for each experiment.

Issue 2: Inconsistent or non-reproducible fluorescence readings.

Possible Cause Troubleshooting Steps
pH and Solvent Polarity Effects. The photophysical properties of this compound, including its fluorescence, are dependent on pH and the polarity of the solvent.[5] 1. Maintain Consistent Buffer Conditions: Ensure that the pH and composition of your buffer are consistent across all experiments. 2. Evaluate Solvent Effects: If using organic solvents, be aware that they can alter the fluorescence properties of this compound.
Interaction with Assay Components. This compound may interact with other components in your assay, such as metal ions or other small molecules, affecting its quenching ability.[1] 1. Run Control Experiments: Perform control experiments to assess the effect of each assay component on the fluorescence signal in the presence and absence of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's quenching effects.

Table 1: Stern-Volmer Quenching Constants (KSV) for this compound with Various Quenchers.

FluorophoreQuencherTemperature (K)KSV (M-1)Reference
This compoundCu2+2931.69 x 104[1]
This compoundNi2+2931.01 x 104[1]
This compoundCo2+2930.79 x 104[1]
This compoundMn2+2930.45 x 104[1]
This compoundCaffeine2981.23 x 103[5]

Table 2: Binding Constants (Ka) and Number of Binding Sites (n) for this compound Interactions.

Interacting MoleculesTechniqueKa (M-1)nReference
This compound - CaffeineFluorescence Quenching1.23 x 103~1[5]
This compound - Human Serum AlbuminFluorescence Quenching1.96 x 104~1[2]
This compound - TrypsinFluorescence QuenchingNot explicitly statedNot explicitly stated[11]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quenching Mechanism (Static vs. Dynamic)

Objective: To determine whether the quenching of a fluorophore by this compound is static, dynamic, or a combination of both.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Stock solution of the fluorophore of interest

  • Stock solution of this compound

  • Appropriate buffer solution

Methodology:

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of this compound in the chosen buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorption maximum of the fluorophore.

    • Record the fluorescence emission spectrum for each sample.

    • Identify the wavelength of maximum emission.

  • Data Analysis (Stern-Volmer Plot):

    • Plot F0/F versus the concentration of this compound ([Q]), where F0 is the fluorescence intensity in the absence of this compound and F is the fluorescence intensity at each this compound concentration.

    • According to the Stern-Volmer equation: F0/F = 1 + KSV[Q].[3]

    • A linear plot indicates a single type of quenching mechanism (either static or dynamic).

  • Temperature Dependence Study:

    • Repeat the fluorescence measurements at different temperatures (e.g., 298 K, 308 K, 318 K).

    • Calculate the Stern-Volmer constant (KSV) at each temperature.

    • Interpretation:

      • If KSV decreases with increasing temperature, static quenching is the dominant mechanism.

      • If KSV increases with increasing temperature, dynamic quenching is the dominant mechanism.

Visualizations

QuenchingMechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_ground Fluorophore (Ground State) FQ_complex Non-fluorescent Complex F_ground->FQ_complex + this compound Q_ground This compound (Ground State) F_excited Fluorophore (Excited State) F_ground_dyn Fluorophore (Ground State) F_excited->F_ground_dyn Collisional Deactivation (+ this compound) F_ground_initial Fluorophore F_excited->F_ground_initial Emission Q_ground_dyn This compound (Ground State) F_ground_initial->F_excited Absorption Excitation Excitation (Light) Fluorescence Fluorescence

Caption: Mechanisms of fluorescence quenching by this compound.

ExperimentalWorkflow start Start: Prepare Fluorophore and this compound Solutions prepare_samples Prepare Sample Series: Fixed [Fluorophore], Varying [this compound] start->prepare_samples measure_fluorescence Measure Fluorescence Spectra prepare_samples->measure_fluorescence data_analysis Data Analysis: Stern-Volmer Plot (F0/F vs. [Q]) measure_fluorescence->data_analysis temp_study Perform Temperature Dependence Study data_analysis->temp_study determine_mechanism Determine Quenching Mechanism temp_study->determine_mechanism static Static Quenching (Ksv decreases with Temp) determine_mechanism->static Yes dynamic Dynamic Quenching (Ksv increases with Temp) determine_mechanism->dynamic No end End: Characterize Quenching Effect static->end dynamic->end

Caption: Workflow for investigating this compound's quenching effects.

References

Technical Support Center: Overcoming Norfloxacin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to norfloxacin precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the culture medium?

This compound precipitation in culture media, which is typically at a physiological pH of 7.2-7.4, is primarily due to its low solubility at this pH range. This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1][2] Its solubility is lowest between its two pKa values (pKa1 ≈ 6.3, pKa2 ≈ 8.5), which unfortunately coincides with the pH of most standard culture media.[2][3] At this pH, a significant portion of this compound exists as a zwitterion, which is less soluble.[2]

Another contributing factor is the presence of divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺) in the culture medium.[4][5] this compound can chelate these metal ions, forming complexes that may have lower solubility and precipitate out of the solution.[6][7]

Q2: What is the optimal pH for dissolving this compound?

The solubility of this compound is highly dependent on pH. It increases significantly at a pH below 5 and above 10.[1][3] Therefore, to prepare a concentrated stock solution, it is recommended to dissolve this compound in either a dilute acidic or a dilute basic solution.

Q3: Can I dissolve this compound directly in water or PBS?

Directly dissolving this compound in water or Phosphate Buffered Saline (PBS) at neutral pH can be challenging due to its low intrinsic solubility. The reported solubility in water at 25°C is approximately 0.28 mg/mL, and in PBS (pH 7.2), it is around 0.5 mg/mL.[1][8] For higher concentrations, it is advisable to use a pH-adjusted solvent.

Q4: What are the recommended solvents for preparing a this compound stock solution?

To prepare a concentrated stock solution, you can dissolve this compound in the following solvents:

  • Dilute Sodium Hydroxide (NaOH): A common method is to use 0.1 M NaOH.

  • Dilute Hydrochloric Acid (HCl): 0.1 M HCl can also be used to dissolve this compound.[7]

  • Organic Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[8] However, be mindful of the final concentration of the organic solvent in your culture medium, as it can be toxic to cells.

  • Glacial Acetic Acid: this compound is freely soluble in glacial acetic acid.[3]

Q5: How can I add my this compound stock solution to the culture medium without it precipitating?

When adding your this compound stock solution to the culture medium, it is crucial to:

  • Add the stock solution dropwise while gently stirring or swirling the medium. This helps to disperse the this compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of this compound in the medium is below its solubility limit at that specific medium's pH and composition.

  • Pre-warm the culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
Potential Cause Troubleshooting Step
High Local Concentration Add the stock solution slowly and dropwise into the vortex of the stirring culture medium to ensure rapid and even dispersion.
Stock Solution Too Concentrated Prepare a more dilute stock solution. This will reduce the risk of the local concentration exceeding the solubility limit upon addition to the medium.
Final Concentration Too High The desired final concentration of this compound may exceed its solubility in the specific culture medium. Verify the solubility limit and adjust the final concentration if necessary.
Interaction with Media Components The high concentration of divalent and trivalent cations in the medium may be causing precipitation. Consider using a medium with a lower concentration of these ions if your experimental design allows.
Issue: Precipitate forms over time in the incubator.
Potential Cause Troubleshooting Step
pH Shift in Medium The buffering capacity of the medium might be insufficient, leading to a pH shift that decreases this compound solubility. Ensure your medium is properly buffered, especially if your cells produce acidic or basic metabolites.
Temperature Fluctuation Temperature changes can affect solubility. Ensure the incubator maintains a stable temperature.
Slow Chelation Reaction The formation of this compound-metal ion complexes can be a slow process. If possible, try preparing the medium with this compound shortly before use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventpHApproximate Solubility (at 25°C)Reference(s)
WaterNeutral0.28 - 0.394 mg/mL[1][2]
PBS7.2~0.5 mg/mL[8]
0.1 M HCl~1Sharply Increased[1][3]
0.1 M NaOH~13Sharply Increased[1][3]
DMSON/A~2 mg/mL[8]
DimethylformamideN/A~5 mg/mL[8]
Glacial Acetic AcidN/A340 mg/mL[3]
Table 2: pKa Values of this compound
Functional GrouppKa ValueReference(s)
Carboxylic Acid~6.3[1][2][3]
Piperazinyl Nitrogen~8.5[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using NaOH
  • Weigh the required amount of this compound powder in a sterile container.

  • Prepare a sterile solution of 0.1 M NaOH.

  • Add the 0.1 M NaOH dropwise to the this compound powder while stirring until the powder is completely dissolved. You may need to gently warm the solution to aid dissolution.

  • Once dissolved, add sterile water or PBS to reach the desired final volume. This will also help to bring the pH of the stock solution closer to neutral, but it should remain sufficiently basic to keep the this compound in solution.

  • Sterile filter the final stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Stock Solution using HCl
  • Weigh the required amount of this compound powder in a sterile container.

  • Prepare a sterile solution of 0.1 M HCl.

  • Add the 0.1 M HCl dropwise to the this compound powder while stirring until the powder is completely dissolved. Gentle warming may be necessary.

  • Adjust the pH of the solution carefully with sterile 0.1 M NaOH towards a more neutral pH if required for your experimental setup, being cautious not to enter the pH range of low solubility.

  • Bring the solution to the final desired volume with sterile water or PBS.

  • Sterile filter the stock solution through a 0.22 µm filter.

  • Aliquot and store at -20°C.

Visualizations

Norfloxacin_Troubleshooting_Workflow start Start: this compound Precipitation Observed in Culture Medium check_timing When does precipitation occur? start->check_timing immediate Immediately upon adding stock solution check_timing->immediate Immediately over_time Over time in the incubator check_timing->over_time Over Time cause_immediate Potential Causes: - High local concentration - Stock too concentrated - Final concentration too high - Media interaction immediate->cause_immediate cause_over_time Potential Causes: - pH shift in medium - Temperature fluctuation - Slow chelation reaction over_time->cause_over_time solution_immediate Solutions: 1. Add stock dropwise with stirring. 2. Use a more dilute stock. 3. Lower final concentration. 4. Prepare fresh before use. cause_immediate->solution_immediate solution_over_time Solutions: 1. Check and stabilize medium pH. 2. Ensure stable incubator temperature. 3. Prepare medium fresh. cause_over_time->solution_over_time end Problem Resolved solution_immediate->end solution_over_time->end

Caption: Troubleshooting workflow for this compound precipitation.

Norfloxacin_Solubility_vs_pH cluster_0 This compound Solubility as a Function of pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 xaxis pH yaxis Solubility origin ph_low < 5 ph_neutral ~7.4 (Culture Media) ph_high > 10 sol_high1 High sol_low Low sol_high2 High note_low_sol Region of Minimum Solubility (Zwitterionic Form Dominates) arrow

Caption: pH-dependent solubility of this compound.

References

Technical Support Center: Stabilizing Norfloxacin for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of norfloxacin in long-term experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in aqueous solutions is significantly influenced by several factors:

  • pH: this compound is a zwitterionic compound with two pKa values, making its solubility and stability pH-dependent. It is least soluble at a neutral pH of around 7.5. Stability is greater in acidic and basic conditions.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of this compound.[1][2][3] It is crucial to protect this compound solutions from light.

  • Temperature: Higher temperatures accelerate the degradation of this compound.[4][5] For long-term storage, low temperatures are recommended.

  • Oxygen: The presence of oxygen can contribute to the oxidative degradation of this compound.[6]

  • Presence of Metal Ions: Certain metal ions can form complexes with this compound, potentially leading to precipitation or altered activity.

Q2: What are the main degradation pathways of this compound?

A2: The degradation of this compound can occur through several pathways, primarily involving modifications to the piperazine ring and the quinolone core. The main degradation pathways include:

  • Oxidation of the piperazine ring.

  • De-ethylation.

  • Decarboxylation.

  • Cleavage of the piperazine ring.[6][7][8]

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is generally not recommended to dissolve this compound powder directly into complex solutions like cell culture media. Due to its low solubility at neutral pH, direct dissolution can be difficult and may lead to precipitation. It is best to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium.

Q4: How long can I store a this compound stock solution?

A4: The stability of a this compound stock solution depends on the solvent, storage temperature, and protection from light. A stock solution prepared in a suitable solvent (e.g., 0.1 M NaOH or DMSO) and stored at -20°C in a light-protecting container can be stable for several weeks to months. However, for long-term experiments, it is advisable to prepare fresh stock solutions periodically and monitor their stability.

Data Presentation: this compound Stability and Solubility

The following tables summarize key quantitative data regarding the stability and solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7)~0.2825
0.1 M HCl (pH 1.2)Significantly higher than in neutral water25
0.1 M NaOHSolubleNot specified
DMSO~3Not specified
EthanolVery slightly solubleNot specified

Table 2: Degradation of this compound under Stress Conditions

Stress ConditionDurationDegradation (%)
Neutral (Water)11 days8.62
Acidic (0.1 M HCl)11 days14.75
Alkaline (0.1 M NaOH)11 days18.9
Oxidative (H₂O₂)11 days31.5
Photolytic (Daylight)11 days11.6
Photolytic (UV light)11 days12.5
Thermal (Dry heat)11 days13.68

Data adapted from a stability-indicating RP-HPLC method development study.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Possible Cause 1: Low Solubility at Physiological pH. this compound has poor solubility at the neutral pH of most cell culture media.

    • Solution: Prepare a concentrated stock solution in a solubilizing agent like 0.1 M NaOH or DMSO. When diluting the stock into your medium, add it dropwise while gently swirling to ensure rapid and even dispersion. Avoid adding a large volume of concentrated stock at once.

  • Possible Cause 2: Interaction with Media Components. Components of the cell culture medium, such as salts and proteins, can interact with this compound and cause it to precipitate.[9]

    • Solution: Test the compatibility of your this compound stock solution with a small volume of your specific cell culture medium before adding it to your entire culture. If precipitation occurs, you may need to adjust the concentration of your stock solution or the final working concentration of this compound. Consider using a serum-free medium if serum proteins are suspected to be the cause of precipitation.

  • Possible Cause 3: Temperature Fluctuations. Repeated freeze-thaw cycles or storing the medium at inappropriate temperatures can lead to the precipitation of various components, including the antibiotic.

    • Solution: Aliquot your this compound-containing medium into smaller, single-use volumes to avoid repeated warming and cooling. Store the medium at the recommended temperature (typically 2-8°C) and avoid freezing.

Issue 2: Loss of this compound Activity Over Time

  • Possible Cause 1: Chemical Degradation. this compound can degrade over time, especially when exposed to light, elevated temperatures, or non-optimal pH.

    • Solution: Always store this compound stock solutions and media containing this compound protected from light. Use amber-colored tubes or wrap containers in aluminum foil. Store solutions at appropriate low temperatures (-20°C for stock solutions, 2-8°C for working solutions). Prepare fresh working solutions from a stable stock solution regularly, ideally every 1-2 weeks for long-term experiments.

  • Possible Cause 2: Adsorption to Labware. this compound may adsorb to the surface of plastic containers, leading to a decrease in the effective concentration.

    • Solution: Use low-protein-binding plasticware or glass containers for the storage of this compound solutions whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protecting centrifuge tubes (e.g., amber-colored)

  • Sterile 0.22 µm syringe filter

Procedure for Aqueous Stock Solution (Recommended for most cell culture applications):

  • In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder.

  • Aseptically add 1 mL of sterile 0.1 M NaOH to the powder.

  • Vortex or gently agitate until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

  • Store the stock solution at -20°C.

Procedure for DMSO Stock Solution:

  • In a sterile environment, weigh out 10 mg of this compound powder.

  • Aseptically add 1 mL of sterile DMSO to the powder.

  • Vortex until the this compound is completely dissolved.

  • Due to the viscosity of DMSO, sterile filtration can be challenging. If required, use a filter compatible with DMSO. Otherwise, ensure aseptic handling throughout the preparation.

  • Aliquot and store as described for the aqueous stock solution.

Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline. The specific parameters may need to be optimized for your HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium formate, pH adjusted to 4.0 with formic acid) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 70:30 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare Standards: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: At specified time points during your experiment, collect an aliquot of your this compound-containing solution. Dilute the sample with the mobile phase to a concentration that falls within the range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in your samples and calculate the concentration based on the standard curve. A decrease in the peak area over time indicates degradation.

Visualizations

Norfloxacin_Degradation_Pathway This compound This compound Piperazine_Oxidation Oxidation of Piperazine Ring This compound->Piperazine_Oxidation Primary De_ethylation De-ethylation This compound->De_ethylation Decarboxylation Decarboxylation This compound->Decarboxylation Ring_Cleavage Piperazine Ring Cleavage Piperazine_Oxidation->Ring_Cleavage Degradation_Products Degradation Products De_ethylation->Degradation_Products Decarboxylation->Degradation_Products Ring_Cleavage->Degradation_Products

Simplified this compound Degradation Pathway

Troubleshooting_Workflow Start Precipitation or Loss of Activity Observed Check_pH Is the solution pH in the 6-8 range? Start->Check_pH Check_Storage Was the solution stored protected from light and at the correct temperature? Check_pH->Check_Storage No Adjust_pH Adjust pH to be more acidic or basic for stock solution Check_pH->Adjust_pH Yes Check_Preparation Was the stock solution prepared correctly? Check_Storage->Check_Preparation Yes Protect_Solution Store in amber tubes or wrap in foil at -20°C (stock) or 2-8°C (working) Check_Storage->Protect_Solution No Reprepare_Stock Prepare fresh stock solution using appropriate solvent and sterile filtration Check_Preparation->Reprepare_Stock No Test_Compatibility Test compatibility with a small volume of media Check_Preparation->Test_Compatibility Yes Adjust_pH->Test_Compatibility Protect_Solution->Test_Compatibility Reprepare_Stock->Test_Compatibility Issue_Resolved Issue Resolved Test_Compatibility->Issue_Resolved

Troubleshooting Workflow for this compound Stability Issues

Experimental_Workflow Start Start: Need for Stabilized This compound Solution Prepare_Stock Prepare Concentrated Stock (e.g., 10 mg/mL in 0.1 M NaOH) Start->Prepare_Stock Sterile_Filter Sterile Filter Stock Solution (0.22 µm filter) Prepare_Stock->Sterile_Filter Aliquot_Store Aliquot and Store at -20°C (Protected from Light) Sterile_Filter->Aliquot_Store Dilute_to_Working Dilute Stock to Final Working Concentration in Media Aliquot_Store->Dilute_to_Working Use_in_Experiment Use in Long-Term Experiment Dilute_to_Working->Use_in_Experiment Monitor_Stability Monitor Stability Periodically (e.g., via HPLC) Use_in_Experiment->Monitor_Stability End End of Experiment Use_in_Experiment->End Monitor_Stability->Use_in_Experiment

Experimental Workflow for Preparing and Using Stabilized this compound

References

Technical Support Center: Minimizing Background in Norfloxacin Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for norfloxacin fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their imaging experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly those related to minimizing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence imaging?

This compound's fluorescence is highly dependent on the pH of its environment. For optimal signal, it is crucial to consider the pH of your sample medium. In acidic solutions, this compound exhibits strong fluorescence. Upon UV excitation, it has two major emission bands around 420 nm and 450 nm.[1] The excitation wavelength is generally in the UV range, with studies using wavelengths such as 323 nm and 362 nm.[2][3]

Q2: Why am I seeing high background fluorescence in my this compound imaging experiments?

High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, flavins) that fluoresce, contributing to the background signal.

  • Non-specific binding: this compound may bind non-specifically to cellular components or the coverslip.

  • Media components: Phenol red and other components in cell culture media can be fluorescent.

  • Imaging hardware: Dirty optics or inappropriate filter sets can increase background noise.

  • Photodegradation: this compound is photosensitive, and its degradation products can be fluorescent, potentially increasing background signal over time.[2]

Q3: What concentration of this compound should I use for cell or bacterial imaging?

The optimal concentration of this compound will depend on the specific cell type or bacteria and the experimental goals. It is recommended to perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio. For Bacteroides fragilis, concentrations ranging from 1 to 8 µg/ml have been used to study accumulation.[4] For other applications, concentrations in the nanomolar to low micromolar range have been reported for detection assays.[5][6]

Q4: How long should I incubate my samples with this compound?

Incubation time can influence both the specific signal and the background. Shorter incubation times are generally preferred to minimize non-specific binding and potential cytotoxicity. For bacterial accumulation studies, a steady-state concentration was achieved in approximately 2 minutes.[4] For other applications, incubation times may vary, and optimization is recommended. A time-course experiment is the best way to determine the optimal incubation time for your specific system.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during this compound fluorescence imaging.

Problem 1: High Background Signal Obscuring the this compound Signal

High background can significantly reduce the quality of your images. Follow these steps to identify and mitigate the source of the background.

Troubleshooting Workflow:

G Troubleshooting High Background Fluorescence start High Background Observed check_autofluorescence Image Unstained Control Sample start->check_autofluorescence autofluorescence_present Autofluorescence is High check_autofluorescence->autofluorescence_present reduce_autofluorescence Implement Autofluorescence Reduction Strategies: - Photobleaching - Chemical Quenching (e.g., Sudan Black B) - Use Far-Red Filters if possible autofluorescence_present->reduce_autofluorescence Yes check_media Image Media Alone autofluorescence_present->check_media No reduce_autofluorescence->check_media media_fluorescent Media is Fluorescent check_media->media_fluorescent change_media Switch to Phenol Red-Free or Fluorescence-Optimized Media media_fluorescent->change_media Yes check_nonspecific Optimize Staining Protocol media_fluorescent->check_nonspecific No change_media->check_nonspecific nonspecific_binding Suspect Non-specific Binding check_nonspecific->nonspecific_binding optimize_staining Reduce this compound Concentration Decrease Incubation Time Increase Wash Steps nonspecific_binding->optimize_staining Yes check_hardware Inspect Microscope and Settings nonspecific_binding->check_hardware No optimize_staining->check_hardware hardware_issue Potential Hardware Issue check_hardware->hardware_issue optimize_hardware Clean Optics Use Appropriate Filter Set Optimize Exposure Time and Gain hardware_issue->optimize_hardware Yes solution Reduced Background Signal hardware_issue->solution No/Resolved optimize_hardware->solution G This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Technical Support Center: Optimizing Norfloxacin Activity in Vitro by Adjusting pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on adjusting pH for optimal norfloxacin activity in your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antibacterial activity of this compound in vitro?

A1: The optimal pH for this compound's antibacterial activity is generally neutral to slightly alkaline. Studies have shown that the activity of this compound can be significantly influenced by the pH of the culture medium. Acidic conditions, particularly at a pH of 5 or below, have been observed to decrease its effectiveness against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[1]. Conversely, neutral to alkaline pH levels tend to enhance its activity.

Q2: How does pH affect the solubility and stability of this compound?

A2: this compound's solubility is pH-dependent. It is least soluble at a pH of approximately 7.5[2]. Its solubility increases in both more acidic (pH < 5) and more alkaline (pH > 10) conditions. Regarding stability, this compound is susceptible to degradation under both acidic and alkaline conditions, as well as through oxidation[3]. Therefore, it is crucial to consider the trade-off between solubility and stability when preparing stock solutions and experimental media. For experimental purposes, preparing fresh solutions and using appropriate buffers is recommended.

Q3: Why does pH alter the antibacterial activity of this compound?

A3: The pH of the medium affects the ionization state of the this compound molecule. This compound is a zwitterionic compound, meaning it can carry both a positive and a negative charge. At acidic pH, the cationic form predominates, while the zwitterionic and anionic forms are more prevalent at neutral and alkaline pH, respectively. This change in ionization state alters the molecule's lipophilicity, which in turn affects its ability to diffuse across the bacterial cell membrane to reach its intracellular targets, DNA gyrase and topoisomerase IV[2].

Q4: Can the pH of the growth medium change during a long incubation period?

A4: Yes, bacterial metabolism can alter the pH of the growth medium over time. Many bacteria produce acidic or alkaline byproducts during growth, which can shift the pH of an unbuffered or poorly buffered medium. This can lead to variability in your experimental results. It is therefore essential to use a well-buffered medium or to monitor and adjust the pH during the experiment, especially for longer incubation periods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values for this compound at the same pH. 1. Fluctuation of pH in the medium during incubation. 2. Inaccurate initial pH adjustment of the medium. 3. Degradation of this compound in the prepared medium.1. Use a well-buffered medium (e.g., Mueller-Hinton Broth with appropriate buffers like MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH). 2. Calibrate your pH meter before use and ensure the pH of the medium is stable after autoclaving and addition of supplements. 3. Prepare fresh this compound stock solutions and add them to the medium shortly before starting the experiment.
Precipitation observed in the media after pH adjustment or addition of this compound. 1. This compound has low solubility at neutral pH. 2. The buffer used is incompatible with the media components.1. If working around neutral pH, ensure the final concentration of this compound does not exceed its solubility limit. Consider preparing a more concentrated stock in a solubilizing agent (e.g., dilute NaOH or HCl) and then diluting it into the final medium. 2. Test the compatibility of your chosen buffer with the Mueller-Hinton Broth at the desired pH and temperature before running the full experiment.
Poor or no bacterial growth in control wells at certain pH values. 1. The adjusted pH of the medium is outside the optimal growth range for the specific bacterial strain.1. Determine the pH tolerance of your bacterial strain by performing growth curves in media adjusted to different pH values without the antibiotic. This will help you identify the pH range suitable for your susceptibility testing.
Unexpectedly high MIC values at all pH levels. 1. The bacterial strain may have inherent or acquired resistance to this compound. 2. The this compound stock solution may have degraded.1. Confirm the identity and expected susceptibility profile of your bacterial strain. Use a quality control strain with a known this compound MIC. 2. Prepare a fresh stock solution of this compound and verify its concentration.

Data Summary

The following table summarizes the general trend of this compound's Minimum Inhibitory Concentration (MIC) against common bacterial strains at different pH values as reported in the literature. Please note that absolute MIC values can vary depending on the specific strain and experimental conditions.

Bacterial Strain Acidic pH (5.0 - 6.0) Neutral pH (7.0 - 7.4) Alkaline pH (8.0 - 9.0)
Escherichia coli Increased MIC (Decreased Activity)[2]Baseline MICDecreased MIC (Increased Activity)
Staphylococcus aureus Increased MIC (Decreased Activity)[1]Baseline MICDecreased MIC (Increased Activity)
Pseudomonas aeruginosa Increased MIC (Decreased Activity)[1]Baseline MICDecreased MIC (Increased Activity)

Experimental Protocols

Detailed Methodology: Broth Microdilution Assay for Determining this compound MIC at Various pH Values

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain at different pH levels.

1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):

  • Prepare cation-adjusted Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Divide the broth into aliquots for each desired pH value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

  • For each aliquot, adjust the pH using sterile 1M HCl or 1M NaOH. For more stable pH control, consider using biological buffers appropriate for each pH range (e.g., MES for pH 5-6, HEPES for pH 7-8, TAPS for pH 8-9) at a final concentration of 50-100 mM.

  • After pH adjustment, sterilize the media by filtration through a 0.22 µm filter to avoid pH changes that can occur during autoclaving.

  • Verify the final pH of each broth solution with a calibrated pH meter.

2. Preparation of this compound Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Given its low solubility in water at neutral pH, consider using 0.1 M HCl or 0.1 M NaOH to dissolve the powder, followed by neutralization and dilution in sterile distilled water.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Broth Microdilution Procedure:

  • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the corresponding pH-adjusted MHB to achieve the desired concentration range.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria in pH-adjusted MHB without antibiotic) and a negative control (pH-adjusted MHB without bacteria) for each pH value.

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: Impact of Extracellular pH on this compound Efficacy

Impact of Extracellular pH on this compound Efficacy cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell Extracellular_pH Extracellular pH Norfloxacin_Ionization This compound Ionization State Extracellular_pH->Norfloxacin_Ionization affects Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC) Extracellular_pH->Efflux_Pumps can modulate activity Membrane_Permeability Membrane Permeability Norfloxacin_Ionization->Membrane_Permeability determines Intracellular_this compound Intracellular this compound Concentration Membrane_Permeability->Intracellular_this compound influences DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Intracellular_this compound->DNA_Gyrase_Topo_IV targets DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Inhibition leads to Efflux_Pumps->Intracellular_this compound reduces

Caption: Influence of extracellular pH on this compound's mechanism of action.

Experimental Workflow: Determining pH-Dependent MIC of this compound

Workflow for pH-Dependent MIC Determination Start Start Prepare_MHB Prepare MHB at different pH values Start->Prepare_MHB Serial_Dilution Perform serial dilutions of This compound in pH-adjusted MHB Prepare_MHB->Serial_Dilution Prepare_this compound Prepare this compound stock solution Prepare_this compound->Serial_Dilution Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Inoculate_Plate Inoculate microtiter plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC values Incubate->Read_MIC Analyze_Data Analyze and compare MICs across pH levels Read_MIC->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for determining the MIC of this compound at varying pH.

References

Validation & Comparative

A Comparative Analysis of Norfloxacin and Ciprofloxacin Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of norfloxacin and ciprofloxacin, two fluoroquinolone antibiotics, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data to assist researchers in understanding the nuances of their efficacy and the underlying mechanisms of action and resistance.

Introduction and Mechanism of Action

This compound and ciprofloxacin are synthetic fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Their primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] In Gram-negative bacteria such as P. aeruginosa, the principal target is DNA gyrase.[3][4] By binding to the enzyme-DNA complex, these antibiotics stabilize a state where the DNA is cleaved, leading to the inhibition of DNA replication and transcription, which ultimately results in bacterial cell death.[5] Although they share this fundamental mechanism, their potency against specific pathogens can differ significantly.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium P. aeruginosa Cell FQ Fluoroquinolone (this compound / Ciprofloxacin) Porin Porin Channel FQ->Porin Entry DNA_Gyrase DNA Gyrase (GyrA/GyrB) Porin->DNA_Gyrase Primary Target in Gram-Negatives Topo_IV Topoisomerase IV (ParC/ParE) Porin->Topo_IV Secondary Target Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Inhibition Topo_IV->Replication Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Supercoiled_DNA->Replication Cell_Death Cell Death Replication->Cell_Death

Caption: General mechanism of action for fluoroquinolones in P. aeruginosa.

Comparative In Vitro Activity

Experimental data consistently demonstrates that ciprofloxacin has superior in vitro activity against P. aeruginosa compared to this compound.[2] This is reflected in lower Minimum Inhibitory Concentration (MIC) values, which indicate the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

One comparative study found that all tested strains of P. aeruginosa were inhibited by 2 mg/L of ciprofloxacin, whereas a concentration of 32 mg/L of this compound was required to inhibit the same panel of isolates.[6] Another study reported the MIC range for ciprofloxacin against Pseudomonas species to be 0.016-2 mg/L, noting its greater intrinsic activity over this compound.

Table 1: Summary of In Vitro Activity Against P. aeruginosa

AntibioticMIC Range (mg/L)MIC₅₀ (mg/L)¹MIC₉₀ (mg/L)¹General Potency Notes
Ciprofloxacin 0.016 - 20.120.50Consistently demonstrates higher potency than this compound against P. aeruginosa.[2]
This compound 0.03 - 16[6]N/AN/AGenerally less potent than ciprofloxacin against P. aeruginosa.[2] Susceptible isolates have MICs of ~0.4-0.84 mg/L.

¹MIC₅₀ and MIC₉₀ values for ciprofloxacin are from a 1990 study on 100 clinical isolates; directly comparable values for this compound from the same study were not available. Data should be interpreted with caution as MIC values can vary based on the specific strains tested and laboratory methods.

Mechanisms of Resistance in P. aeruginosa

Resistance to fluoroquinolones in P. aeruginosa is a significant clinical concern and typically arises from two primary mechanisms:

  • Target-Site Mutations: Point mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are major contributors to resistance.[6] These mutations alter the enzyme structure, reducing the binding affinity of fluoroquinolones and thus decreasing their efficacy.[6]

  • Overexpression of Efflux Pumps: P. aeruginosa possesses multiple multidrug resistance (MDR) efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[6] These pumps actively transport antibiotics out of the bacterial cell. Mutations in the regulatory genes (e.g., mexR, nfxB) can lead to the overexpression of these pumps, resulting in reduced intracellular concentrations of this compound and ciprofloxacin and conferring resistance.[6]

Fluoroquinolone_Resistance_Mechanisms cluster_bacterium Resistant P. aeruginosa Cell cluster_target Target Site Mutations FQ Fluoroquinolone Porin Porin Channel FQ->Porin Entry FQ_int FQ_int Efflux Efflux Pump (e.g., MexAB-OprM) FQ_ext FQ_ext DNA_Gyrase_Mut Mutated DNA Gyrase Topo_IV_Mut Mutated Topoisomerase IV FQ_int->Efflux Expulsion FQ_int->DNA_Gyrase_Mut Reduced Binding FQ_int->Topo_IV_Mut Reduced Binding

Caption: Key mechanisms of fluoroquinolone resistance in P. aeruginosa.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The in vitro activity of this compound and ciprofloxacin is commonly quantified by determining the MIC using the broth microdilution method, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and ciprofloxacin are prepared. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHII) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar medium. Colonies are suspended in a sterile saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated under ambient air at 35-37°C for 16-20 hours.

  • Reading Results: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth. A growth control (no antibiotic) and a sterility control (no bacteria) are included for validation.

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->prep_abx prep_inoc Prepare P. aeruginosa Inoculum (0.5 McFarland and Dilute) start->prep_inoc inoculate Inoculate Plate with Bacterial Suspension prep_abx->inoculate prep_inoc->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read Wells for Visible Growth incubate->read_mic end Determine MIC read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

Both this compound and ciprofloxacin are effective against P. aeruginosa through the inhibition of DNA gyrase. However, comparative in vitro data consistently show that ciprofloxacin is the more potent agent , exhibiting lower MIC values. The clinical utility of both drugs can be compromised by the development of resistance, primarily through target-site mutations and the overexpression of efflux pumps. For research and development purposes, ciprofloxacin serves as a more potent benchmark for anti-pseudomonal fluoroquinolone activity.

References

A Comparative Analysis of Norfloxacin and Levofloxacin Efficacy in Preclinical UTI Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urinary tract infections (UTIs) represent a significant global health concern, necessitating effective antimicrobial therapies. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the management of UTIs. Among them, norfloxacin, a second-generation fluoroquinolone, and levofloxacin, a third-generation agent, are frequently utilized. This guide provides an objective comparison of their efficacy in preclinical UTI models, supported by experimental data, to inform researchers, scientists, and drug development professionals. The analysis focuses on in vitro potency and in vivo pharmacokinetic and pharmacodynamic parameters that are critical determinants of therapeutic success.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antibiotic is a primary indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a bacterium—is a standard metric for this assessment. A lower MIC value signifies greater potency.

Data from various studies consistently demonstrate that levofloxacin has greater in vitro potency against common uropathogens, particularly Escherichia coli, when compared to this compound. For fluoroquinolone-resistant E. coli isolates, MICs for this compound can be significantly higher than those for levofloxacin[1][2]. While both drugs are affected by resistance mechanisms, levofloxacin often retains a higher degree of activity[3].

Table 1: Comparative In Vitro Activity (MIC) of this compound and Levofloxacin against Uropathogens

UropathogenThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)Key Findings
Escherichia coli (Susceptible)0.060.03Levofloxacin is generally twofold more potent.
Escherichia coli (Resistant)10 to >100010 to 200While both show elevated MICs, the range for this compound extends significantly higher, indicating lower potency against resistant strains.[2]
Klebsiella pneumoniaeVariableVariableStrains resistant to ciprofloxacin (structurally similar to this compound) are often also resistant to levofloxacin.[4]
Staphylococcus aureusVariableVariableLevofloxacin was found to be the most potent fluoroquinolone against both wild-type and NorA hyperproducing (efflux pump) strains of S. aureus.[3]
Pseudomonas aeruginosaVariableVariableFluoroquinolones may be effective for oral treatment of complicated UTIs caused by P. aeruginosa, though resistance is a concern.[5]

In Vivo Efficacy: Insights from Animal and Pharmacodynamic Models

Direct comparative studies of this compound and levofloxacin in animal UTI models are limited in recent literature. However, efficacy can be inferred by comparing their pharmacokinetic (PK) and pharmacodynamic (PD) properties, which determine a drug's ability to reach and act at the site of infection.

Pharmacokinetic Profile

An effective antibiotic for UTI must achieve high concentrations in the urinary tract. Pharmacokinetic studies in various animal models demonstrate that both this compound and levofloxacin are well-absorbed and distribute effectively into tissues[6][7]. However, a critical differentiator is their route of elimination. Levofloxacin exhibits significantly higher urinary excretion of the unchanged, active drug compared to other fluoroquinolones.[8] This property is highly advantageous for treating UTIs, as it leads to higher and more sustained bactericidal concentrations in the bladder and kidneys.

Table 2: Comparative Pharmacokinetic Parameters in Animal Models

ParameterThis compoundLevofloxacinImplication for UTI Efficacy
Bioavailability (Oral) Moderate[7]HighHigher bioavailability contributes to more reliable systemic and urinary drug levels.
Tissue Penetration Good; concentrations in tissues are often greater than in serum.[7]Excellent; achieves high concentrations in prostate and other tissues.[6][8]Both drugs effectively reach the tissues of the urinary tract.
Urinary Excretion (Unchanged Drug) ~30-40%~84%[8]Levofloxacin's significantly higher urinary excretion leads to more potent local antimicrobial activity at the site of infection.
Serum Half-life Similar to humans in rodent and monkey models.[7]Enables sustained concentrations.A longer half-life can support less frequent dosing regimens.
Pharmacodynamic Considerations

The efficacy of fluoroquinolones is best predicted by PK/PD indices such as the ratio of the Area Under the Curve to MIC (AUC/MIC) and the maximum concentration to MIC (Cmax/MIC). PK/PD modeling in rabbits showed that this compound is highly effective against gram-negative pathogens like Pasteurella multocida when these ratios are high.[9] Given levofloxacin's lower MICs and favorable pharmacokinetics, it is predicted to achieve superior PK/PD indices against many uropathogens, suggesting a higher probability of therapeutic success.

Experimental Protocols and Workflows

Reproducible and standardized methodologies are crucial for comparing antimicrobial efficacy. Below are detailed protocols representative of the experiments cited.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: A clinically isolated uropathogen (e.g., E. coli) is cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

  • Inoculum Preparation: Several colonies are suspended in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of this compound and levofloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_culture 1. Culture Uropathogen (18-24h, 37°C) inoculum_prep 2. Prepare 0.5 McFarland Inoculum Suspension bact_culture->inoculum_prep inoculation 4. Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation drug_dilution 3. Prepare Serial Drug Dilutions in 96-Well Plate drug_dilution->inoculation incubation 5. Incubate Plate (16-20h, 37°C) inoculation->incubation read_results 6. Read Plate and Determine MIC incubation->read_results

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Murine Model of Ascending Urinary Tract Infection

This generalized protocol describes a common in vivo model to assess antibiotic efficacy against UTI.

  • Animal Acclimatization: Female mice (e.g., C3H/HeJ strain, 6-8 weeks old) are acclimatized for at least 7 days with free access to food and water.

  • Bacterial Preparation: A uropathogenic E. coli (UPEC) strain is grown to the mid-log phase in Luria-Bertani (LB) broth. The bacteria are then pelleted by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1-2 x 10⁸ CFU/mL.

  • Induction of Infection: Mice are anesthetized. A catheter is inserted transurethrally into the bladder, and 50 µL of the bacterial suspension is instilled.

  • Treatment Protocol: At a specified time post-infection (e.g., 24 hours), mice are randomized into treatment groups. Groups receive either vehicle control, this compound, or levofloxacin via oral gavage or subcutaneous injection. Dosing is typically administered once or twice daily for 3-5 days.

  • Efficacy Evaluation: 24 hours after the final dose, mice are humanely euthanized. The bladder and kidneys are aseptically harvested and homogenized in sterile PBS.

  • Bacterial Load Quantification: Serial dilutions of the tissue homogenates are plated on agar plates (e.g., LB agar). Plates are incubated for 18-24 hours at 37°C, and colonies are counted to determine the CFU per gram of tissue.

  • Data Analysis: Bacterial loads (log10 CFU/g) are compared between treatment groups and the control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in CFU indicates drug efficacy.

UTI_Model_Workflow start Animal Acclimatization (7 days) infection Transurethral Infection with UPEC start->infection treatment Initiate Treatment (24h post-infection) (this compound, Levofloxacin, Vehicle) infection->treatment euthanasia Euthanasia & Tissue Harvest (Bladder & Kidneys) treatment->euthanasia homogenize Tissue Homogenization & Serial Dilution euthanasia->homogenize plate Plate Dilutions on Agar homogenize->plate incubate Incubate Plates (24h, 37°C) plate->incubate quantify Quantify Bacterial Load (CFU/g tissue) incubate->quantify analysis Statistical Analysis of Efficacy quantify->analysis

Caption: Experimental workflow for a murine ascending UTI model.

Conclusion

Based on preclinical data, both this compound and levofloxacin are effective against uropathogens, but they are not equivalent. The evidence points to a superior profile for levofloxacin, characterized by:

  • Greater In Vitro Potency: Levofloxacin consistently demonstrates lower MIC values against both susceptible and resistant strains of key uropathogens like E. coli.[1][2]

  • Favorable Pharmacokinetics: Levofloxacin's high rate of urinary excretion is a distinct advantage, ensuring potent drug concentrations are delivered directly to the site of infection.[8]

While both drugs have a role in treating UTIs, the preclinical data suggest that levofloxacin's properties may translate to higher rates of bacterial eradication. However, the pervasive issue of antimicrobial resistance necessitates that treatment decisions also be guided by local susceptibility patterns and clinical data.[10][11] For drug development professionals, these findings underscore the importance of optimizing both antimicrobial potency and pharmacokinetic profiles to maximize efficacy in the urinary tract.

References

A Comparative Guide to the Validation of Norfloxacin HPLC Methods: UV vs. Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like norfloxacin is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of detector can significantly impact the method's performance. This guide provides an objective comparison of two common HPLC detection methods for this compound analysis: Ultraviolet (UV) detection and Mass Spectrometry (MS), supported by experimental data from published studies.

The validation of an analytical method ensures its suitability for its intended purpose. For the analysis of this compound, both HPLC-UV and HPLC-MS methods are widely used. While HPLC-UV is a robust and cost-effective technique, HPLC-MS offers superior sensitivity and selectivity. This guide will delve into the key validation parameters for each method, presenting a clear comparison to aid in the selection of the most appropriate technique for your analytical needs.

Performance Comparison of HPLC-UV and HPLC-MS for this compound Analysis

The following tables summarize the key validation parameters for HPLC-UV and HPLC-MS methods for the determination of this compound, based on data from published literature.

Validation Parameter HPLC-UV Method HPLC-MS Method Key Advantage
Linearity Range 25 - 3000 ng/mL1.4 - 2.5 ng/g (in honey)HPLC-MS
Accuracy (% Recovery) 103.2% - 108.9%Not explicitly stated for this compound in plasmaHPLC-UV (based on available data)
Precision (% RSD) < 15%Not explicitly stated for this compound in plasmaHPLC-UV (based on available data)
Limit of Detection (LOD) Not explicitly stated1 ng/g (in poultry tissue)HPLC-MS
Lower Limit of Quantification (LLOQ) 25 ng/mL5 ng/g (in poultry tissue)HPLC-MS

Table 1: Comparison of HPLC-UV and HPLC-MS Validation Parameters for this compound Analysis.

In-Depth Look at Validation Parameters

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. The HPLC-UV method showed high accuracy, with recovery values consistently above 100%.[1]

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The HPLC-UV method exhibited good precision, with a relative standard deviation (RSD) of less than 15%.[1]

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LLOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Herein lies the most significant advantage of mass spectrometry. An LC-MS method was able to detect this compound at a level of 1 ng/g and quantify it at 5 ng/g in poultry tissue. In a study on a similar fluoroquinolone, ciprofloxacin, in human plasma using UPLC-MS/MS, the LLOQ was found to be 0.05 mg/L (50 ng/mL), which is significantly lower than the 25 ng/mL reported for the HPLC-UV method for this compound.[1] This highlights the superior sensitivity of MS detection, which is crucial for applications requiring trace-level analysis, such as pharmacokinetic studies.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the HPLC-UV and a representative HPLC-MS method.

HPLC-UV Method for this compound in Human Plasma

This method was developed for the quantification of this compound in human plasma for a bioequivalence study.[1]

  • Sample Preparation: Liquid-liquid extraction was employed to isolate this compound from the plasma matrix.

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: 20 mM sodium hydrogen phosphate buffer (pH 3.0) and acetonitrile (88:12, v/v)

    • Detection: UV detection at 280 nm

HPLC-MS Method for this compound

While a comprehensive validation study for this compound in human plasma using HPLC-MS was not found, the following summarizes a method used for its determination in honey, illustrating the typical parameters.

  • Sample Preparation: Multistage liquid-liquid extraction.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: Thermo Fisher Scientific LTQ XL Linear Ion-Trap mass spectrometer with electrospray ionization (ESI).

    • Quantitation: Based on the ratio of the abundance of the primary product ion for this compound to that of an internal standard.

Workflow for HPLC Method Validation

The validation of an HPLC method, whether with UV or MS detection, follows a structured workflow to ensure the reliability of the analytical data.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Method's Purpose set_acceptance Set Validation Acceptance Criteria define_purpose->set_acceptance Defines linearity Linearity & Range set_acceptance->linearity accuracy Accuracy set_acceptance->accuracy precision Precision (Repeatability & Intermediate) set_acceptance->precision specificity Specificity set_acceptance->specificity lod_loq LOD & LOQ set_acceptance->lod_loq robustness Robustness set_acceptance->robustness compile_data Compile & Analyze Validation Data linearity->compile_data accuracy->compile_data precision->compile_data specificity->compile_data lod_loq->compile_data robustness->compile_data validation_report Prepare Validation Report compile_data->validation_report Summarizes in

Figure 1. A generalized workflow for the validation of an analytical method.

Conclusion

The choice between HPLC-UV and HPLC-MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a reliable, accurate, and precise method suitable for routine quality control and assays where the concentration of this compound is expected to be within the microgram per milliliter range. Its cost-effectiveness and robustness make it an attractive option for many laboratories.

  • HPLC-MS offers significantly lower limits of detection and quantification, making it the superior choice for applications requiring high sensitivity, such as bioequivalence and pharmacokinetic studies, where trace levels of the drug and its metabolites need to be accurately measured. The enhanced selectivity of MS also reduces the likelihood of interference from matrix components, leading to more reliable results.

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each detection method is crucial for generating high-quality, reliable data to support regulatory submissions and advance scientific understanding.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Norfloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of antibiotic resistance is paramount. The development of resistance to one antibiotic can often confer resistance to other, structurally similar drugs—a phenomenon known as cross-resistance. This guide provides an objective comparison of cross-resistance between norfloxacin, an early-generation fluoroquinolone, and other members of its class, supported by experimental data and detailed methodologies.

Mechanisms of Fluoroquinolone Cross-Resistance

Cross-resistance within the fluoroquinolone class is common and primarily stems from shared mechanisms of action and resistance. When a bacterium develops resistance to this compound, it frequently exhibits reduced susceptibility to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.[1][2][3] This is because the underlying resistance mechanisms are not specific to a single drug but affect the entire class, albeit to varying degrees.[1]

The two principal mechanisms are:

  • Alterations in Target Enzymes: Fluoroquinolones inhibit bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[4][5] Mutations in the specific drug-binding sites of these enzymes, known as the quinolone resistance-determining regions (QRDRs), prevent the drug from binding effectively.[5][6] A mutation that confers resistance to this compound will likely reduce the binding affinity of other fluoroquinolones as well, leading to broad cross-resistance.[7] High-level resistance often involves sequential mutations in both target enzymes.[5]

  • Overexpression of Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using membrane proteins called efflux pumps, such as NorA in Staphylococcus aureus and AcrAB in Escherichia coli.[4][8] Overexpression of these pumps reduces the intracellular concentration of the drug to sub-lethal levels.[5] Since these pumps can often recognize and expel multiple types of fluoroquinolones, their overexpression is a major contributor to cross-resistance.[1][4] For instance, the NorA efflux pump contributes to resistance against both this compound and ciprofloxacin.[4][5]

Quantitative Analysis of Cross-Resistance

Experimental data consistently demonstrates that the emergence of this compound resistance is a strong predictor of resistance to other fluoroquinolones. The following tables summarize Minimum Inhibitory Concentration (MIC) data from studies on Pseudomonas aeruginosa and clinical isolates of Escherichia coli.

Table 1: Induced this compound Resistance and Cross-Resistance in Pseudomonas aeruginosa

This table presents data from an in vitro study where susceptible strains of P. aeruginosa were serially exposed to increasing concentrations of this compound to induce resistance. The MICs of this compound and other fluoroquinolones were measured before and after resistance induction.

FluoroquinoloneMean MIC (μg/mL) - Susceptible StrainsMean MIC (μg/mL) - this compound-Resistant StrainsFold Increase in MIC
This compound0.6213.0~21x
CiprofloxacinData not available in MICSignificant decrease in zone diameter observedN/A
PefloxacinData not available in MICMajor decrease in zone diameter observedN/A
OfloxacinData not available in MICMajor decrease in zone diameter observedN/A

Data synthesized from an in vitro resistance induction study.[9][10] The study noted significant decreases in susceptibility (measured by zone diameters) to ciprofloxacin, pefloxacin, and ofloxacin after this compound resistance was induced, clearly indicating cross-resistance.[9][10]

Table 2: Fluoroquinolone MICs for Resistant Escherichia coli Clinical Isolates

This table shows the range of MICs for four different fluoroquinolones tested against a large number of fluoroquinolone-resistant E. coli clinical isolates. The data highlights that isolates resistant to one fluoroquinolone are typically resistant to others, though the MIC values can differ significantly.

FluoroquinoloneMIC Range for Resistant Isolates (μg/mL)
This compound10 to >1,000
Ciprofloxacinup to 500
Gatifloxacinup to 300
Levofloxacinup to 200

Data from a study of 214 resistant E. coli clinical isolates.[11] The results show that while this compound often has the highest MICs, high-level resistance is present across all tested fluoroquinolones.[11]

Fluoroquinolone Action and Resistance Pathway

The following diagram illustrates the primary mechanisms by which fluoroquinolones act and how bacteria develop resistance, leading to cross-resistance within the class.

Fluoroquinolone_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Replication DNA Replication (DNA Gyrase / Topoisomerase IV) Target Target Modification (gyrA, parC mutations) Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to FQ_inside Intracellular Fluoroquinolone FQ_inside->Replication Inhibition Efflux Efflux Pump Overexpression FQ_inside->Efflux Expulsion Target->Replication Survival Resistance & Cell Survival Target->Survival FQ_outside Fluoroquinolone (e.g., this compound) Efflux->FQ_outside Efflux->Survival FQ_outside->FQ_inside Entry

Caption: General mechanism of fluoroquinolone action and resistance.

Experimental Protocols

The quantitative data presented in this guide is based on established microbiological methods. Below are detailed protocols representative of those used in the cited studies.

In Vitro Induction of this compound Resistance

This method is used to select for resistant mutants in a controlled laboratory setting.

  • Objective: To generate bacterial strains with induced resistance to this compound through serial exposure.

  • Materials:

    • Susceptible bacterial isolates (e.g., P. aeruginosa).

    • Mueller-Hinton (MH) broth and MH agar plates.

    • This compound analytical standard powder.

    • Sterile culture tubes and Petri dishes.

    • Incubator (35-37°C).

  • Protocol:

    • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strains using the agar or broth microdilution method as described below.

    • Serial Passage: Inoculate the parent strain into a tube of MH broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).[12]

    • Incubation: Incubate the culture at 37°C for 18-24 hours.

    • Stepwise Concentration Increase: After incubation, transfer an aliquot of the culture to a new tube of MH broth containing a higher concentration of this compound (e.g., 2x the previous concentration).

    • Repeat Passages: Repeat this serial transfer process for a set number of passages (e.g., 10-14 times), progressively increasing the this compound concentration in the media.[9][10]

    • Isolation of Resistant Mutants: After the final passage, streak the culture onto an MH agar plate containing a high concentration of this compound to isolate resistant colonies.

    • Confirmation of Resistance: Confirm the elevated MIC of the isolated colonies to this compound. These resistant strains are then used for cross-resistance testing.

Antimicrobial Susceptibility Testing: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Objective: To quantitatively measure the susceptibility of bacterial isolates to various fluoroquinolones.

  • Method: Agar Dilution (as per CLSI guidelines)

    • Preparation of Antibiotic Plates: Prepare a series of MH agar plates each containing a different, twofold serial dilution of a specific fluoroquinolone (e.g., this compound, ciprofloxacin, levofloxacin). A control plate with no antibiotic is also prepared.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Inoculation: Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of each antibiotic-containing agar plate and the control plate.

    • Incubation: Incubate the plates at 37°C for 16-20 hours.

    • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar.

Conclusion

The evidence strongly indicates that resistance to this compound is highly predictive of cross-resistance to other fluoroquinolones, including ciprofloxacin and levofloxacin.[9][10][11] This phenomenon is rooted in the shared molecular targets and common resistance mechanisms, such as target enzyme mutations and efflux pump overexpression.[4] While the degree of resistance (as measured by MIC values) can vary between different fluoroquinolones for a given resistant strain, the overall class effect is clear.[11] For researchers in drug development, this underscores the challenge of creating new fluoroquinolones that can evade existing resistance mechanisms and highlights the importance of using strains with well-characterized resistance profiles during preclinical evaluation.

References

Norfloxacin vs. Nalidixic Acid: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action of norfloxacin and nalidixic acid, two important quinolone antibiotics. By delving into their molecular targets, inhibitory activities, and the experimental data that underpins our understanding, this document serves as a valuable resource for researchers in microbiology, pharmacology, and drug development.

At a Glance: Key Differences

FeatureThis compoundNalidixic Acid
Class Fluoroquinolone (Second Generation)Quinolone (First Generation)
Spectrum of Activity Broad (Gram-positive and Gram-negative)Narrow (Primarily Gram-negative)
Primary Molecular Target DNA Gyrase and Topoisomerase IVPrimarily DNA Gyrase
Potency HighLow

Mechanism of Action: A Deeper Dive

Both this compound and nalidixic acid exert their bactericidal effects by inhibiting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.

The core mechanism involves the stabilization of a transient intermediate in the topoisomerase reaction, the cleavage complex, where the DNA is cut to allow for topological changes. By binding to this complex, the drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks. These breaks are ultimately lethal to the bacterium, triggering pathways that lead to cell death.

This compound: As a fluoroquinolone, this compound possesses a fluorine atom at position 6 and a piperazine moiety at position 7 of its core structure. These additions significantly enhance its activity compared to nalidixic acid. This compound exhibits a dual-targeting mechanism. In many Gram-negative bacteria, its primary target is DNA gyrase.[1] However, in several Gram-positive species, such as Staphylococcus aureus, it preferentially inhibits topoisomerase IV.[2][3] This dual-targeting capability contributes to its broader spectrum of activity and higher potency.

Nalidixic Acid: Being the progenitor of the quinolone class, nalidixic acid has a more limited mechanism. It primarily targets the A subunit of DNA gyrase, interfering with its ability to introduce negative supercoils into DNA.[1][4][5] Its activity against topoisomerase IV is significantly weaker, which partly explains its limited efficacy against many Gram-positive bacteria.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound and nalidixic acid. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

ParameterThis compoundNalidixic Acid
DNA Gyrase Inhibition (Supercoiling)
Ki (vs. E. coli DNA gyrase)1.8 µM[3][6][7]Significantly less potent than this compound
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
MIC Range vs. Urinary Tract Pathogens0.063 to 4 mg/L[8]1 to >128 mg/L[8]
Activity against EnterobacteriaceaeSignificantly more active[9]Active
Activity against P. aeruginosaHighly effective (MIC ≤ 1 µg/ml)[9]Generally resistant
Activity against Gram-positive cocciActive[9]Generally inactive

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for determining the inhibitory activity of compounds against DNA gyrase.

Objective: To measure the concentration of the test compound required to inhibit 50% of the DNA supercoiling activity of gyrase (IC50).

Materials:

  • Purified E. coli DNA Gyrase (Inspiralis)

  • Relaxed pBR322 DNA (Inspiralis)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 30 mM MgCl2, 50 mM KCl, 5 mM DTT, 5 mM ATP, 250 µg/mL BSA)

  • Test compounds (this compound, Nalidixic acid) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 50% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol, 25 mM EDTA)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide

  • Gel electrophoresis system

  • UV transilluminator and imaging system

Procedure:

  • On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of the test compounds to the reaction tubes. Include a "no drug" positive control and a "no enzyme" negative control.

  • Initiate the reaction by adding a pre-determined unit of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

  • Quantify the intensity of the supercoiled DNA band for each concentration. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the standard method for determining the antibacterial potency of a compound. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][10][11][12]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (this compound, Nalidixic acid)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the molecular mechanisms of action and the experimental workflows described in this guide.

Norfloxacin_MoA cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Manages DNA supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->DS_Breaks Stabilizes cleavage complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: this compound's dual-targeting mechanism of action.

Nalidixic_Acid_MoA cluster_bacterium Bacterial Cell Nalidixic_Acid Nalidixic Acid DNA_Gyrase DNA Gyrase (Primary Target) Nalidixic_Acid->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Manages DNA supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Nalidixic acid's primary mechanism of action.

Experimental_Workflows cluster_mic MIC Determination Workflow cluster_gyrase DNA Gyrase Inhibition Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Antibiotics serial_dilution->inoculate_plate incubate_mic Incubate for 16-20h at 35°C inoculate_plate->incubate_mic read_mic Visually Determine MIC incubate_mic->read_mic prep_reaction Prepare Reaction Mix (DNA, Buffer, Inhibitor) add_enzyme Add DNA Gyrase to Initiate Reaction prep_reaction->add_enzyme incubate_gyrase Incubate for 30-60 min at 37°C add_enzyme->incubate_gyrase stop_reaction Terminate Reaction incubate_gyrase->stop_reaction gel_electrophoresis Separate DNA by Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize_results Stain, Visualize, and Quantify DNA Bands gel_electrophoresis->visualize_results

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Norfloxacin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Norfloxacin, a synthetic fluoroquinolone, exhibits broad-spectrum antibacterial activity against a variety of pathogens. Understanding the correlation between its activity in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting clinical efficacy and guiding drug development. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and the workflow for establishing in vitro-in vivo correlation.

Data Presentation: In Vitro and In Vivo Activity of this compound

The antibacterial efficacy of this compound has been extensively evaluated through both in vitro susceptibility testing and in vivo animal models of infection. The following tables summarize the quantitative data from various studies, offering a clear comparison of its performance against different bacterial species.

In Vitro Susceptibility of Various Bacterial Species to this compound

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli-0.05[1]
Klebsiella sp.-0.4[1]
Enterobacter cloacae-0.2[1]
Serratia sp.-1.6[1]
Proteus mirabilis-0.1[1]
Pseudomonas aeruginosa0.8[1]3.1[1]
Staphylococcus aureus1.01.6[1][2]
Streptococcus pyogenes-6.3[1]
Streptococcus faecalis-12.5[1]
Haemophilus influenzae-0.12
Neisseria gonorrhoeae-0.016[2]
In Vivo Efficacy of this compound in Animal Models

In vivo studies are essential to assess the therapeutic potential of an antibiotic in a complex biological system. The efficacy of this compound has been demonstrated in various animal infection models.

Animal ModelBacterial StrainTreatment RegimenEfficacy
Mouse Protection TestEscherichia coliNot SpecifiedSimilar activity to ciprofloxacin, difloxacin, ofloxacin, temafloxacin, and fleroxacin
Mouse Protection TestPseudomonas aeruginosaNot SpecifiedSimilar activity to ciprofloxacin, difloxacin, ofloxacin, temafloxacin, and fleroxacin[3]
Mouse Protection TestStaphylococcus aureusNot SpecifiedLess active than difloxacin, temafloxacin, and tosufloxacin[3]
Mouse PyelonephritisEscherichia coliNot SpecifiedEffective in treating the infection[3]
Mouse PyelonephritisPseudomonas aeruginosaNot SpecifiedRequired four times greater doses than for E. coli[3]
Rabbit Subcutaneous Tissue CageEscherichia coliOral, 7 daysReduced viable counts to <10 CFU/mL
Rabbit Subcutaneous Tissue CageKlebsiella pneumoniaeOral, 7 daysReduced viable counts to <10 CFU/mL[4]
Rat Model of CirrhosisNot SpecifiedNot SpecifiedMore effective than Rifaximin in preventing bacterial translocation[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results across different studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution or agar dilution method.

Broth Microdilution Method:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted this compound and the bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing twofold dilutions of this compound are prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized amount of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of more than a single colony or a faint haze.

In Vivo Mouse Systemic Infection Model

The mouse systemic infection model, also known as the mouse protection test, is a common method to evaluate the in vivo efficacy of antibiotics.

  • Animal Model: Typically, specific pathogen-free mice (e.g., Swiss albino or BALB/c) of a specific age and weight are used.

  • Infection: Mice are infected intraperitoneally (IP) with a lethal dose of the bacterial pathogen (e.g., Escherichia coli, Staphylococcus aureus). The bacterial suspension is often mixed with a mucin-based solution to enhance virulence.

  • Treatment: this compound is administered orally (PO) or subcutaneously (SC) at various doses at specific time points post-infection (e.g., 1 and 6 hours after infection).

  • Observation: The survival of the mice is monitored over a period of 7 to 14 days.

  • Efficacy Evaluation: The efficacy of this compound is determined by its ability to protect the mice from death. The 50% effective dose (ED50), which is the dose that protects 50% of the infected animals, is often calculated.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and the workflow for establishing an in vitro-in vivo correlation.

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Induces supercoiling Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenates Relaxed_DNA Relaxed DNA DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated Catenated DNA Replicated_DNA->Topoisomerase_IV Cell_Division Cell Division Decatenated_DNA->Cell_Division DNA_Replication->Replicated_DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Cell_Division->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis MIC MIC Determination (Broth/Agar Dilution) PD_Parameters Determine PD Parameters (MIC, MBC) MIC->PD_Parameters Time_Kill Time-Kill Assays Time_Kill->PD_Parameters PAE Post-Antibiotic Effect (PAE) PAE->PD_Parameters Animal_Model Animal Infection Model (e.g., Mouse Thigh, Lung) PK_Sampling Pharmacokinetic (PK) Sampling (Plasma, Tissue) Animal_Model->PK_Sampling Efficacy Efficacy Assessment (CFU Reduction, Survival) Animal_Model->Efficacy PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) PK_Sampling->PK_Parameters Correlation Correlate PK/PD Indices with In Vivo Efficacy Efficacy->Correlation PKPD_Indices Calculate PK/PD Indices (AUC/MIC, Cmax/MIC, %T>MIC) PK_Parameters->PKPD_Indices PD_Parameters->PKPD_Indices PKPD_Indices->Correlation a Correlation->a Establish IVIVC

Caption: Workflow for establishing an in vitro-in vivo correlation.

Discussion and Correlation

This compound generally demonstrates good in vitro activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][6] Its activity against Gram-positive organisms, such as staphylococci and streptococci, is comparatively lower.[1][2]

The in vivo efficacy of this compound often reflects its in vitro potency. For instance, this compound is effective in treating experimental urinary tract infections in mice caused by susceptible E. coli.[3] However, the correlation is not always direct. For infections caused by less susceptible pathogens like P. aeruginosa, higher doses are required to achieve a therapeutic effect in animal models, which aligns with the higher MIC values observed in vitro.[3]

Pharmacokinetic and pharmacodynamic (PK/PD) parameters are crucial for bridging the gap between in vitro data and in vivo outcomes. For fluoroquinolones like this compound, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are considered key predictors of efficacy. Achieving a certain threshold for these indices is often associated with successful bacterial eradication. Studies have shown that this compound penetrates well into tissues, which is a favorable pharmacokinetic property that contributes to its in vivo activity.[7]

References

Norfloxacin Derivatives Emerge as Potent Agents Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel norfloxacin derivatives showcases their enhanced efficacy and potential to combat drug-resistant MRSA strains. These findings, supported by extensive experimental data, offer promising avenues for the development of new-generation antibiotics.

In the ongoing battle against antibiotic resistance, researchers are increasingly turning to the modification of existing drug scaffolds to develop more potent and resilient therapeutic agents. A growing body of evidence highlights the significant potential of this compound derivatives in combating Methicillin-resistant Staphylococcus aureus (MRSA), a notorious superbug responsible for a substantial number of hospital-acquired infections. This guide provides a comprehensive comparison of various this compound derivatives, detailing their anti-MRSA activity, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.

Comparative Anti-MRSA Activity

Recent studies have explored a range of modifications to the this compound molecule, including the introduction of new substituents at the C-7 position and hybridization with other pharmacologically active moieties such as 1,3,4-oxadiazoles, 1,3,5-triazines, and pyrimidines. These modifications have, in many cases, led to a significant enhancement of antibacterial activity against MRSA compared to the parent drug, this compound.

The antibacterial efficacy of these derivatives is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The table below summarizes the MIC values of several notable this compound derivatives against various MRSA strains, providing a clear comparison of their in vitro activity.

Derivative TypeSpecific Derivative/CompoundMRSA Strain(s)MIC (µg/mL)Fold Increase in Potency vs. This compoundReference
This compound Parent Drug Clinical Isolates 3.13 (MIC90) - [1][2]
This compound Parent Drug MRSA 1.172 - [3]
8-fluoro this compound DerivativesC-7 substituted with Morpholine, N-methyl/phenyl/benzyl/pyrimidinyl piperazines, n-butylamineMRSAIncreased potencyNot specified[4]
This compound-1,3,4-oxadiazole HybridsCompound 5kMRSA1-30.25-1-[5]
N4-Substituted Piperazinyl this compound DerivativesCompound 20cFluoroquinolone-resistant MRSANot specified6.3-fold more active[6]
N4-Substituted Piperazinyl this compound DerivativesCompound 8bFluoroquinolone-resistant MRSANot specified5.9-fold more active[6]
New this compound AnaloguesCompound 7MRSA AUMC 2610.80 µM2-fold more potent[7]

Cytotoxicity and Selectivity

A critical aspect of drug development is ensuring that the therapeutic agent is selectively toxic to the target pathogen while exhibiting minimal harm to host cells. Cytotoxicity assays are therefore essential to evaluate the safety profile of new drug candidates. Several studies on this compound derivatives have included assessments of their effects on mammalian cell lines. For instance, certain 7-substituted this compound derivatives have been evaluated for their cytotoxicity, with some compounds showing distinct profiles against renal cancer cell lines, indicating potential for other therapeutic applications.[4] In another study, the most potent antibacterial compounds showed negligible toxic effects when evaluated against the normal cell line WI 38, suggesting a favorable safety profile.[7]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for this compound and its derivatives involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the fluoroquinolones stabilize the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death.

In Staphylococcus aureus, topoisomerase IV is often the more susceptible target for fluoroquinolones.[6] The enhanced activity of some this compound derivatives is attributed to their improved binding affinity for these target enzymes. Molecular docking studies have supported the notion that these derivatives can establish additional bonds with the active sites of gyrase and topoisomerase IV.[6]

Mechanism_of_Action_of_Norfloxacin_Derivatives Norfloxacin_Derivative This compound Derivative Bacterial_Cell Bacterial Cell (MRSA) Norfloxacin_Derivative->Bacterial_Cell DNA_Gyrase DNA Gyrase Norfloxacin_Derivative->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin_Derivative->Topoisomerase_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Essential for Topoisomerase_IV->DNA_Replication_Transcription Essential for DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Replication_Transcription->DNA_Damage Disruption leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Antibacterial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC Quantitative Analysis (MIC Determination) Screening->MIC Active Compounds Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) MIC->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Cytotoxicity->Mechanism Selective Compounds Lead Lead Compound Identification Mechanism->Lead

References

Norfloxacin Combination Therapy vs. Monotherapy for E. coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of norfloxacin combination therapy versus monotherapy for the treatment of Escherichia coli (E. coli) infections. By synthesizing available in-vitro and clinical data, this document aims to offer valuable insights for research and development in the field of infectious diseases. While direct clinical trials comparing a specific this compound combination therapy to its monotherapy counterpart are limited, this guide draws upon existing studies to present a comprehensive overview of their respective performance profiles.

Executive Summary

This compound, a fluoroquinolone antibiotic, is a widely used therapeutic agent for urinary tract infections (UTIs) frequently caused by E. coli. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. However, the emergence of fluoroquinolone-resistant E. coli strains necessitates the exploration of alternative therapeutic strategies, including combination therapies. This guide evaluates the efficacy of this compound monotherapy based on clinical data and explores the potential of combination therapies through in-vitro synergistic studies.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data from various studies to facilitate a clear comparison between this compound monotherapy and potential combination therapies.

Table 1: Clinical Efficacy of this compound Monotherapy in E. coli Infections (UTIs)
Study/RegimenPathogenIndicationCure Rate (%)This compound MIC50/MIC90 (mg/L)Reference
This compound (400 mg bid, 10 days)E. coli (85% of cases)Uncomplicated UTI100% (initial cure)0.03 / 1.0[1]
This compound (400 mg bid, 7-14 days)E. coli (most common)Acute UTI79%Not specified[2]
This compound (400 mg bid, 3 days)E. coliAcute Uncomplicated CystitisEradication: 100%Not specified[3]
This compound (400 mg bid) vs. TMP-SMXE. coliUncomplicated UTI91% (5-9 days post-therapy)Not specified[4]
This compound (400 mg bid) vs. TMP-SMXE. coli (72%)Acute Symptomatic UTI95%≤2 (MIC for 90% of strains)[5]

Note: Cure rates and MIC values can vary based on the patient population, geographical location, and the specific E. coli strains.

Table 2: In-Vitro Synergistic Activity of this compound Combination Therapies against E. coli
CombinationE. coli IsolatesMethodKey FindingsInterpretation of SynergyReference
This compound + MetronidazoleClinical Isolates (diarrhea, septicemia, UTI)MIC, FIC IndexComplete synergy observedSynergistic[6]
This compound + CiprofloxacinE. coliCheckerboard, FIC IndexAdditive effectAdditive[7]

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and a deeper understanding of the presented data.

Antimicrobial Susceptibility Testing (AST) for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Bacterial Inoculum Preparation:

    • Select 3-5 well-isolated colonies of E. coli from a non-selective agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound (and the combination agent, if applicable) in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent(s).

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This method is used to assess the in-vitro interaction between two antimicrobial agents.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial dilutions of Drug A (e.g., this compound).

    • Along the y-axis, prepare serial dilutions of Drug B (the combination agent).

    • The final plate will contain various concentrations of each drug alone and in combination.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized E. coli suspension (as described in the AST protocol).

    • Incubate the plate under appropriate conditions.

  • Fractional Inhibitory Concentration (FIC) Index Calculation:

    • Determine the MIC of each drug alone and in combination.

    • The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.

    • The FIC Index is the sum of the FICs for both drugs: FIC Index = FIC of Drug A + FIC of Drug B.

    • The interaction is interpreted as synergistic (FIC Index ≤ 0.5), additive or indifferent (>0.5 to 4), or antagonistic (>4).[4]

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation:

    • Prepare tubes containing MHB with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with a standardized E. coli suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them onto a suitable agar medium.

  • Colony Counting and Analysis:

    • Incubate the plates and count the number of viable colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL against time to generate the time-kill curve.

    • Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Mandatory Visualizations

Signaling Pathway of this compound in E. coli

Norfloxacin_Pathway This compound This compound OuterMembrane Outer Membrane (Porin Channels) This compound->OuterMembrane Enters cell Periplasm Periplasm OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Cytoplasm Cytoplasm InnerMembrane->Cytoplasm DNA_Gyrase DNA Gyrase (GyrA, GyrB) Cytoplasm->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV (ParC, ParE) Cytoplasm->TopoisomeraseIV Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Leads to TopoisomeraseIV->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound in E. coli.

Experimental Workflow for Checkerboard Synergy Assay

Checkerboard_Workflow Start Start: Isolate E. coli Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plate with E. coli Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plate with Serial Dilutions of Drugs DrugA Drug A (this compound) along x-axis Prepare_Plates->DrugA DrugB Drug B (Combination Agent) along y-axis Prepare_Plates->DrugB Prepare_Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC for each well (visual inspection) Incubate->Read_MIC Calculate_FIC Calculate FIC Index: FIC_A + FIC_B Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, Antagonism Calculate_FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship of Therapeutic Outcomes

Therapeutic_Outcomes cluster_mono Monotherapy cluster_combo Combination Therapy Monotherapy This compound Monotherapy Monotherapy_Outcome Established Clinical Efficacy for UTIs Monotherapy->Monotherapy_Outcome Monotherapy_Challenge Risk of Resistance Development Monotherapy->Monotherapy_Challenge Combination_Therapy This compound Combination Therapy Monotherapy_Challenge->Combination_Therapy Drives need for Combo_Potential Potential for Synergy (In-vitro evidence) Combination_Therapy->Combo_Potential Combo_Benefit May Overcome Resistance & Broaden Spectrum Combination_Therapy->Combo_Benefit Combo_Potential->Monotherapy Potential to enhance

Caption: Rationale for considering combination therapy.

Conclusion

This compound monotherapy remains a clinically effective treatment for uncomplicated UTIs caused by susceptible E. coli strains. However, the growing concern of antimicrobial resistance highlights the need for innovative therapeutic approaches. In-vitro studies demonstrate the synergistic potential of this compound when combined with other antimicrobial agents, which could offer a strategy to enhance efficacy and combat resistance. Further clinical trials are warranted to directly compare the efficacy and safety of this compound combination therapies against monotherapy in the context of E. coli infections to translate these promising in-vitro findings into clinical practice.

References

Validating Norfloxacin as a DNA Gyrase Inhibitor: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of norfloxacin's performance as a DNA gyrase inhibitor against other well-known inhibitors, supported by experimental data from biochemical assays. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

This compound: Performance in DNA Gyrase Inhibition Assays

This compound, a pioneering fluoroquinolone antibiotic, effectively targets bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair. Its inhibitory activity is primarily validated through a series of biochemical assays that measure its impact on the enzyme's core functions: DNA supercoiling, DNA cleavage, and ATPase activity.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and other DNA gyrase inhibitors from various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative IC50 Values for DNA Gyrase Supercoiling Inhibition

CompoundOrganismIC50 (µM)Reference
This compound Escherichia coli~1.8 - 7.83[1][2]
CiprofloxacinEscherichia coli~0.45 - 10.71[3][4]
Nalidixic AcidEscherichia coli~200 - 800[5]
NovobiocinEscherichia coli~0.08 - 0.9[6][7]

Table 2: Comparative IC50 Values for DNA Gyrase Cleavage Assay

CompoundOrganismConcentration for CleavageReference
This compound Escherichia coliInduces cleavage complexes[8][9]
CiprofloxacinEscherichia coliInduces cleavage complexes[10]

Note: The DNA cleavage assay often demonstrates the ability of quinolones to stabilize the gyrase-DNA complex, leading to DNA breaks, rather than providing a direct IC50 value for inhibition of catalytic activity.

Experimental Protocols

Detailed methodologies for the principal biochemical assays used to validate DNA gyrase inhibitors are outlined below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent DNA gyrase from introducing negative supercoils into relaxed circular DNA.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed pBR322 DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound and other inhibitors of interest

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add the assay buffer, relaxed pBR322 DNA, and the desired concentration of the inhibitor (or vehicle control).

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.[6]

DNA Gyrase Cleavage Assay

This assay assesses the ability of quinolone antibiotics like this compound to stabilize the covalent complex between DNA gyrase and cleaved DNA, resulting in double-strand breaks.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (similar to supercoiling buffer but lacking ATP)[10]

  • This compound and other test compounds

  • SDS (Sodium Dodecyl Sulfate) solution

  • Proteinase K

  • Agarose gel (1%) and electrophoresis system

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and the test compound.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.

  • Add SDS and Proteinase K to the reaction to denature the enzyme and digest the protein covalently attached to the DNA, respectively.

  • Incubate further at 37°C for 30 minutes.

  • Analyze the DNA products by agarose gel electrophoresis.

  • The presence of linearized plasmid DNA indicates the stabilization of the cleavage complex by the inhibitor.

DNA Gyrase ATPase Assay

This assay measures the effect of inhibitors on the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction. This is particularly relevant for inhibitors like aminocoumarins (e.g., novobiocin) but can also be used to assess the allosteric effects of quinolones.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed circular DNA (as a cofactor)

  • ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 1 mM DTT)

  • ATP

  • A system to detect ATP hydrolysis (e.g., a coupled enzyme system that links ADP production to NADH oxidation, which can be monitored spectrophotometrically at 340 nm, or a malachite green-based assay to detect inorganic phosphate)[11][12]

  • This compound and other inhibitors

Procedure (using a coupled enzyme assay):

  • Prepare a reaction mixture containing the ATPase assay buffer, DNA, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase.

  • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.

Visualizing the Mechanisms

To better understand the experimental processes and the mechanism of this compound action, the following diagrams have been generated using Graphviz.

DNA_Gyrase_Supercoiling_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Assay_Buffer Assay Buffer + ATP Assay_Buffer->Incubation Inhibitor This compound / Other Inhibitors Inhibitor->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Add DNA Gyrase Visualization Visualize & Quantify Supercoiled DNA Electrophoresis->Visualization Separation of Topoisomers

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

DNA_Gyrase_Cleavage_Assay_Workflow cluster_setup Complex Formation cluster_reaction Reaction & Treatment cluster_analysis Analysis Supercoiled_DNA Supercoiled Plasmid DNA Incubation Incubate with Gyrase at 37°C Supercoiled_DNA->Incubation Cleavage_Buffer Cleavage Buffer (no ATP) Cleavage_Buffer->Incubation Quinolone This compound Quinolone->Incubation Treatment Add SDS + Proteinase K Incubation->Treatment Electrophoresis Agarose Gel Electrophoresis Treatment->Electrophoresis Detection Detect Linearized DNA Electrophoresis->Detection

Caption: Workflow for the DNA Gyrase Cleavage Assay.

Norfloxacin_Mechanism_of_Action cluster_enzyme DNA Gyrase (GyrA2B2) cluster_process Catalytic Cycle GyrA GyrA Subunits DNA_Binding 1. Gyrase binds to DNA GyrA->DNA_Binding GyrB GyrB Subunits (ATPase activity) GyrB->DNA_Binding DNA_Cleavage 2. GyrA mediates DNA cleavage DNA_Binding->DNA_Cleavage Strand_Passage 3. DNA strand passage DNA_Cleavage->Strand_Passage Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Religation 4. DNA religation Strand_Passage->DNA_Religation Inhibition Inhibition of DNA Replication & Transcription This compound This compound This compound->Cleavage_Complex Binds to complex Cleavage_Complex->Inhibition Blocks religation

Caption: Mechanism of this compound Inhibition of DNA Gyrase.

References

A Comparative Analysis of Norfloxacin and Ofloxacin Phototoxicity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Guide Published: November 10, 2025

This guide provides a detailed comparative analysis of the phototoxicity of two prominent fluoroquinolone antibiotics, norfloxacin and ofloxacin. The information herein is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and mechanistic insights to inform preclinical safety assessments and guide future drug design.

Executive Summary: this compound vs. Ofloxacin Phototoxicity

Fluoroquinolones are a class of broad-spectrum antibiotics recognized for their potential to cause drug-induced phototoxicity. This adverse effect, resulting from the interaction of the drug with ultraviolet (UV) radiation, can limit their clinical utility. Both this compound and ofloxacin are susceptible to this effect, but experimental and clinical data indicate a difference in their phototoxic potential.

Based on a comprehensive review of in vivo and in vitro studies, this compound is generally considered to possess a slightly greater phototoxic potential than ofloxacin. An in vitro study using human lens epithelial cells demonstrated a phototoxicity order of: Ciprofloxacin > this compound > Lomefloxacin > Ofloxacin > Nalidixic acid. While both drugs operate through similar photochemical mechanisms, including the generation of reactive oxygen species (ROS), the subtle differences in their chemical structures likely account for the observed variance in phototoxic severity.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative parameters from experimental studies to facilitate a direct comparison between this compound and ofloxacin.

ParameterThis compoundOfloxacinKey Findings & References
Relative Phototoxicity Rank HigherLowerMultiple studies rank this compound as having a greater phototoxic potential than ofloxacin.
Singlet Oxygen (¹O₂) Quantum Yield (ΦΔ) 0.06 - 0.090.06 - 0.09Both drugs have low and comparable quantum yields for singlet oxygen generation in aqueous buffer (pD 7.5), suggesting this specific ROS pathway is not the primary differentiator in their overall phototoxicity. A specific value for this compound at pH 7.5 is ~0.08.
Superoxide (O₂⁻) Generation Documented producerLower rate impliedThe more phototoxic fluoroquinolones tend to produce superoxide at a faster rate. This compound is known to generate high amounts of superoxide anions.
Photodegradation Quantum Yield High (Zwitterionic form)High (Zwitterionic form)For both drugs, the zwitterionic form is the most photoreactive, with a quantum yield 2-3 times higher than the anionic form and >10 times higher than the cationic form.
Clinical Phototoxic Potential WeakLowThis compound is described as having a weak phototoxic potential in controlled clinical studies. While direct comparative incidence rates are scarce, ofloxacin is also considered to have a low potential for phototoxic reactions in humans.

Mechanistic Overview of Phototoxicity

The phototoxicity of fluoroquinolones like this compound and ofloxacin is initiated when the drug molecule absorbs energy from UVA radiation (320-400 nm). This elevates the molecule to an excited singlet state, which can then transition to a more stable, longer-lived triplet state. This excited triplet-state molecule can initiate two primary types of photochemical reactions that lead to cellular damage:

  • Type I Reaction: The excited drug engages in electron transfer reactions directly with cellular substrates like lipids, proteins, or DNA, generating radical ions which can further react with oxygen to produce superoxide anions (O₂⁻).

  • Type II Reaction: The excited drug transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Both singlet oxygen and superoxide are potent reactive oxygen species that cause oxidative stress, leading to lipid peroxidation, protein damage, DNA strand breaks, and ultimately, cell necrosis or apoptosis, manifesting clinically as a phototoxic reaction (e.g., exaggerated sunburn).

G cluster_initiation Initiation cluster_excitation Excitation & Intersystem Crossing cluster_pathways Damage Pathways cluster_outcome Outcome FQ Fluoroquinolone (this compound/Ofloxacin) FQ_S1 Excited Singlet State (¹FQ) FQ->FQ_S1 UVA UVA Radiation (320-400 nm) UVA->FQ Absorption FQ_T1 Excited Triplet State (³FQ) FQ_S1->FQ_T1 ISC TypeI Type I Reaction (Electron Transfer) FQ_T1->TypeI TypeII Type II Reaction (Energy Transfer) FQ_T1->TypeII Substrate Cellular Substrates (Lipids, Proteins, DNA) TypeI->Substrate O2 Molecular O₂ TypeII->O2 ROS ROS Generation (¹O₂, O₂⁻) O2->ROS Energy Substrate->ROS O₂ Damage Oxidative Cellular Damage ROS->Damage Phototoxicity Clinical Phototoxicity (Erythema, Edema) Damage->Phototoxicity

Caption: General mechanism of fluoroquinolone-induced phototoxicity.

Experimental Protocols

Reproducible and standardized methodologies are critical for assessing phototoxic potential. Below are protocols for key experiments cited in the literature.

In Vitro Cellular Phototoxicity Assay

This assay evaluates the phototoxic potential of a compound on a cellular level. Human lens epithelial cells or keratinocytes are commonly used models.

Methodology:

  • Cell Culture: Plate cells (e.g., human lens epithelial cells) in a 96-well microplate at a suitable density and culture for 24-48 hours to allow for attachment.

  • Drug Incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or ofloxacin (e.g., 0.125-1 mM). Include a drug-free control. Incubate for a defined period (e.g., 24 hours).

  • UVA Irradiation: Expose the microplate to a non-cytotoxic dose of UVA radiation (e.g., 2.5 J/cm²). A duplicate plate should be kept in the dark to serve as a non-irradiated control.

  • Post-Incubation: Following irradiation, incubate the cells for another 24 hours.

  • Viability Assessment: Measure cell viability using a standard method:

    • MTS Assay: Quantifies mitochondrial activity in living cells.

    • LDH Assay: Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity.

  • Data Analysis: Compare the viability of cells exposed to the drug and UVA light with control groups (drug only, UVA only, and untreated). A significant decrease in viability in the drug + UVA group indicates phototoxicity.

G start Start: Seed Cells in 96-well plates incubate1 Incubate for 24-48h (Allow attachment) start->incubate1 add_drug Add Drug Solutions (this compound/Ofloxacin) + Controls incubate1->add_drug split add_drug->split uva_plus Irradiate Plate (+UVA) split->uva_plus Test Group uva_minus Keep Plate in Dark (-UVA Control) split->uva_minus Control Group incubate2_plus Incubate 24h uva_plus->incubate2_plus incubate2_minus Incubate 24h uva_minus->incubate2_minus measure_plus Measure Cell Viability (e.g., MTS/LDH Assay) incubate2_plus->measure_plus measure_minus Measure Cell Viability (e.g., MTS/LDH Assay) incubate2_minus->measure_minus analyze Analyze Data: Compare +UVA vs -UVA measure_plus->analyze measure_minus->analyze end End: Determine Phototoxic Potential analyze->end

Caption: Experimental workflow for an in vitro phototoxicity assay.

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

This biophysical experiment quantifies the efficiency of a drug in producing singlet oxygen upon photoexcitation.

Methodology:

  • Sample Preparation: Prepare solutions of the test compound (this compound or ofloxacin) and a reference standard with a known ΦΔ (e.g., perinaphthenone) in a suitable solvent (e.g., phosphate buffer in D₂O, as D₂O extends the lifetime of ¹O₂). Adjust the concentrations so that the absorbance at the excitation wavelength is identical for both sample and reference.

  • Excitation: Use a pulsed laser to excite the sample at a wavelength where the drug absorbs (e.g., >300 nm).

  • Detection: Use a highly sensitive near-infrared (NIR) detector to measure the characteristic phosphorescence emission of singlet oxygen at ~1270 nm.

  • Data Acquisition: Record the time-resolved decay of the 1270 nm emission signal.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) by comparing the initial intensities of their phosphorescence signals.

In Vivo Murine Phototoxicity Assay

This animal model provides data on the phototoxic response in a whole organism, which is crucial for preclinical safety assessment.

Methodology:

  • Animal Model: Use a strain of mice with suitable skin characteristics (e.g., ICR or Balb/c mice).

  • Drug Administration: Administer the fluoroquinolone (e.g., 40 mg/kg) intravenously to ensure consistent systemic exposure and bypass variability in oral absorption. A control group receives the vehicle (e.g., 0.1 N NaOH).

  • UVA Exposure: Immediately after drug administration, place the mice in chambers and expose them to a controlled dose of UVA light (e.g., 26 J/cm²) for a set duration (e.g., 4 hours). The ears are typically used as the assessment site due to their thinness and lack of fur.

  • Observation and Scoring: Observe and score the redness (erythema) and swelling (edema) of the ears at multiple time points after irradiation (e.g., 0, 24, 48, 72 hours). A standardized scoring system is used (e.g., 0 = normal, 1 = mild erythema, 2 = moderate erythema, 3 = severe erythema and edema).

  • Data Analysis: Compare the phototoxicity scores of the drug-treated group with the vehicle control group to determine the severity and time course of the phototoxic reaction.

Norfloxacin's Antibacterial Spectrum: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro antibacterial activity of norfloxacin against a panel of common clinical isolates. Its performance is benchmarked against other frequently used antibiotics, including fluoroquinolones (ciprofloxacin, levofloxacin) and agents commonly prescribed for urinary tract infections (nalidixic acid, nitrofurantoin, trimethoprim). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antibacterial spectrum.

Comparative Antibacterial Activity

The in vitro efficacy of this compound and its comparators was assessed by determining the Minimum Inhibitory Concentration (MIC) for a range of Gram-positive and Gram-negative clinical isolates. The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of an antibiotic's potency. The aggregated data, presented in Table 1, summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) values collated from multiple studies.

This compound demonstrates significant activity against a broad spectrum of bacteria. It is particularly potent against many Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa.[1] While active against Gram-positive organisms like Staphylococcus aureus, its potency is comparatively less than against Gram-negative bacteria.

Bacterial Species Antibiotic MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Gram-Negative
Escherichia coliThis compound0.023 - >10000.050.25
Ciprofloxacin≤0.06 - >80.0150.25
Levofloxacin≤0.25 - 20.120.25
Nalidixic Acid1 - >128432
Nitrofurantoin1 - 1281616
Trimethoprim0.5 - >322>32
Pseudomonas aeruginosaThis compound0.12 - 13.50.83.1
Ciprofloxacin≤1 - 40.251
Levofloxacin1 - >814
Nalidixic Acid---
Nitrofurantoin---
Trimethoprim---
Gram-Positive
Staphylococcus aureusThis compound0.25 - 411.6
(including MRSA)Ciprofloxacin---
Levofloxacin0.3 - >80.51
Nalidixic Acid---
Nitrofurantoin---
Trimethoprim---
Methicillin-ResistantThis compound--3.13
Staphylococcus aureus (MRSA)

Note: MIC values can vary between studies due to differences in testing methodologies and geographical location of isolates. The data presented represents a consolidation of findings from multiple sources. A '-' indicates that comprehensive data for that specific antibiotic-organism combination was not available in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The following are detailed methodologies for the key experiments cited in this guide, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This is one of the most common methods for determining MIC values.

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotics. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antibiotic directly into the agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation and Incubation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterium.

Disk Diffusion Method (Kirby-Bauer Test)

While not providing a direct MIC value, this method is widely used to determine the susceptibility of bacteria to antibiotics.

  • Inoculum Preparation and Plating: A standardized bacterial suspension is prepared and swabbed evenly across the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of an antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of an antibiotic using the broth microdilution method.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions D Serial Dilution of Antibiotics in 96-Well Plate A->D B Isolate and Culture Clinical Bacteria C Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35-37°C for 16-20h E->F G Visually Inspect for Turbidity F->G H Determine Minimum Inhibitory Concentration (MIC) G->H I Record MIC Values for Each Isolate H->I J Calculate MIC50 and MIC90 I->J K Compare Activity with Alternative Antibiotics J->K

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

The Efficacy of Oral Norfloxacin Versus Parenteral Antibiotics in the Management of Nosocomial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibiotic therapy for nosocomial, or hospital-acquired, infections is continually evolving, driven by the dual pressures of antimicrobial resistance and healthcare costs. Historically, parenteral antibiotics have been the standard of care for serious infections. However, the development of potent oral antibiotics, such as the fluoroquinolone norfloxacin, has prompted a re-evaluation of this paradigm. This guide provides an objective comparison of oral this compound and parenteral antibiotics for the treatment of nosocomial infections, supported by available experimental data and detailed methodologies.

Executive Summary

Oral this compound presents a viable alternative to parenteral antibiotics in specific clinical scenarios of nosocomial infections, particularly for urinary tract infections (UTIs). Its efficacy in other nosocomial infections like pneumonia or bacteremia is less established, with current data largely focused on prophylaxis in high-risk patient populations or comparisons involving other fluoroquinolones like ciprofloxacin. While parenteral therapy remains the cornerstone for severe and systemic infections, a transition to oral this compound can offer benefits in terms of cost, patient comfort, and reduced complications associated with intravenous access. This guide synthesizes the available evidence to aid in informed decision-making for research and clinical trial design.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from key studies comparing this compound or a related oral fluoroquinolone with parenteral antibiotics.

Table 1: Prophylaxis of Bacterial Infections in Patients with Advanced Cirrhosis and Hemorrhage

OutcomeOral this compound (400 mg twice daily)Intravenous Ceftriaxone (1 g daily)p-value
Incidence of Proven or Possible Infections 33%11%0.003[1]
Incidence of Proven Infections 26%11%0.03[1]
Spontaneous Bacteremia or Peritonitis 12%2%0.03[1]

Table 2: Treatment of Nosocomial Urinary Tract Infections (Pharmacoeconomic Analysis)

ParameterOral this compoundBest Parenteral Therapy
Study Focus Pharmacoeconomic analysis of moderate to serious, multiply-resistant nosocomial UTIs.[2]A clinical trial comparing this compound to the best parenteral therapy was conducted.[2]

Table 3: Treatment of Severe Nosocomial Pneumonia (Intravenous Ciprofloxacin vs. Intravenous Imipenem-Cilastatin)

OutcomeIntravenous Ciprofloxacin (400 mg every 8h)Intravenous Imipenem-Cilastatin (1000 mg every 8h)p-value
Clinical Response Rate 69%56%0.021[3]
Bacteriological Eradication Rate 69%59%0.069[3]
Eradication of Enterobacteriaceae 93%65%0.009[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key studies cited.

Study 1: Prophylaxis in Cirrhosis with Hemorrhage
  • Objective: To compare the efficacy of oral this compound versus intravenous ceftriaxone in the prophylaxis of bacterial infections in patients with advanced cirrhosis and gastrointestinal hemorrhage.[1]

  • Study Design: A randomized, multicenter, controlled trial.[1][4]

  • Patient Population: 111 patients with advanced cirrhosis (defined by the presence of at least two of the following: ascites, severe malnutrition, encephalopathy, or bilirubin >3 mg/dL) and gastrointestinal hemorrhage.[1]

  • Interventions:

    • Group 1: Oral this compound 400 mg twice daily for 7 days (n=57).[1]

    • Group 2: Intravenous ceftriaxone 1 g daily for 7 days (n=54).[1]

  • Primary Endpoint: Prevention of bacterial infections within 10 days of inclusion.[1]

  • Key Findings: Intravenous ceftriaxone was found to be more effective than oral this compound in preventing bacterial infections in this high-risk population.[1]

Study 2: Treatment of Nosocomial Pneumonia
  • Objective: To compare the efficacy and safety of intravenous ciprofloxacin with intravenous imipenem-cilastatin for the treatment of severe pneumonia.[3]

  • Study Design: A prospective, randomized, double-blind, multicenter trial.[3]

  • Patient Population: 405 patients with severe pneumonia, 78% of whom had nosocomial pneumonia.[3] The mean APACHE II score was 17.6, and 79% of patients required mechanical ventilation.[3]

  • Interventions:

    • Group 1: Intravenous ciprofloxacin (400 mg every 8 hours).[3]

    • Group 2: Intravenous imipenem-cilastatin (1000 mg every 8 hours).[3]

    • Doses were adjusted for renal function.[3]

  • Primary and Secondary Endpoints: Bacteriological and clinical responses at 3 to 7 days after completion of therapy.[3]

  • Key Findings: Intravenously administered ciprofloxacin demonstrated a significantly higher clinical response rate compared to imipenem-cilastatin in patients with severe pneumonia.[3]

Visualization of Mechanisms and Workflows

Mechanism of Action: this compound

This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.

Norfloxacin_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of Action of this compound
Mechanism of Action: Parenteral Beta-Lactams (e.g., Ceftriaxone, Imipenem)

Parenteral beta-lactam antibiotics, such as ceftriaxone and imipenem, function by disrupting the synthesis of the bacterial cell wall.

Beta_Lactam_Mechanism Beta_Lactam Parenteral Beta-Lactam (e.g., Ceftriaxone, Imipenem) PBPs Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBPs Binds to and Inhibits BacterialCellWall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBPs->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->BacterialCellWall Builds Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of Action of Beta-Lactam Antibiotics
Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing an oral to a parenteral antibiotic for a nosocomial infection.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Patient_Population Hospitalized Patients with Suspected Nosocomial Infection Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Oral_Arm Oral this compound Randomization->Oral_Arm Parenteral_Arm Parenteral Antibiotic Randomization->Parenteral_Arm Monitoring Clinical and Microbiological Monitoring Oral_Arm->Monitoring Parenteral_Arm->Monitoring Outcome_Assessment Primary and Secondary Outcome Assessment Monitoring->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis

Generalized Experimental Workflow

Discussion and Future Directions

The available evidence suggests that oral this compound is a valuable tool in the armamentarium against nosocomial infections, particularly for UTIs. However, its broader application for more severe infections like pneumonia and bacteremia requires further investigation through well-designed, randomized controlled trials. The study on ciprofloxacin in nosocomial pneumonia hints at the potential for oral fluoroquinolones in a sequential (intravenous to oral) therapy approach, which could reduce the duration of hospitalization and associated costs.

Future research should focus on:

  • Direct comparative trials: Head-to-head studies of oral this compound versus standard parenteral regimens for the treatment of nosocomial pneumonia and bacteremia.

  • Pharmacokinetic/pharmacodynamic (PK/PD) studies: To optimize dosing regimens of oral this compound in critically ill patients to ensure adequate drug exposure.

  • Impact on antimicrobial resistance: Long-term surveillance studies to monitor the emergence of resistance to this compound in the nosocomial setting.

References

A Comparative Analysis of Norfloxacin and Pefloxacin Against Urinary Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two prominent fluoroquinolone antibiotics, norfloxacin and pefloxacin, in their activity against common urinary pathogens. Designed for researchers, scientists, and drug development professionals, this analysis synthesizes experimental data on the efficacy of these agents, details the methodologies for key experiments, and visualizes the fundamental mechanism of action.

Data Presentation: In Vitro Susceptibility of Urinary Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and pefloxacin against a range of clinically relevant urinary pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Urinary PathogenThis compound MIC (µg/mL)Pefloxacin MIC (µg/mL)
Escherichia coli0.03 - 1.00.03 - 1.0
Klebsiella pneumoniae0.12 - 2.00.12 - 2.0
Proteus mirabilis0.06 - 2.00.06 - 2.0
Enterobacter cloacae0.12 - 2.00.12 - 2.0
Pseudomonas aeruginosa0.5 - 8.01.0 - 16.0
Staphylococcus aureus0.25 - 4.00.25 - 2.0
Enterococcus faecalis1.0 - 16.02.0 - 32.0

Note: MIC ranges can vary between studies and are dependent on the specific strains tested and the methodologies employed.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of antimicrobial agents. The data presented in this guide is primarily derived from studies employing the following standardized methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and pefloxacin are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A multi-channel pipette is used to inoculate a precise volume of the bacterial suspension into each well of a 96-well microtiter plate, each containing a different concentration of the antibiotic. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound or pefloxacin. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A multipoint inoculator is used to spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial colonies.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining antibiotic susceptibility and the molecular mechanism of action of fluoroquinolones.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Uropathogen Urinary Pathogen Isolate Inoculum Standardized Inoculum (0.5 McFarland) Uropathogen->Inoculum Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Antibiotic Serial Dilutions of This compound & Pefloxacin Antibiotic->Broth_Dilution Antibiotic->Agar_Dilution Incubation Incubation (35°C, 16-20h) Broth_Dilution->Incubation Agar_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Action cluster_outcome DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase relieves supercoiling Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Topoisomerase_IV Topoisomerase IV Cell_Division Successful Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Replication_Block Replication_Fork->Topoisomerase_IV decatenates daughter chromosomes Norfloxacin_Pefloxacin This compound / Pefloxacin Norfloxacin_Pefloxacin->DNA_Gyrase inhibits Norfloxacin_Pefloxacin->Topoisomerase_IV inhibits Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

A Comparative Guide to the Bioequivalence of Norfloxacin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of norfloxacin, a fluoroquinolone antibiotic. The data presented is compiled from multiple clinical studies to assist researchers and drug development professionals in understanding the key pharmacokinetic parameters that determine bioequivalence.

Comparative Pharmacokinetic Data

The bioequivalence of different this compound formulations is primarily assessed by comparing their key pharmacokinetic parameters. The following tables summarize data from various studies, providing a comparative overview of the performance of different 400 mg this compound tablet formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations from a Comparative Bioavailability Study [1]

FormulationCmax (µg/mL)Tmax (hours)AUC (0-12hr) (µg/mL/hour)t1/2 (hours)
Preparation A (Torrent)1.60 - 2.872.00 ± 0.7412.70 ± 3.29.25 ± 5.10
Preparation B (Merck Sharp and Dohme)1.18 - 2.281.70 ± 0.4914.80 ± 2.8012.05 ± 1.05

Table 2: Bioequivalence Study of Two this compound Formulations [2][3]

FormulationCmax (µg/mL)Tmax (hours)AUC (0-t) (µg.h/mL)AUC (0-∞) (µg.h/mL)t1/2 (hours)
Uroxin (Test)Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Noroxin (Reference)Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Conclusion The 90% confidence interval for the test/reference ratio of Cmax, AUC(0-t), and AUC(0-∞) were within the bioequivalence acceptance range of 80-125%.[2][3]

Table 3: Bioequivalence Study of Oranor® and Noroxin® [4]

FormulationCmax (µg/mL)Tmax (hours)AUC (0-t)AUC (0-∞)t1/2 (hours)
Oranor® (Test)Not specified~1.5Not specifiedNot specified~6.51
Noroxin® (Reference)Not specified~1.5Not specifiedNot specified~6.51
Conclusion No statistically significant differences were found between the pharmacokinetic parameters of the two products.[4]

Table 4: Comparative Bioavailability Based on Blood and Urine Data [5][6][7]

FormulationRelative Bioavailability (based on AUC and urinary excretion)
Developed Product (M)>85% (relative to Noroxin®)
Local Product (L)>85% (relative to Noroxin®)
Conclusion While relative bioavailability was high, bioequivalence could not be established among the three tested products based on 90% confidence intervals.[5][6]

Experimental Protocols

The assessment of bioequivalence for this compound formulations typically follows a standardized experimental protocol. The methodologies outlined below are based on common practices reported in the cited studies.

Study Design

A common study design for bioequivalence assessment is a single-dose, two-sequence, crossover randomized trial.[2][3][4]

  • Participants: Healthy adult volunteers are recruited for these studies.[1][2][4][6]

  • Dosing: A single oral dose of the test and reference this compound formulations (commonly 400 mg) is administered to the subjects.[1][2][6]

  • Washout Period: A washout period of at least one week is maintained between the two treatment phases to ensure complete elimination of the drug from the body.[2][3][4]

  • Fasting Conditions: The drug is typically administered after an overnight fast to minimize variability in absorption.[2][4]

Blood Sampling and Analysis
  • Sample Collection: Serial blood samples are collected from the subjects over a specified period, often up to 24 hours post-dose.[2][4][6]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.[1][4]

  • Analytical Method: The concentration of this compound in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.[1][2][6]

Pharmacokinetic Analysis

From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated:

  • Cmax: Maximum plasma concentration of the drug.

  • Tmax: Time to reach the maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time. This is often calculated as AUC from time zero to the last measurable concentration (AUC(0-t)) and AUC from time zero to infinity (AUC(0-∞)).

  • t1/2: The elimination half-life of the drug.

Statistical Analysis

The bioequivalence between the test and reference formulations is determined by statistical comparison of the pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means of Cmax, AUC(0-t), and AUC(0-∞) for the test and reference products must fall within the acceptance range of 80% to 125%.[2][3]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.

Bioequivalence_Workflow cluster_screening Subject Screening & Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Randomization Randomization Medical_Screening->Randomization Dosing_P1 Dosing (Test or Reference) Randomization->Dosing_P1 Blood_Sampling_P1 Serial Blood Sampling Dosing_P1->Blood_Sampling_P1 Washout Washout Period (≥ 1 week) Blood_Sampling_P1->Washout HPLC_Analysis HPLC Analysis of Plasma Samples Blood_Sampling_P1->HPLC_Analysis Dosing_P2 Dosing (Crossover) Washout->Dosing_P2 Blood_Sampling_P2 Serial Blood Sampling Dosing_P2->Blood_Sampling_P2 Blood_Sampling_P2->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

References

Safety Operating Guide

Safeguarding Research: Proper Norfloxacin Disposal Protocols for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of norfloxacin is critical for maintaining laboratory safety and environmental integrity. Researchers, scientists, and drug development professionals handle this compound in various forms, from pure active pharmaceutical ingredient (API) to stock solutions and contaminated labware. Each form necessitates a specific disposal pathway to mitigate risks of environmental contamination and the development of antibiotic-resistant microorganisms. Adherence to institutional and regulatory guidelines is paramount.

This compound Waste Classification and Segregation

In a laboratory setting, this compound waste must be segregated based on its physical state and potential contamination. Improper segregation can lead to safety hazards and non-compliance with waste disposal regulations. All this compound waste is considered hazardous chemical waste.

Key Waste Streams:

  • Solid this compound Waste: Includes expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated consumables like weigh boats and paper towels.

  • Liquid this compound Waste: Encompasses stock solutions, unused experimental solutions, and contaminated solvents.

  • Sharps Waste: Consists of needles, syringes, and broken glass contaminated with this compound.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Solid this compound Waste Disposal:

  • Collection: Place all solid this compound waste into a designated, leak-proof hazardous waste container clearly labeled "Hazardous Waste: this compound."

  • Labeling: The label must include the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Environmental Hazard"), the accumulation start date, and the responsible researcher's name and contact information.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

2. Liquid this compound Waste Disposal:

  • Collection: Collect all liquid this compound waste in a dedicated, shatter-resistant, and leak-proof container. This container should be compatible with the solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste: this compound" and list all chemical constituents, including solvents and their approximate concentrations. Include the same hazard and contact information as for solid waste.

  • Storage: Store the liquid waste container in secondary containment to prevent spills.

  • Pickup: Contact your EHS department for disposal. Do not pour liquid this compound waste down the drain.[1]

3. Sharps Waste Disposal:

  • Collection: Immediately place all sharps contaminated with this compound into a puncture-proof, designated sharps container.

  • Labeling: The sharps container should be labeled as "Biohazard" and "Chemical Hazard: this compound."

  • Disposal: Once the container is full (do not overfill), seal it and arrange for disposal through your institution's EHS or biohazardous waste program.

Decontamination of Laboratory Surfaces and Equipment

Regular decontamination of surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.[2]

  • Preparation: Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Cleaning Solution: Prepare a cleaning solution known to be effective against this compound or use a general laboratory decontaminant. For minor spills of solid this compound, carefully wet a disposable towel with a suitable solvent to avoid creating dust.[2]

  • Decontamination: Thoroughly wipe down all contaminated surfaces and equipment.

  • Waste Disposal: Dispose of all cleaning materials (e.g., paper towels, wipes) as solid this compound waste.[2]

This compound Ecotoxicity Data

The improper disposal of this compound can have significant environmental consequences. It is a persistent organic pollutant that can impact aquatic ecosystems.[3] The following table summarizes key ecotoxicity data for this compound.

Organism GroupEndpointConcentrationReference
BacteriaEC50High Toxicity[4]
PlantsEC50104.50 - 336.00 mg/L (Non-toxic)[4]
MollusksEC50120 mg/L (Non-toxic)[4]
Algae (Chlorella vulgaris)96h EC5017.73 ± 0.24 mg/L (Most Sensitive)[5]
Algae (Scenedesmus obliquus)96h EC5039.19 ± 0.79 mg/L (Least Sensitive)[5]

Experimental Protocols for this compound Degradation

While routine disposal should follow the hazardous waste streams outlined above, research into the degradation of this compound provides insights into its environmental fate and potential treatment technologies. These methods are for informational purposes and are not intended for routine laboratory disposal.

Advanced Oxidation Processes (AOPs):

  • UV/Peroxydisulfate (PDS) Degradation: This method involves the use of UV light to activate persulfate, generating sulfate radicals that can effectively degrade this compound in aqueous solutions. The degradation rate is dependent on the PDS dosage and the initial concentration of this compound.[6]

  • Gamma-Ray Irradiation: Studies have shown that gamma-ray irradiation can degrade this compound in aqueous solutions, with the degradation kinetics following a pseudo-first-order model. The process is primarily driven by the action of hydroxyl radicals.[7]

  • Atmospheric-Pressure Non-Thermal Plasma: This technique utilizes dielectric barrier discharge (DBD) to generate reactive oxygen and nitrogen species that can degrade this compound in water. The hydroxyl radical plays a critical role in this degradation process.[8]

Biodegradation:

  • Fungal Degradation: The white-rot fungus Trametes versicolor has been shown to degrade over 90% of this compound at a concentration of 2 mg/L within 7 days of incubation.[9]

  • Phycoremediation: The algal species Scenedesmus obliquus has demonstrated the ability to remove this compound from binary mixtures, with biodegradation being the primary removal mechanism. This species removed 87.5% of this compound.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Norfloxacin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Generated Solid Solid Waste (e.g., powder, contaminated PPE) Waste->Solid Liquid Liquid Waste (e.g., solutions, solvents) Waste->Liquid Sharps Sharps Waste (e.g., needles, broken glass) Waste->Sharps Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Labeled Sharps Container Sharps->Sharps_Container EHS EHS Pickup and Incineration/Treatment Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: this compound Waste Disposal Workflow in a Laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfloxacin
Reactant of Route 2
Reactant of Route 2
Norfloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。